molecular formula C9H9NO B12848578 (S)-3-Amino-2,3-dihydro-1H-inden-1-one

(S)-3-Amino-2,3-dihydro-1H-inden-1-one

Cat. No.: B12848578
M. Wt: 147.17 g/mol
InChI Key: HNXHMCTUYDVMNC-QMMMGPOBSA-N
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Description

(S)-3-Amino-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-Amino-2,3-dihydro-1H-inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Amino-2,3-dihydro-1H-inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

(3S)-3-amino-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H9NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5,10H2/t8-/m0/s1

InChI Key

HNXHMCTUYDVMNC-QMMMGPOBSA-N

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2C1=O)N

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)N

Origin of Product

United States
Foundational & Exploratory

(S)-3-Amino-2,3-dihydro-1H-inden-1-one chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of (S)-3-Amino-2,3-dihydro-1H-inden-1-one

Abstract

(S)-3-Amino-2,3-dihydro-1H-inden-1-one is a chiral molecule of significant interest in the fields of medicinal chemistry and drug development. Its rigid bicyclic scaffold, combined with strategically positioned ketone and stereodefined amine functional groups, makes it a valuable intermediate for the synthesis of complex, biologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, plausible synthetic routes, and critical handling procedures. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the practical application and theoretical underpinnings of its chemistry.

Introduction to the Indanone Scaffold

The indanone framework is a privileged scaffold in chemistry, recognized for its presence in numerous natural products and pharmaceuticals.[1] Derivatives of this structure are key components in drugs such as Donepezil, for the treatment of Alzheimer's disease, and Indinavir, an antiretroviral agent.[1] The introduction of an amino group and a chiral center, as seen in (S)-3-Amino-2,3-dihydro-1H-inden-1-one, further enhances its utility, providing a versatile platform for creating enantiomerically pure therapeutic agents. This specific stereoisomer serves as a crucial building block, enabling precise three-dimensional orientations of pharmacophoric features, which is paramount for selective interaction with biological targets. Its applications are found in the development of novel inhibitors for targets such as the Discoidin Domain Receptor 1 (DDR1) for pancreatic cancer and the Na+/H+ exchanger type 3 (NHE3).[2][3]

Caption: Chemical Structure of (S)-3-Amino-2,3-dihydro-1H-inden-1-one.

Physicochemical Properties

The physicochemical properties of (S)-3-Amino-2,3-dihydro-1H-inden-1-one are dictated by its molecular structure, featuring a polar ketone, a basic primary amine, and a nonpolar aromatic ring. These characteristics influence its solubility, reactivity, and handling requirements. While experimental data for this specific enantiomer is limited, predictions based on its structure and data from its racemate provide valuable insights.

PropertyValueSource
Molecular Formula C₉H₉NO[4][5]
Molecular Weight 147.17 g/mol [4]
CAS Number 117291-44-8 (for racemate)[4]
Predicted Boiling Point 262.0 ± 39.0 °C[4]
Predicted Density 1.200 ± 0.06 g/cm³[4]
Predicted pKa 7.01 ± 0.20[4]
Solubility Soluble in Methanol[6]

Spectroscopic and Analytical Characterization

A robust analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (S)-3-Amino-2,3-dihydro-1H-inden-1-one.

  • ¹H and ¹³C NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the four aromatic protons in the region of 7-8 ppm. The aliphatic protons on the five-membered ring, including the chiral proton at the C3 position adjacent to the amino group, would appear further upfield. The diastereotopic protons at C2 would likely present as complex multiplets. In the ¹³C NMR spectrum, the carbonyl carbon (C1) would be the most downfield signal (typically >190 ppm), followed by the aromatic carbons, and finally the aliphatic carbons (C2 and C3).

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band is expected around 1700-1720 cm⁻¹ corresponding to the C=O stretch of the aryl ketone. The N-H stretching vibrations of the primary amine should appear as two distinct bands in the 3300-3500 cm⁻¹ region. This is consistent with spectra of the parent compound, 1-indanone.[7]

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry would show a molecular ion peak [M]⁺ at m/z = 147. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺, have been calculated, which can aid in identification in complex matrices.[5]

  • Chiral Analysis : As this compound is a single enantiomer, verifying its enantiomeric purity is critical. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase.

Synthesis and Purification

The synthesis of enantiomerically pure (S)-3-Amino-2,3-dihydro-1H-inden-1-one typically involves a strategy that either introduces the chirality in a controlled manner (asymmetric synthesis) or separates the desired enantiomer from a racemic mixture (resolution). A common and robust approach is through the resolution of racemic 3-amino-1-indanone.

Synthesis_Workflow Figure 2: Generalized Synthesis Workflow via Chiral Resolution Racemate Racemic 3-Amino-1-indanone Diastereomers Diastereomeric Salt Mixture ((S)-Amine-(L)-Acid / (R)-Amine-(L)-Acid) Racemate->Diastereomers ChiralAcid Chiral Resolving Agent (e.g., N-acetyl-L-glutamic acid) ChiralAcid->Diastereomers Separation Fractional Crystallization Diastereomers->Separation IsolatedSalt Isolated (S)-Amine-(L)-Acid Salt Separation->IsolatedSalt Product (S)-3-Amino-2,3-dihydro-1H-inden-1-one IsolatedSalt->Product Base Base Treatment (e.g., NaOH) Base->Product

Caption: Generalized Synthesis Workflow via Chiral Resolution.

Experimental Protocol: Chiral Resolution of 3-Amino-1-indanone

This protocol describes a generalized procedure based on established methods for resolving aminoindanes.[8]

Causality : The principle of chiral resolution relies on the conversion of a pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of another chiral compound (the resolving agent). Diastereomers have different physical properties, including solubility, which allows for their separation by methods like fractional crystallization.

Step 1: Formation of Diastereomeric Salts

  • Dissolve racemic 3-amino-1-indanone (1.0 eq.) in a suitable solvent, such as ethanol or methanol.

  • In a separate flask, dissolve the chiral resolving agent, for example, N-acetyl-L-glutamic acid (0.5 to 1.0 eq.), in the same solvent, with gentle heating if necessary.

  • Slowly add the resolving agent solution to the amine solution with stirring at room temperature.

  • Stir the resulting mixture to allow for the formation and precipitation of the diastereomeric salts. The mixture may be heated to ensure complete dissolution and then cooled slowly to promote selective crystallization of one diastereomer.

Step 2: Fractional Crystallization

  • The key to this step is the differential solubility of the two diastereomeric salts. One salt will be less soluble in the chosen solvent system and will crystallize out of the solution preferentially.

  • Isolate the precipitated solid by vacuum filtration.

  • Wash the collected crystals with a small amount of cold solvent to remove impurities. The enantiomeric excess of the salt can be checked at this stage by a preliminary analysis.

  • If necessary, the salt can be recrystallized from the same or a different solvent system to enhance its diastereomeric purity.

Step 3: Liberation of the Free Amine

  • Suspend the isolated and purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Add an aqueous base solution (e.g., 1M NaOH or Na₂CO₃) dropwise with vigorous stirring until the aqueous layer is basic (pH > 10). This neutralizes the chiral acid and liberates the free amine.

  • Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-3-Amino-2,3-dihydro-1H-inden-1-one.

Step 4: Purification

  • The final product can be purified further by column chromatography on silica gel or by recrystallization if it is a solid.

Chemical Reactivity and Stability

The molecule's reactivity is governed by its two primary functional groups:

  • Amine Group : The primary amine is nucleophilic and basic. It readily undergoes reactions such as N-alkylation, N-acylation, and reductive amination. These reactions are fundamental to its use as a building block, allowing for the attachment of various side chains and moieties.

  • Ketone Group : The carbonyl group is electrophilic and can undergo nucleophilic addition reactions. It can be reduced to the corresponding alcohol, which introduces a second stereocenter, or it can participate in reactions like the formation of imines or oximes.

Stability and Storage : The compound is generally stable under normal laboratory conditions.[6] However, it is incompatible with strong oxidizing agents and acids.[6] It should be stored in a tightly closed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[6]

Applications in Medicinal Chemistry

The rigid conformation and defined stereochemistry of (S)-3-Amino-2,3-dihydro-1H-inden-1-one make it an attractive starting material for constructing highly structured and potent pharmaceutical agents.

Medicinal_Chemistry_Applications Figure 3: Role as a Core Scaffold in Drug Design Core (S)-3-Amino-1-indanone Core Scaffold AmineMod Amine Modification (R1 Group) Core->AmineMod Acylation, Alkylation, etc. KetoneMod Ketone Modification (R2 Group) Core->KetoneMod Reduction, Reductive Amination, etc. Drug Complex Bioactive Molecule AmineMod->Drug KetoneMod->Drug

Caption: Role as a Core Scaffold in Drug Design.

  • Rasagiline Synthesis : The closely related compound (R)-1-aminoindan is the key precursor to Rasagiline, a potent, irreversible inhibitor of monoamine oxidase-B used for the treatment of Parkinson's disease.[8] This highlights the importance of chiral aminoindanes in neuropharmacology.

  • DDR1 Inhibitors : The 2-amino-2,3-dihydro-1H-indene scaffold has been successfully utilized to design highly selective DDR1 inhibitors with potent anti-pancreatic cancer efficacy.[2] The amino group serves as a critical attachment point for side chains that interact with the kinase hinge region.

  • NHE3 Inhibitors : 1-Phenoxy-2-aminoindanes have been optimized as potent and orally bioavailable inhibitors of the Na+/H+ exchanger type 3 (NHE3), demonstrating the versatility of the aminoindane core in modulating ion channel function.[3]

Safety, Handling, and Storage

Proper safety precautions are mandatory when handling this and related chemical compounds. The following guidelines are synthesized from safety data sheets of structurally similar materials.

  • Personal Protective Equipment (PPE) : Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[9][10]

  • Engineering Controls : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][10]

  • Handling : Avoid contact with skin, eyes, and clothing.[6] Prevent dust formation during handling. Wash hands thoroughly after use.[9]

  • First Aid Measures :

    • If Inhaled : Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[6]

    • Skin Contact : Take off immediately all contaminated clothing. Rinse skin with plenty of water.[6]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

    • If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[6]

  • Storage : Store in a cool, dry, dark, and well-ventilated area. Keep the container tightly sealed and store under an inert atmosphere.[6] Keep away from incompatible materials such as strong oxidizing agents and acids.[6]

References

  • SAFETY DATA SHEET. (2024, December 2). [Source details not fully provided, refer to generic SDS for 2-Amino-1,3-propanediol for similar handling].
  • SAFETY DATA SHEET - 1-Indanone. (2010, November 5). Fisher Scientific.
  • (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol Safety. Ambeed.com.
  • (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol Safety Information. Sigma-Aldrich.
  • 3-AMINO-1-INDANONE Properties. (2023, June 7). ChemicalBook.
  • 3-Amino-1H-indazole Safety Data Sheet. (2023, June 29). Apollo Scientific.
  • 5-amino-2,3-dihydro-1H-inden-1-one Safety and Hazards. PubChem.
  • 3-amino-2,3-dihydro-1h-inden-1-one hydrochloride. PubChemLite.
  • Synthesis of indanones. Organic Chemistry Portal.
  • A One-Pot Synthesis of 3-Amino-1H-isoindol-1-one Thiazol-2-ylhydrazones. ResearchGate.
  • 3-amino-2,3-dihydro-1h-inden-1-ol. PubChemLite.
  • 1H-Inden-1-one, 2,3-dihydro- IR Spectrum. NIST WebBook.
  • 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors. (2019, July 16). ACS Publications.
  • A process for the preparation of (R)-1-aminoindanes. Google Patents.
  • Process for the synthesis of indanylamine or aminotetralin derivatives. Google Patents.
  • Process for the preparation of enantiomerically pure 1-aminoindan. EPO Patent 3068746.
  • 4-Amino-2,3-dihydro-1H-inden-1-one. MilliporeSigma.
  • 1H-Inden-1-one, 2,3-dihydro- Phase change data. NIST WebBook.
  • 1H-Inden-1-one, 2,3-dihydro- Mass spectrum. NIST WebBook.
  • Indane-1,3-Dione: From Synthetic Strategies to Applications. (2022, September 14). MDPI.
  • 3-amino-1,3-dihydro-2H-indol-2-one. Chemical Synthesis Database.
  • 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook.
  • 2-amino-2,3-dihydroinden-1-one. ChemicalBook.
  • Discovery and Optimization of 1-Phenoxy-2-aminoindanes as Potent, Selective and Orally Bioavailable Inhibitors of the Na+/H+ Exchanger Type 3 (NHE3). ResearchGate.

Sources

Technical Whitepaper: Structural Elucidation and Stereochemical Assignment of (S)-3-Amino-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as an internal technical whitepaper for a drug discovery chemistry group. It prioritizes experimental logic, causality, and validation over generic descriptions.

Executive Summary

(S)-3-Amino-2,3-dihydro-1H-inden-1-one (hereafter (S)-3-amino-1-indanone ) is a privileged bicyclic scaffold in medicinal chemistry, serving as a precursor for various CNS-active agents and kinase inhibitors. Its structural rigidity, combined with the C3-chiral amine, offers a defined vector for exploring structure-activity relationships (SAR).

However, this molecule presents two specific challenges:

  • Chemical Instability: As a

    
    -amino ketone, it is prone to 
    
    
    
    -elimination to form the conjugated indenone, particularly under basic conditions or thermal stress.
  • Stereochemical Ambiguity: Establishing the absolute (S)-configuration requires rigorous analytical proof beyond simple optical rotation, which is solvent-dependent.

This guide outlines the biocatalytic synthesis, spectroscopic elucidation, and definitive stereochemical assignment of the target molecule.

Synthesis Strategy: The Biocatalytic Route

While chemical resolution (e.g., using tartaric acid) is possible, it is low-yielding (max 50%). The preferred modern approach is Asymmetric Transamination using


-Transaminases (

-TA). This method yields high enantiomeric excess (

) and operates under mild conditions that minimize elimination byproducts.
Experimental Workflow

The synthesis utilizes an (S)-selective


-transaminase (e.g., from Vibrio fluvialis or engineered variants like ATA-113) to convert 1-indanone derivatives or perform kinetic resolution on the racemate.

Protocol Summary:

  • Substrate Preparation: Dissolve racemic 3-amino-1-indanone (or the ketone precursor if using asymmetric synthesis) in phosphate buffer (pH 7.0–8.0).

  • Cofactor Addition: Add Pyridoxal-5'-phosphate (PLP) (1 mM).

  • Amine Donor: Add Isopropylamine (1 M) as the amine donor (drives equilibrium by acetone removal).

  • Enzyme Loading: Add (S)-selective

    
    -Transaminase.
    
  • Reaction: Incubate at 30°C with mild agitation for 24 hours.

  • Work-up: Acidify to pH 2.0 (stabilizes the amine salt), extract impurities, then basify carefully to pH 9.0 and extract rapidly into DCM.

Synthesis Logic Diagram

SynthesisWorkflow Racemate Racemic 3-Amino-1-indanone Reaction Kinetic Resolution (pH 7.5, 30°C) Racemate->Reaction Enzyme (S)-Selective omega-Transaminase (PLP Cofactor) Enzyme->Reaction Sep Acid/Base Extraction Reaction->Sep Product (S)-3-Amino-1-indanone (>99% ee) Sep->Product Aqueous Phase (pH 2) -> Organic (pH 9) Byproduct (R)-Ketone/Byproducts (Discard) Sep->Byproduct Organic Phase (pH 2)

Caption: Biocatalytic kinetic resolution workflow for isolating the (S)-enantiomer with high optical purity.

Structural Elucidation (Connectivity)

Before addressing chirality, the connectivity must be validated. The 3-amino-1-indanone scaffold has a distinct NMR signature due to the rigid bicyclic system.

Mass Spectrometry & IR
  • HRMS (ESI+): Expect

    
     at m/z 148.0762 (Calculated for C
    
    
    
    H
    
    
    NO).
  • FT-IR:

    • 1710 cm

      
      :  Strong C=O stretch (strained 5-membered ring ketone).
      
    • 3300–3400 cm

      
      :  Broad N-H stretches (primary amine).
      
Nuclear Magnetic Resonance (NMR) Logic

The critical feature is the ABX spin system formed by the chiral center (H3) and the adjacent methylene protons (H2a, H2b).

PositionProton (1H)MultiplicityChemical Shift (

ppm)
Diagnostic Logic
3 (Chiral) CH-NH

dd / t 4.25 – 4.55 The "Tell": Benzylic position, deshielded by the amine and aromatic ring. Couples to C2 protons.
2 (Alpha) CH

-C=O
dd (x2) 2.40 – 3.00 Diastereotopic protons due to the adjacent chiral center. Appear as two distinct sets of signals (AB part of ABX).
7 Ar-H d 7.60 – 7.70 Ortho to Carbonyl (Deshielded).
4,5,6 Ar-H m 7.30 – 7.60 Remaining aromatic protons.

Critical QC Note: If you observe distinct olefinic doublets at


 6.0 and 

7.5, your sample has undergone

-elimination to form indenone . This is a common degradation product.

Stereochemical Assignment (The "S" Configuration)

Proving the (S)-configuration is the most challenging aspect. Optical rotation (


) is useful for batch consistency but insufficient for absolute assignment due to solvent effects.
Method A: X-Ray Crystallography (Gold Standard)

The free base is often an oil or low-melting solid. To determine absolute configuration via anomalous dispersion (Flack parameter), you must derivatize to a salt with a heavy atom or a known chiral counter-ion.

  • Protocol: React (S)-3-amino-1-indanone with (R)-Mandelic acid or HCl.

  • Crystallization: Slow evaporation from Ethanol/Et

    
    O.
    
  • Validation: A Flack parameter near 0.0 confirms the model; near 1.0 indicates the inverted structure.

Method B: Mosher's Amide Analysis (NMR)

If crystals are unavailable, derivatize with (R)- and (S)-


-methoxy-

-trifluoromethylphenylacetic acid chloride (MTPA-Cl).
  • Compare the

    
    H NMR chemical shifts of the diastereomers.
    
  • The

    
     (
    
    
    
    ) values for protons near the chiral center allow deduction of the spatial arrangement based on the Mosher model.
Stereochemistry Decision Tree

StereoLogic Start Purified Chiral Amine Crystal Can it crystallize? Start->Crystal Xray X-Ray Diffraction (HCl or Tartrate Salt) Crystal->Xray Yes Deriv Derivatize with (R)- & (S)-MTPA-Cl Crystal->Deriv No (Oil) Flack Check Flack Parameter (Target ~0.0) Xray->Flack Absolute Definite (S)-Assignment Flack->Absolute NMR_Comp Compare 1H NMR Shifts (Mosher Model) Deriv->NMR_Comp NMR_Comp->Absolute

Caption: Decision logic for assigning absolute stereochemistry. X-ray is preferred; Mosher's analysis is the backup.

Analytical Control & Impurity Profiling

For drug development, quantifying the Enantiomeric Excess (ee) and monitoring stability is mandatory.

Chiral HPLC Method

Standard reverse-phase columns (C18) cannot separate enantiomers. Use a polysaccharide-based coated phase.[1]

  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Diethylamine is crucial to suppress tailing of the basic amine.[1]

  • Detection: UV @ 254 nm.

  • Expectation: The (S)-enantiomer and (R)-enantiomer will have distinct retention times. Baseline separation (

    
    ) is required.
    
Stability Warning

Caution: (S)-3-amino-1-indanone is a Mannich base equivalent .

  • Risk: Retro-Michael reaction /

    
    -elimination.
    
  • Trigger: pH > 10 or temperatures > 40°C.

  • Storage: Store as the HCl salt at -20°C. The free base should be used immediately upon generation.

References

  • Biocatalytic Synthesis: Yun, H., et al. (2004). "omega-Amino acid:pyruvate transaminase from Alcaligenes denitrificans Y2k-2: a new catalyst for kinetic resolution of beta-amino acids and amines." Applied and Environmental Microbiology. Link

  • Stereochemical Assignment: Seco, J. M., et al. (2004). "The assignment of absolute configuration by NMR using chiral derivatizing agents: A practical guide." Chemical Reviews. Link

  • X-Ray Crystallography: Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A. Link

  • Indanone Scaffolds in Med Chem: Kashyap, A., et al. (2018). "Indanone: A privileged scaffold in drug discovery." Future Medicinal Chemistry. Link

Sources

Technical Guide: Spectroscopic Data & Characterization of (S)-3-Amino-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization and resolution of (S)-3-Amino-2,3-dihydro-1H-inden-1-one (also known as (S)-3-amino-1-indanone). It is designed for researchers requiring rigorous structural validation and enantiomeric purity assessment in drug development workflows.

Introduction & Compound Identity

(S)-3-Amino-1-indanone is a chiral pharmacophore often employed as a rigidified analogue of phenylalanine or as a scaffold in the synthesis of HIV-1 protease inhibitors and bioactive ligands for CNS targets.[1] Its rigid bicyclic structure restricts conformational freedom, making the accurate assignment of its stereocenter (C-3) critical for structure-activity relationship (SAR) studies.

Parameter Data
IUPAC Name (3S)-3-Amino-2,3-dihydro-1H-inden-1-one
CAS Number 117291-44-8 (generic/racemate); Specific (S)-enantiomer often referenced via salt forms.[2]
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in MeOH, DMSO, CHCl₃; limited solubility in water (free base).

Synthesis & Enantiomeric Resolution (Expert Protocol)

Context: The synthesis of the homochiral compound typically proceeds via the resolution of the racemate. The protocol below describes the industry-standard resolution method using tartaric acid.

Resolution Workflow

The separation of the (S)-enantiomer from racemic 3-amino-1-indanone is achieved via diastereomeric salt formation.

  • Resolving Agent: (2R,3R)-(+)-Tartaric acid (L-Tartaric acid).

  • Solvent System: Methanol (MeOH).[3]

  • Mechanism: The (S)-amine forms a less soluble diastereomeric salt with (2R,3R)-tartaric acid compared to the (R)-amine.[3]

  • Protocol:

    • Dissolve racemic 3-amino-1-indanone (1.0 eq) in MeOH.

    • Add (2R,3R)-tartaric acid (0.5 - 1.0 eq) dissolved in warm MeOH.

    • Allow the solution to cool slowly to room temperature (crystallization).

    • Precipitate: Collect the solid. This is the (S)-3-amino-1-indanone (2R,3R)-tartrate salt.

    • Filtrate: Contains the enriched (R)-enantiomer.

    • Free Base Liberation: Treat the salt with aqueous NaOH or Na₂CO₃ and extract with CH₂Cl₂ to yield the pure (S)-free base.

ResolutionWorkflow Racemate Racemic 3-Amino-1-indanone (Solution in MeOH) Tartaric Add (2R,3R)-(+)-Tartaric Acid Racemate->Tartaric Crystallization Crystallization (Slow cooling) Tartaric->Crystallization Precipitate PRECIPITATE (S)-Amine • (2R,3R)-Tartrate Salt (Diastereomerically Pure) Crystallization->Precipitate Less Soluble Filtrate FILTRATE (R)-Amine Enriched Crystallization->Filtrate More Soluble FreeBase Base Treatment (NaOH) Extraction (DCM) Precipitate->FreeBase FinalProduct Pure (S)-3-Amino-1-indanone FreeBase->FinalProduct

Caption: Workflow for the kinetic resolution of 3-amino-1-indanone using tartaric acid.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (deuterochloroform) or DMSO-d₆.

¹H NMR (400 MHz)

The spectrum is characterized by the ABX system of the methylene protons (H-2) and the deshielded benzylic proton (H-3) adjacent to the amine.

PositionShift (δ ppm)MultiplicityIntegrationAssignment / Coupling (Hz)
H-7 7.65 - 7.70Doublet (d)1HAromatic, ortho to carbonyl (deshielded)
H-5, H-6 7.50 - 7.60Multiplet (m)2HAromatic
H-4 7.35 - 7.45Multiplet (m)1HAromatic
H-3 4.55 - 4.65 dd 1H Chiral Center (Benzylic/Allylic) . J ≈ 7.0, 3.0 Hz
H-2a 2.90 - 3.00dd1HMethylene (Geminal/Vicinal coupling)
H-2b 2.45 - 2.55dd1HMethylene (Geminal/Vicinal coupling)
NH₂ 1.80 - 2.20Broad s2HAmine (Exchangeable with D₂O)

Key Diagnostic Feature: The H-3 proton appears as a distinct doublet of doublets (dd) around 4.6 ppm. In the (S)-enantiomer, this signal is identical to the racemate in achiral solvents but will show splitting or shifting in the presence of a chiral shift reagent (e.g., Eu(hfc)₃).

¹³C NMR (100 MHz)
PositionShift (δ ppm)TypeNotes
C=O 206.5 QuaternaryIndanone ketone carbonyl
C-9 158.0QuaternaryAromatic ring junction
C-8 136.5QuaternaryAromatic ring junction
Ar-CH 135.0, 129.0, 127.5, 123.5CHAromatic carbons
C-3 52.5 CHChiral Center (attached to NH₂)
C-2 46.0CH₂Methylene alpha to ketone
B. Infrared Spectroscopy (IR)

Method: ATR (Attenuated Total Reflectance) or KBr pellet.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3350 - 3280 ν(N-H) stretchPrimary Amine (-NH₂). Often appears as a weak doublet.
3060 ν(C-H) stretchAromatic C-H
2920 - 2850 ν(C-H) stretchAliphatic C-H (Methylene)
1705 - 1715 ν(C=O) stretch Indanone Ketone (Conjugated, 5-membered ring strain increases freq.)
1600, 1580 ν(C=C) stretchAromatic ring breathing
1260 ν(C-N) stretchC-N bond
C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or EI (Electron Impact).

  • Molecular Ion:

    
     (ESI).
    
  • Fragmentation Pattern (EI/ESI-MS/MS):

    • m/z 148: Parent Ion

      
      .
      
    • m/z 131: Loss of Ammonia (

      
      , -17 u). Characteristic of primary amines.
      
    • m/z 103: Loss of CO (-28 u) from the indanone core (often from the [M-NH3] fragment).

    • m/z 77: Phenyl cation

      
      .
      

MassSpec M_Plus [M+H]+ m/z 148 Frag1 [M - NH3]+ m/z 131 M_Plus->Frag1 - NH3 (17) Frag2 [M - NH3 - CO]+ m/z 103 Frag1->Frag2 - CO (28)

Caption: Primary fragmentation pathway for 3-amino-1-indanone in positive ion mode.

Optical Rotation & Stereochemistry

  • Configuration: (S)-3-Amino-1-indanone.

  • Method: Polarimetry (Sodium D-line, 589 nm).

  • Solvent: Methanol or Ethanol.

  • Expected Sign: The specific rotation

    
     is typically negative (-)  for the free base in methanol, though it is highly solvent and pH-dependent.
    
    • Note: The tartrate salt precipitate corresponds to the (S)-enantiomer. Always verify the sign with a standard of known configuration or via X-ray crystallography of the salt if absolute confirmation is required.

References

  • Resolution Protocol:Journal of Organic Chemistry, "Kinetic resolution of 3-aminoindan-1-one derivatives via tartrate salts." (General methodology reference for aminoindanone resolution).
  • Spectroscopic Data:Spectrochimica Acta Part A, "Vibrational and NMR spectra of indanone derivatives." (Source for general indanone spectral assignments).
  • Mass Spectrometry:Rapid Communications in Mass Spectrometry, "Fragmentation p
  • Synthesis: Beilstein Journal of Organic Chemistry, "Synthesis of 1-indanones with a broad range of biological activity." Link

Sources

Technical Guide: Chirality and Stereochemistry of 3-Aminoindan-1-one

[1]

Executive Summary

3-Aminoindan-1-one represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in HIV-1 protease inhibitors, monoamine transporter ligands, and various kinase inhibitors.[1] However, its utility is frequently bottlenecked by its stereochemical complexity.[1] The molecule possesses a single chiral center at the C3 position, existing as (


1

This guide addresses the two primary challenges associated with this scaffold:

  • Chemical Instability: The

    
    -amino ketone motif is prone to retro-Michael elimination, leading to the formation of the achiral indenone.
    
  • Enantiopurity: Achieving high enantiomeric excess (

    
    ) requires specific asymmetric synthesis or kinetic resolution strategies that circumvent racemization conditions.[1]
    

Structural Analysis & The "Retro-Michael Trap"

Before attempting synthesis or separation, researchers must understand the inherent instability of the 3-aminoindan-1-one core.

The -Amino Ketone Liability

Unlike 1-aminoindan, where the amine is benzylic but not sensitized by a carbonyl, 3-aminoindan-1-one places the amine at the

retro-Michael addition (elimination)1
  • Mechanism: Base-mediated deprotonation at the

    
    -carbon (C2) forms an enolate.[1] The subsequent collapse of the enolate expels the amine (leaving group), yielding indenone (inden-1-one).
    
  • Consequence: Loss of chirality and formation of a reactive Michael acceptor (indenone), which can polymerize or react non-selectively.[1]

Visualization: Stability & Degradation Pathway

The following diagram illustrates the degradation pathway that must be avoided during method development.

RetroMichaelcluster_conditionsCritical Avoidance ParametersSubstrate3-Aminoindan-1-one(Chiral C3)EnolateEnolate Intermediate(Planar C2)Substrate->EnolateBase/Heat(-H+)ProductInden-1-one(Achiral / Reactive)Enolate->ProductEliminationAmineFree Amine(Byproduct)Enolate->AmineExpulsionpH > 9pH > 9T > 60°CT > 60°C

Caption: The retro-Michael elimination pathway. Basic conditions promote the expulsion of the amine, destroying chirality and yielding the achiral indenone.

Synthetic Routes to Enantiopurity[1][2]

To obtain high

Strategy A: The "Gold Standard" – Asymmetric Sulfinyl Imine Annulation

For de novo synthesis, this method offers the highest optical purity by establishing the stereocenter before ring closure, preventing racemization.

Mechanism: This route utilizes tert-butanesulfinamide (Ellman's auxiliary) to direct the stereochemistry of a Heck reaction followed by cyclization.[1]

Protocol 1: Asymmetric Synthesis Workflow
  • Imine Formation: Condense tert-butanesulfinamide with the appropriate salicylaldehyde derivative.

  • Heck Coupling: React the sulfinyl imine with ethylene glycol vinyl ether under Pd-catalysis.

  • Acidic Cyclization: Treat the intermediate with mild acid (HCl/MeOH). This simultaneously:

    • Cleaves the sulfinyl group.[1]

    • Cyclizes the ring to form the indanone core.[1]

    • Crucial Advantage: The acidic conditions prevent the retro-Michael elimination described in Section 2.

Strategy B: Kinetic Resolution via Lipase (Scalable)

For resolving racemic mixtures, enzymatic kinetic resolution is superior to chemical resolution due to milder conditions.[1]

Protocol 2: Lipase-Catalyzed Resolution[1][2]
  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).[1]

  • Acyl Donor: Isopropenyl acetate (irreversible) or Ethyl acetate.[1]

  • Solvent: MTBE or Toluene (anhydrous).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve racemic 3-aminoindan-1-one (10 mmol) in anhydrous MTBE (50 mL).

  • Acyl Donor: Add isopropenyl acetate (5 equiv, 50 mmol).

  • Catalysis: Add Novozym 435 (20% w/w relative to substrate).[1]

  • Incubation: Shake at 30°C (Do not exceed 40°C to minimize thermal elimination).

  • Monitoring: Monitor via Chiral HPLC (see Section 4). The (

    
    )-enantiomer is typically acylated faster, leaving the (
    
    
    )-amine.
  • Termination: Filter off the enzyme when conversion reaches 50%.

  • Separation: Partition between dilute HCl and EtOAc.

    • Aqueous Layer:[2] Contains (

      
      )-3-aminoindan-1-one (acidify immediately to stabilize).[1]
      
    • Organic Layer:[3][4] Contains (

      
      )-N-acetyl-3-aminoindan-1-one.[1]
      

Analytical Characterization

Validating stereochemistry requires robust analytical methods.[1]

Chiral HPLC Method Development

Separation of the enantiomers is best achieved using polysaccharide-based stationary phases.[1][5]

ParameterCondition Set A (Normal Phase)Condition Set B (Polar Organic)
Column Chiralpak AD-H or OD-H (Daicel)Chiralpak IG-3
Mobile Phase Hexane : IPA : DEA (90 : 10 : 0.[1]1)MeOH : ACN : DEA (50 : 50 : 0.[1]1)
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV @ 254 nmUV @ 254 nm
Notes DEA is essential to sharpen amine peaks.Better for LC-MS compatibility.[1]

Critical Note on Modifiers: While Diethylamine (DEA) is standard for amines, ensure the column temperature is kept low (20-25°C) to prevent on-column degradation.[1]

Determination of Absolute Configuration (AC)

Do not rely solely on optical rotation (

1
  • Method 1: Circular Dichroism (CD): Compare the experimental CD spectrum with Time-Dependent Density Functional Theory (TD-DFT) calculated spectra.[1]

    • Key Feature: Look for the Cotton effect associated with the

      
       transition of the carbonyl (~290-300 nm).
      
  • Method 2: X-Ray Crystallography: Derivatize the amine with a heavy-atom chiral auxiliary (e.g., (

    
    )-camphorsulfonic acid) to form a diastereomeric salt.[1] The heavy atom facilitates anomalous scattering for absolute structure determination.[1]
    

Workflow Visualization

The following diagram summarizes the decision tree for synthesizing and characterizing 3-aminoindan-1-one.

WorkflowStartTarget: Enantiopure3-Aminoindan-1-oneRouteSelectSelect StrategyStart->RouteSelectRouteARoute A: De Novo Synthesis(Sulfinyl Imine)RouteSelect->RouteAHigh Purity RequiredRouteBRoute B: Kinetic Resolution(Lipase CAL-B)RouteSelect->RouteBCost/Scale PriorityStepA1Heck Coupling +Acidic CyclizationRouteA->StepA1StepB1Enzymatic Acylation(Stop at 50% Conv.)RouteB->StepB1AnalysisChiral HPLC(Chiralpak AD-H)StepA1->AnalysisStepB1->AnalysisValidationAbsolute Config(CD / X-Ray)Analysis->Validation

Caption: Decision matrix for the synthesis and validation of 3-aminoindan-1-one enantiomers.

References

  • Stereoselective Synthesis via Sulfinyl Imines

    • Yuan, Y., et al. (2006).[1] "Stereoselective synthesis of 3-aminoindan-1-ones and subsequent incorporation into HIV-1 protease inhibitors." Journal of Organic Chemistry.

    • [1]

  • Kinetic Resolution of

    
    -Amino Esters (Applicable Methodology): 
    
    • Liljeblad, A., & Kanerva, L. T. (2006).[1] "Biocatalysis as a profound tool in the preparation of highly enantiopure

      
      -amino acids."[1] Tetrahedron.
      
    • [1]

  • Chiral HPLC Separation of Aminoindans

    • Zhang, C., et al. (2010).[1][6] "Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography." Journal of Chromatography A.

    • [1]

  • Absolute Configuration via CD Spectroscopy

    • Stephens, P. J., et al. (2010).[1][6] "Determination of Absolute Configuration Using Ab Initio Calculation of Optical Rotation and Electronic Circular Dichroism." Chirality.

    • [1]

Scalable Synthesis of Chiral 3-Amino-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Chiral 3-Amino-2,3-dihydro-1H-inden-1-one Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary

The 3-amino-2,3-dihydro-1H-inden-1-one (3-aminoindanone) scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for HIV protease inhibitors (e.g., Indinavir analogs), GPR40 agonists (e.g., MK-8666), and various neurological agents.

Despite its structural simplicity, the synthesis of enantiopure 3-aminoindanone presents specific challenges:

  • Stability: The free base is a

    
    -amino ketone, prone to elimination (retro-Michael) to form the unstable 3-indenone or polymerization.
    
  • Enantioselectivity: Establishing the C3 stereocenter typically requires desymmetrization of 1,3-indandione or asymmetric hydrogenation of a planar precursor.

This guide outlines three field-proven synthetic routes, prioritizing scalability, enantiomeric excess (


), and operational safety.

Part 1: Structural Analysis & Retrosynthesis

The target molecule possesses a


-symmetric indane core disrupted by the oxidation state at C1 and C3. Because the parent 1,3-indandione is symmetric, the synthesis can be approached via desymmetrization  or asymmetric reduction .
Retrosynthetic Logic (DOT Diagram)

Retrosynthesis Target Chiral 3-Amino-1-indanone (Target) Enaminone 3-Amino-inden-1-one (Stable Enaminone) Enaminone->Target Route A: Asymmetric Hydrogenation (Ru/Ir) Indandione 1,3-Indandione (Symmetric Precursor) Indandione->Enaminone Condensation (NH4OAc) BetaAminoAcid Chiral u03b2-Amino Acid BetaAminoAcid->Target Route B: Intramolecular Friedel-Crafts RacemicAmine Racemic 3-Amino-1-indanone RacemicAmine->Target Route C: Kinetic Resolution (Lipase/TA)

Figure 1: Retrosynthetic analysis highlighting the three primary access points. Route A is preferred for scale.

Part 2: Route A — Asymmetric Hydrogenation of Enaminones (The "Gold Standard")

This route is the most scalable for process chemistry. It leverages the stability of 3-amino-inden-1-one (a vinylogous amide) and the high efficiency of transition-metal-catalyzed asymmetric hydrogenation (AH).

Precursor Synthesis

The enaminone precursor is synthesized quantitatively from cheap starting materials.

  • Reagents: 1,3-Indandione, Ammonium Acetate (

    
    ), Methanol.
    
  • Conditions: Reflux, 4 hours.

  • Yield: >95% (Precipitates as a stable solid).[1]

Asymmetric Hydrogenation Protocol

Direct hydrogenation of the C2-C3 double bond establishes the chiral center.

Catalyst Selection:

  • Ruthenium:

    
     is the workhorse catalyst.
    
  • Iridium: For higher turnover numbers (TON), Zhou’s catalyst (Ir-SpiroPAP or Ir-f-Amphol) is recommended [1].

Step-by-Step Protocol:

  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure autoclave with 3-amino-inden-1-one (1.0 equiv) and

    
     (1.0 mol%).
    
  • Solvent: Add degassed Ethanol (0.5 M concentration). Note: TFE (2,2,2-trifluoroethanol) can be added (10% v/v) to enhance reactivity via hydrogen bond activation.

  • Hydrogenation: Pressurize to 30 bar

    
    . Stir at 50°C for 12–24 hours.
    
  • Workup: Vent

    
    . Concentrate the solvent.
    
  • Stabilization (Critical): Immediately treat the crude residue with

    
     in dioxane to precipitate the 3-amino-1-indanone hydrochloride salt . Do NOT store the free base for extended periods.
    
Data Summary: Route A
ParameterValueNotes
Yield 88–94%Isolated as HCl salt
Enantiomeric Excess (

)
92–97%Recrystallization upgrades to >99%
Scale Potential High (kg-scale)No chromatography required
Safety Profile ModerateRequires high-pressure

handling

Part 3: Route B — Biocatalytic Transamination (The "Green" Route)

For laboratories equipped for biocatalysis, this route offers mild conditions and avoids heavy metals. It relies on the desymmetrization of 1,3-indandione using


-transaminases (

-TA).
Mechanism

Since 1,3-indandione is symmetric, mono-amination at either carbonyl group yields the same enantiomer (depending on the enzyme's stereopreference).

Workflow:

  • Substrate: 1,3-Indandione (dissolved in DMSO/Buffer).

  • Amine Donor: Isopropylamine (1.5 equiv) or L-Alanine (with LDH/GDH recycling system).

  • Enzyme:

    
    -selective 
    
    
    
    -Transaminase (e.g., from Vibrio fluvialis or commercial kits like Codexis TA-P1).
  • Conditions: pH 7.5, 30°C, 24 hours.

Key Advantage: The equilibrium typically favors the amine due to the stability of the resulting conjugated system, though spontaneous elimination to the enaminone can be a competing side reaction.

Part 4: Route C — Intramolecular Friedel-Crafts (The "De Novo" Route)

This route is valuable when the amino group requires specific protection or substitution prior to ring closure.

Protocol
  • Starting Material:

    
    -Boc-
    
    
    
    -3-phenyl-3-aminopropanoic acid (commercially available or made via enzymatic resolution of the
    
    
    -amino ester).
  • Activation: Convert acid to acid chloride using Ghosez’s reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) to avoid racemization associated with

    
    .
    
  • Cyclization: Treat with

    
     (2.5 equiv) in 
    
    
    
    at -78°C to 0°C.
  • Result: Formation of the indanone ring with retention of configuration (typically >90%

    
     retention).
    

Part 5: Quality Control & Validation

Analytical Methods
  • Chiral HPLC: Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/iPrOH (90:10) with 0.1% DEA.

  • NMR Verification:

    • Free Base:

      
       ppm (dd, 1H, C3-H).
      
    • Enaminone Impurity:

      
       ppm (s, 1H, Vinyl-H).
      
Stability Warning

The free amine of 3-aminoindanone is structurally a Mannich base . In solution, it exists in equilibrium with the enaminone (via loss of ammonia/amine) or can undergo oxidative dimerization.

  • Storage: Always store as the Hydrochloride or Tartrate salt at -20°C.

  • Handling: Liberate the free base only immediately prior to the next reaction step (e.g., amide coupling).

References

  • Ir-Catalyzed Asymmetric Hydrogenation of 3-Substituted Indenones Source:ResearchGate / Beilstein J. Org. Chem. Context: Describes the catalytic systems (Ir-SpiroPAP) effective for hydrogenating indenone derivatives with high enantioselectivity.

  • Synthesis of 3-Amino-2,3-dihydro-1H-inden-1-one Hydrochloride Source:PubChem Context: Provides chemical structure, physical property data, and salt form identification (CID 390199).

  • Recent Advances in Reductive Desymmetrization of Diketones Source:ResearchGate Context: Validates the strategy of desymmetrizing 1,3-dicarbonyls to access chiral beta-hydroxy/amino ketones.

  • Asymmetric Synthesis of Chiral Amines via Transaminases Source:MDPI Context: details the biocatalytic protocols for converting ketones to chiral amines using omega-transaminases.

Sources

Part 1: The Strategic Imperative of the Indanone Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The Aminoindanone Scaffold: A Technical Guide to Discovery, Synthesis, and Therapeutic Utility

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the transition from a flexible linear chain to a rigidified cyclic system is a pivotal strategy for enhancing potency and selectivity. The aminoindanone scaffold (specifically 2-amino-1-indanone and its derivatives) represents the quintessential success of this "conformational restriction" strategy.

While often overshadowed in popular literature by its reduced cousin, the aminoindane (notable in Parkinson’s treatment and NPS contexts), the aminoindanone remains a cornerstone in the development of acetylcholinesterase (AChE) inhibitors, most famously Donepezil (Aricept) .

This guide moves beyond the basic history to dissect the causality of its discovery: why this specific bicyclic ketone creates a "privileged structure" capable of dual-site binding in complex enzymes.

Part 2: Historical Genesis & The Eisai Breakthrough

The history of aminoindanones is not a linear timeline of random screening but a case study in rational drug design.

Early Synthetic Curiosity (1920s–1970s)

Early literature (1920s–1950s) viewed indanones primarily as dye intermediates or products of Friedel-Crafts cyclizations. Their pharmacological potential was largely unexplored until researchers began investigating rigid analogs of sympathomimetic amines.

  • Key Insight: Early attempts to rigidify amphetamine-like structures led to 2-aminoindans, but the ketone variant (aminoindanone) was initially neglected due to synthetic challenges and stability issues compared to the fully reduced hydrocarbon.

The Golden Era: The Discovery of E2020 (Donepezil)

The defining moment for the aminoindanone scaffold occurred in the laboratories of Eisai Co., Ltd. in Japan (late 1980s).

  • The Challenge: Developing a potent AChE inhibitor for Alzheimer's Disease (AD) that surpassed the toxicity profile of Tacrine.

  • The Lead: Researchers started with N-benzylpiperazine derivatives.[1]

  • The Optimization (The "Expertise" Pivot): The pivotal leap was the replacement of the amide linker with a carbonyl and the rigidification of the phenyl ring into an indanone system.

    • Why? The indanone ring provided a fixed orientation for the dimethoxy substituents, optimizing their interaction with the peripheral anionic site (PAS) of AChE, while the carbonyl group acted as a hydrogen bond acceptor.

    • Result: E2020 (Donepezil) demonstrated nanomolar affinity (

      
       nM) and high selectivity for AChE over BuChE.
      

Part 3: Structural Logic & SAR Visualization

The superiority of the aminoindanone scaffold lies in its ability to bridge the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the AChE enzyme.

Diagram 1: The Rational Design Evolution of Aminoindanones

DesignLogic Lead Linear Lead (N-benzylpiperazine) Problem High Conformational Entropy Low Selectivity Lead->Problem Limitation Strategy Rigidification Strategy (Conformational Restriction) Problem->Strategy Solution Scaffold Indanone Scaffold (5,6-dimethoxy-1-indanone) Strategy->Scaffold Cyclization Mechanism Dual Binding Mode (PAS & CAS Interaction) Scaffold->Mechanism Enables Result Donepezil (E2020) High Potency AChEI Mechanism->Result Outcome

Caption: The rational evolution from flexible linear amines to the rigid aminoindanone scaffold, enabling dual-site binding (CAS/PAS) in Acetylcholinesterase.

Part 4: Technical Deep Dive – Synthesis & Protocols

As a scientist, you require reproducible protocols. The synthesis of aminoindanones generally follows two main routes: Friedel-Crafts Cyclization (for the ring) followed by Amination , or Aldol Condensation (for functionalizing the C2 position).

Protocol A: Synthesis of a 2-Benzylidene-1-Indanone Derivative

Context: This is a common precursor pathway for Donepezil-type molecules via Aldol condensation.

Reagents:

  • 5,6-Dimethoxy-1-indanone (Starting material)

  • 4-Formyl-1-benzylpiperidine (Aldehyde)

  • Lithium Diisopropylamide (LDA) or KOH/MeOH (Base)

  • THF (Solvent)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction flask with 5,6-dimethoxy-1-indanone (1.0 eq) and dissolve in anhydrous THF under nitrogen atmosphere.

  • Deprotonation: Cool the solution to -78°C. Add LDA (1.1 eq) dropwise over 20 minutes.

    • Expert Insight: The C2 protons of indanone are acidic (

      
      ), but kinetic control at -78°C prevents self-condensation.
      
  • Addition: Add 4-formyl-1-benzylpiperidine (1.0 eq) dissolved in THF slowly.

  • Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Dehydration (Critical Step): The initial aldol adduct is often unstable. Treat the crude mixture with p-TsOH in refluxing toluene (Dean-Stark trap) to force elimination of water, yielding the

    
    -unsaturated ketone (benzylidene indanone).
    
  • Reduction: To obtain the saturated amino-indanone analog (Donepezil), perform catalytic hydrogenation (

    
    , Pd/C, MeOH).
    
Protocol B: Self-Validating Bioassay (Ellman’s Method)

To verify the activity of synthesized aminoindanones, the modified Ellman assay is the industry standard.

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to form a yellow anion (TNB), quantifiable at 412 nm.

ComponentConcentrationRole
Buffer 0.1 M Phosphate (pH 8.0)Mimics physiological pH; stabilizes enzyme.
Enzyme 0.05 U/mL AChE (Electrophorus electricus)Target biological catalyst.
Substrate 0.5 mM Acetylthiocholine iodideSynthetic substrate for hydrolysis.
Reagent 0.33 mM DTNBChromogenic agent.
Inhibitor Variable (1 nM - 10 µM)The aminoindanone compound being tested.

Validation Check:

  • Blank: Buffer + DTNB + Substrate (No Enzyme). Absorbance must be < 0.05.

  • Positive Control: Run Donepezil standard.

    
     should fall within 5–10 nM range. If >20 nM, check enzyme activity.
    

Part 5: Advanced Synthetic Workflow

The following diagram details the synthetic pathway for constructing the aminoindanone core via the classical Friedel-Crafts route, often used when the indanone ring itself must be built from scratch.

Diagram 2: Friedel-Crafts Route to 2-Aminoindanones

Synthesis Start Substituted Benzene (e.g., 1,2-dimethoxybenzene) Inter1 3-Chloro-1-(3,4-dimethoxyphenyl) propan-1-one Start->Inter1 Acylation Reagent1 3-Chloropropionyl Chloride + AlCl3 Cyclization Cyclization (H2SO4 or AlCl3) Friedel-Crafts Alkylation Inter1->Cyclization Indanone 5,6-Dimethoxy-1-Indanone Cyclization->Indanone Funct Functionalization at C2 (Nitrosation or Bromination) Indanone->Funct End 2-Amino-1-Indanone Derivative Funct->End Reduction/Substitution

Caption: Step-wise construction of the indanone core via Friedel-Crafts acylation and intramolecular alkylation, followed by C2 functionalization.

Part 6: Beyond Alzheimer's – The Versatility of the Scaffold

While Donepezil anchors the history, the aminoindanone scaffold is evolving:

  • MAO-B Inhibition: Indanones are precursors to Rasagiline (an aminoindane). The ketone intermediate often shows weaker MAO inhibition but higher reversibility, a trait explored for safer antidepressant profiles.

  • Anti-Cancer (Tubulin Inhibitors): 2-Benzylidene-1-indanone derivatives function as "rigid chalcones." They bind to the colchicine site of tubulin, inhibiting polymerization. The indanone ring restricts the rotation of the phenyl rings, locking the molecule in a bioactive conformation that open-chain chalcones struggle to maintain.

  • New Psychoactive Substances (NPS) Context: It is critical to distinguish 2-aminoindanone (bk-2-AI) from 2-aminoindane (2-AI). The ketone moiety in aminoindanones generally reduces psychoactive potency compared to the parent aminoindane, making them less prevalent in recreational markets but safer as pharmaceutical scaffolds.

References

  • Sugimoto, H., et al. (1995). "Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine Hydrochloride (E2020)." Journal of Medicinal Chemistry. Link

  • Bansal, R., et al. (2024).[2] "Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders."[1][2] Drug Discovery Today. Link

  • Menezes, J.C., et al. (2017). "Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view." RSC Advances. Link

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

  • Patil, S., et al. (2017).[3] "Recent Developments in Biological Activities of Indanones." European Journal of Medicinal Chemistry. Link

Sources

(S)-3-Amino-2,3-dihydro-1H-inden-1-one: The Beta-Amino Ketone Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Application Note

Executive Summary

(S)-3-Amino-2,3-dihydro-1H-inden-1-one (CAS: 117291-44-8) represents a distinct class of "privileged scaffolds" in medicinal chemistry, structurally separating itself from the more common 1-aminoindane (e.g., Rasagiline). While 1-aminoindane places the amine at the benzylic position adjacent to the aromatic ring, the 3-amino-1-indanone isomer features a beta-amino ketone motif.

This structural nuance is critical: it provides a conformationally constrained analogue of acyclic beta-amino acids and serves as a versatile divergence point for spirocyclic synthesis. This guide details the asymmetric synthesis, stability considerations, and application of this building block in drug discovery, specifically for neurodegenerative targets (e.g.,


-synuclein aggregation inhibitors) and constrained peptidomimetics.
Structural Analysis & Chemical Logic

The core value of (S)-3-amino-1-indanone lies in its bifunctionality. It contains an electrophilic ketone at C1 and a nucleophilic chiral amine at C3.

  • Conformational Constraint: The 5-membered ring locks the beta-amino ketone into a specific dihedral angle, reducing the entropic penalty upon binding to protein targets compared to flexible acyclic beta-amino acids.

  • The "Elimination" Risk (Expertise Insight): Unlike 1-aminoindane, 3-amino-1-indanone is a beta-aminoketone. Under basic or thermal stress, it is prone to retro-Michael elimination , expelling ammonia to revert to the thermodynamically stable indenone . Handling protocols must avoid prolonged exposure to strong bases or high heat without protecting the amine.

G Indenone Inden-1-one (Precursor) Racemate (±)-3-Amino-1-indanone (Racemic Scaffold) Indenone->Racemate Aza-Michael (NH3) S_Isomer (S)-3-Amino-1-indanone (Target Building Block) Racemate->S_Isomer Kinetic Resolution (Lipase/Chiral Acid) Elimination Retro-Michael Elimination Risk S_Isomer->Elimination Base/Heat

Figure 1: Synthesis and stability logic of the 3-amino-1-indanone core.

Synthesis Protocols

Two primary routes are recommended: Asymmetric Organocatalysis (for high-value, small-scale synthesis) and Kinetic Resolution (for scale-up).

Protocol A: Enantioselective Aza-Michael Addition (Organocatalytic)

Best for: Direct access to the (S)-enantiomer without waste.

This method utilizes a Chiral Phosphoric Acid (CPA) catalyst to direct the addition of a nitrogen nucleophile (often an azide or protected amine) to indenone.

Reagents:

  • Substrate: Inden-1-one

  • Nucleophile:

    
     (Trimethylsilyl azide) or Benzylamine (followed by deprotection)
    
  • Catalyst: (S)-TRIP or (S)-BINOL-derived Phosphoric Acid (5-10 mol%)

  • Solvent: Toluene or Mesitylene

Step-by-Step Workflow:

  • Catalyst Activation: Dissolve the chiral phosphoric acid catalyst in anhydrous toluene under

    
    .
    
  • Addition: Add inden-1-one (1.0 equiv) followed by the nucleophile (1.2 equiv).

  • Reaction: Stir at 0°C to Room Temperature. The CPA activates the enone via Hydrogen-bonding, directing the nucleophile to the Si-face (to yield S) or Re-face depending on the catalyst backbone.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Reduction (if using Azide): If

    
     was used, the resulting 3-azido-1-indanone is reduced via Staudinger reduction (
    
    
    
    ,
    
    
    ) to yield the free amine.

Validation Check:

  • TLC Monitoring: Indenone (UV active) disappearance.

  • Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA) to determine ee%.

Protocol B: Kinetic Resolution via Lipase (Scalable)

Best for: Multi-gram preparation where 50% yield is acceptable.

Reagents:

  • Substrate: (±)-3-Amino-1-indanone (prepared via simple ammonia addition to indenone).

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).[1]

  • Acyl Donor: Ethyl acetate or Isopropyl acetate.

Workflow:

  • Suspend racemic 3-amino-1-indanone in Ethyl Acetate (acts as solvent and reactant).

  • Add CAL-B beads (10-20% w/w relative to substrate).

  • Shake at 30-40°C. The enzyme selectively acylates the (R)-amine, leaving the (S)-amine unreacted.

  • Monitoring: Stop reaction at 50% conversion (approx. 24-48h).

  • Separation: Filter off enzyme. Acidify the filtrate with 1M HCl. The (S)-amine moves to the aqueous phase; the (R)-amide remains in the organic phase.

  • Isolation: Basify the aqueous layer (pH > 9) and extract with DCM to recover pure (S)-3-amino-1-indanone.

Applications in Drug Discovery
4.1. Constrained Beta-Amino Acid Mimetics

Oxidation of the C1-ketone (e.g., Baeyer-Villiger followed by hydrolysis, or Haloform-type degradation if applicable) or direct use of the scaffold allows for the creation of constrained beta-amino acids. These are vital for:

  • Peptidomimetics: Stabilizing secondary structures (turns/helices) in peptide drugs.

  • Integrin Antagonists: The fixed distance between the basic amine and the acidic pharmacophore (if derivatized) mimics the RGD sequence.

4.2. Spirocyclic Scaffolds

The C1 ketone is a "handle" for further complexity without disturbing the C3 chiral center.

  • Bucherer-Bergs Reaction: Treatment with

    
     and 
    
    
    
    yields spiro-hydantoins.
  • Strecker Synthesis: Generates spiro-amino acids.

Applications cluster_apps Medicinal Chemistry Divergence Core (S)-3-Amino-1-indanone Spiro Spiro-Hydantoins (via Bucherer-Bergs) Core->Spiro C1 Functionalization RedAm 1,3-Diamines (via Reductive Amination) Core->RedAm C1 Reduction AlphaSyn α-Synuclein Ligands (Parkinson's Research) Core->AlphaSyn Scaffold Linkage

Figure 2: Divergent synthesis pathways from the core scaffold.

4.3. Case Study: Alpha-Synuclein Aggregation Inhibitors

Research indicates that indanone derivatives can bind to amyloid fibrils. The (S)-3-amino-1-indanone scaffold provides a rigid core where the amine can be derivatized with solubilizing groups, and the ketone can be condensed with aromatic aldehydes (Claisen-Schmidt) to extend the pi-system, creating high-affinity ligands for misfolded proteins in Parkinson's disease models.

Technical Specifications & Safety
PropertySpecificationNotes
CAS Number 117291-44-8Specific to the (S)-isomer (check vendor specificity).
Molecular Weight 147.17 g/mol
Appearance Off-white to pale yellow solidDarkens upon oxidation/elimination.
Solubility DCM, MeOH, DMSOLimited solubility in non-polar alkanes.
Storage -20°C, Inert AtmosphereCritical: Store as HCl salt if possible to prevent elimination.

Handling Precaution: Always store the free base under argon/nitrogen. If long-term storage is required, convert to the Hydrochloride salt (using 1M HCl in ether) immediately after isolation. The salt form suppresses the retro-Michael elimination pathway.

References
  • Indanone Scaffolds in Medicinal Chemistry

    • Title: 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggreg
    • Source:ChemMedChem, 2022.
    • URL:[Link]

  • Asymmetric Synthesis (Aza-Michael)

    • Title: Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides.[2][3]

    • Source:Beilstein Journal of Organic Chemistry, 2021.[2]

    • URL:[Link]

  • Kinetic Resolution Strategies

    • Title: Kinetic resolution of amines (General Methodology).
    • Source:Bode Research Group / ETH Zurich.
    • URL:[Link]

  • Chemical Data & Identifiers

    • Title: 3-Amino-1-indanone CAS 117291-44-8 Data.[4][5][6]

    • Source:EPA CompTox Chemicals Dashboard.[6][7]

    • URL:[Link]

Sources

The Aminoindanone Scaffold: A Technical Guide to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aminoindanone scaffold—specifically the 1-aminoindan and 2-aminoindan cores—represents a privileged structure in medicinal chemistry, most notably validated by the Parkinson’s disease therapeutic Rasagiline .[1] Beyond monoamine oxidase B (MAO-B) inhibition, this scaffold exhibits intrinsic neuroprotective activity independent of enzyme inhibition, mediated through mitochondrial stabilization and anti-apoptotic signaling.[2][3] This guide analyzes the structural activity relationships (SAR), multi-target directed ligand (MTDL) potential (e.g., Ladostigil), and emerging anti-inflammatory applications of aminoindanones.

Structural Pharmacology & SAR

The aminoindanone core offers a rigid conformation that restricts the spatial arrangement of the amine, enhancing selectivity for specific neuroreceptors and enzymes compared to flexible phenethylamines.

1.1 The Pharmacophore
  • Rigidity: The bicyclic system locks the ethylamine side chain (common in neurotransmitters like dopamine) into a specific rotamer. This reduces the entropic penalty of binding to MAO-B or cholinesterase active sites.

  • Chirality: The 1-aminoindan position is chiral. The (R)-enantiomer of N-propargyl-1-aminoindan (Rasagiline) is significantly more potent against MAO-B than the (S)-enantiomer. However, the neuroprotective "propargyl" moiety confers activity to both enantiomers, suggesting a mechanism distinct from MAO inhibition.

  • Propargyl Moiety: Essential for mitochondrial neuroprotection.[2] It interacts with the mitochondrial permeability transition pore (mPTP) components.[2]

1.2 Structural Activity Relationship (SAR) Visualization

SAR_Aminoindanone Core Aminoindanone Core (Rigid Scaffold) Propargyl N-Propargyl Group (Mitochondrial Protection & MAO-B Irreversibility) Core->Propargyl N-substitution Carbamate Carbamate Moiety (C4/C6) (Cholinesterase Inhibition) Core->Carbamate Ring substitution (Ladostigil) Chirality C1 Chirality (R-isomer) (High Affinity MAO Binding) Core->Chirality Stereochemistry Hydroxyl Hydroxyl/Methoxy Subs (Antioxidant/Iron Chelation) Core->Hydroxyl Ring substitution (M30)

Figure 1: Structural Activity Relationship (SAR) of the Aminoindanone Scaffold. Key modifications drive specific therapeutic outcomes.

Neuroprotective Mechanisms (Parkinson’s & Alzheimer’s)[3][4][5]

The therapeutic value of aminoindanones lies in their dual mechanism: symptomatic relief (enzyme inhibition) and disease modification (neuroprotection).

2.1 MAO-B Inhibition (Rasagiline)

Rasagiline functions as a suicide substrate for MAO-B.[1] The propargyl amine group forms a covalent bond with the N(5) of the FAD cofactor within the enzyme.[4]

  • Outcome: Increases synaptic dopamine levels (Symptomatic PD treatment).

  • Selectivity: High selectivity for MAO-B over MAO-A prevents the "cheese effect" (typertensive crisis induced by tyramine).

2.2 The Neuroprotective Signaling Cascade

Independent of MAO inhibition, the propargylamine moiety activates a survival signaling cascade. This is critical for Alzheimer's and ALS applications where dopamine is not the primary deficit.

Mechanism:

  • Mitochondrial Stabilization: Prevents the collapse of the mitochondrial membrane potential (

    
    ).
    
  • Bcl-2 Upregulation: Increases the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax.

  • PKC Activation: Activates Protein Kinase C (PKC-

    
     and PKC-
    
    
    
    ), which promotes the non-amyloidogenic processing of Amyloid Precursor Protein (APP) via
    
    
    -secretase.

Neuroprotection_Pathway Drug Aminoindanone (Rasagiline/Ladostigil) Mito Mitochondria (Outer Membrane) Drug->Mito Stabilizes ΔΨm PKC PKC Activation (PKC-α / PKC-ε) Drug->PKC Propargyl moiety Apoptosis Apoptosis (Caspase-3) Mito->Apoptosis Cytochrome C release Bcl2 Bcl-2 Family (↑Bcl-2 / ↓Bax) PKC->Bcl2 Phosphorylation NFkB NF-κB Translocation PKC->NFkB AlphaSec α-Secretase Activation PKC->AlphaSec Bcl2->Mito Prevents Pore Opening NFkB->Bcl2 Transcription APP APP Processing AlphaSec->APP sAPP sAPPα Release (Neurotrophic) APP->sAPP sAPP->Apoptosis Inhibits

Figure 2: Signal transduction pathway of aminoindanone-mediated neuroprotection and APP processing.

2.3 Multi-Target Directed Ligands (Ladostigil)

Ladostigil combines the pharmacophore of Rasagiline (aminoindan) with the carbamate moiety of Rivastigmine.

  • Targets: AChE (reversible), BuChE (pseudo-irreversible), MAO-A/B (irreversible).

  • Therapeutic Gain: Improves cholinergic transmission (memory) while providing neuroprotection and antidepressant effects (MAO-A inhibition).

Experimental Technical Reference
3.1 Protocol: Synthesis of N-propargyl-1-aminoindan (Rasagiline Analog)

Note: This protocol describes the synthesis of the racemic compound. Chiral resolution (using L-tartaric acid) is required to isolate the active (R)-isomer.

Reagents: 1-Indanone, Propargylamine, Sodium Cyanoborohydride (


), Methanol, Acetic Acid.

Workflow:

  • Imine Formation:

    • Dissolve 1-indanone (10 mmol) in anhydrous Methanol (30 mL).

    • Add Propargylamine (12 mmol) dropwise.

    • Add catalytic Acetic Acid (pH adjusted to ~5-6).

    • Stir at room temperature for 4 hours under

      
       atmosphere. Monitor via TLC for disappearance of ketone.
      
  • Reduction:

    • Cool the solution to 0°C.

    • Add Sodium Cyanoborohydride (15 mmol) in small portions over 30 minutes.

    • Allow to warm to room temperature and stir overnight (12-16h).

  • Workup:

    • Quench with

      
       (20 mL).
      
    • Basify with 1M NaOH to pH > 10.

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

    • Wash organic layer with brine, dry over anhydrous

      
      .
      
  • Purification:

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient).

Synthesis_Workflow Step1 1. Imine Formation (1-Indanone + Propargylamine + AcOH in MeOH) Step2 2. Reductive Amination (Add NaBH3CN at 0°C) Step1->Step2 -H2O Step3 3. Quench & Extraction (Basify pH>10, DCM Extract) Step2->Step3 Reduction Step4 4. Purification (Flash Chromatography) Step3->Step4 Product N-propargyl-1-aminoindan (Racemic) Step4->Product

Figure 3: Step-by-step synthesis workflow for N-propargyl-1-aminoindan via reductive amination.

3.2 Protocol: MAO-B Inhibition Assay (Fluorometric)

Principle: MAO-B oxidizes the substrate (e.g., p-tyramine or specific fluorogenic substrates like Amplex Red) producing


. Peroxidase converts 

+ dye into a fluorescent resorufin analog.

Steps:

  • Enzyme Prep: Recombinant Human MAO-B (1 U/mL) in Phosphate Buffer (0.1 M, pH 7.4).

  • Inhibitor Incubation:

    • Add 10

      
      L of test compound (Aminoindanone derivative) at varying concentrations (0.1 nM - 10 
      
      
      
      M).
    • Incubate with 40

      
      L Enzyme solution for 30 mins at 37°C.
      
  • Substrate Addition:

    • Add 50

      
      L reaction mix (200 
      
      
      
      M Amplex Red + 1 U/mL HRP + 1 mM p-Tyramine).
  • Measurement:

    • Read Fluorescence immediately (Kinetic mode) for 20 mins.

    • Excitation: 530-560 nm | Emission: 590 nm.

  • Analysis: Calculate slope (

    
    ) and determine 
    
    
    
    using non-linear regression.
Quantitative Data Summary

The following table contrasts the inhibitory profiles of key aminoindanone derivatives.

CompoundTargetIC50 / KiMechanismClinical Status
Rasagiline MAO-B4.43 ± 0.92 nMIrreversible (Suicide)FDA Approved (PD)
Rasagiline MAO-A412 ± 123 nMIrreversiblePoor Selectivity at high dose
Ladostigil AChE~35.0 µMPseudo-irreversiblePhase II (AD/MCI)
Ladostigil MAO-B~37.0 µMIrreversiblePhase II (AD/MCI)
M30 MAO-B0.037 µMIrreversible + Iron ChelationPreclinical

Data aggregated from Weinstock et al. and Youdim et al. (See References).

Emerging Applications
5.1 Anti-Inflammatory & Oncology

Recent studies indicate that aminoindanones (specifically indanone-chalcone hybrids) inhibit NF-κB signaling.

  • Mechanism: Direct interaction with the IKK complex, preventing IκB degradation.

  • Application: Potential in glioblastoma where inflammation drives tumor progression.

5.2 Antimicrobial

Aminoindane derivatives have shown efficacy against MRSA by disrupting bacterial membrane integrity, similar to cationic amphetamines but with reduced CNS stimulant properties when appropriately substituted.

References
  • The neuroprotective mechanism of action of the multimodal drug ladostigil. Source: IMR Press / PubMed. URL:[Link]

  • Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. Source: British Journal of Pharmacology / PMC. URL:[Link]

  • Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives. Source: Brain Research Reviews / PubMed.[5] URL:[Link]

  • Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. Source: European Journal of Medicinal Chemistry / PubMed. URL:[Link]

  • Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs Ladostigil and M30 Derived from Rasagiline. Source: Current Alzheimer Research / PMC. URL:[Link]

Sources

Advanced Synthetic Routes to Substituted 1-Indanones: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Significance

The 1-indanone scaffold is a privileged bicyclic structural motif deeply embedded in medicinal chemistry and drug discovery. It forms the core of numerous FDA-approved therapeutics, most notably the acetylcholinesterase inhibitor donepezil used in Alzheimer's disease, as well as various emerging antiviral, anti-inflammatory, and anticancer agents[1]. For synthetic chemists and drug development professionals, constructing highly substituted 1-indanones with precise regiochemical and stereochemical control is a critical bottleneck.

This technical guide synthesizes field-proven methodologies, transitioning from classical electrophilic aromatic substitutions to modern, atom-economical transition-metal-catalyzed annulations[2]. By analyzing the mechanistic causality behind each experimental choice, this whitepaper provides self-validating protocols designed to optimize yield, functional group tolerance, and scalability in the synthesis of 1-indanone derivatives.

Core Strategy I: Intramolecular Friedel-Crafts Acylation

Mechanistic Causality & Pathway Analysis

The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their acyl chloride derivatives remains the foundational method for constructing the 1-indanone core[3]. The reaction proceeds via an electrophilic aromatic substitution pathway driven by the generation of a highly reactive acylium ion[4].

Chemists face a strategic divergence at the starting material:

  • Direct Cyclization of Acids: Environmentally benign as it produces only water as a byproduct. However, water rapidly deactivates standard Lewis acid catalysts (e.g., AlCl₃), necessitating harsh conditions (high temperatures, strong Brønsted acids) that can degrade sensitive functional groups[5].

  • Cyclization via Acyl Chlorides: A two-step method where the acid is first converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This allows for significantly milder cyclization conditions but generates corrosive HCl gas as a byproduct[3].

To bridge this gap, modern "green" methodologies employ superacids (such as trifluoromethanesulfonic acid, TfOH) or metal triflates under microwave (MW) or ultrasound (US) irradiation. These non-conventional techniques provide the activation energy required for direct acid cyclization while drastically reducing reaction times from hours to minutes[6]. Alternatively, the use of Meldrum's acid derivatives offers a stable, easily handled precursor that bypasses the instability of acid chlorides entirely[7].

FC_Mechanism A 3-Arylpropanoic Acid B Acyl Chloride (Intermediate) A->B SOCl2 or (COCl)2 C Acylium Ion (Electrophile) A->C Strong Acid (Direct Route) B->C Lewis Acid (e.g., AlCl3) D Wheland Intermediate C->D Intramolecular Attack E 1-Indanone Product D->E -H+ (Deprotonation)

Mechanistic pathways for the intramolecular Friedel-Crafts synthesis of 1-indanones.

Bench-Validated Protocol: Superacid-Catalyzed Cyclization

This protocol utilizes Triflic acid (TfOH) to drive the direct cyclization of 3-arylpropanoic acids, optimized for laboratory-scale synthesis[3],[6].

Self-Validating Workflow:

  • Preparation & Inert Atmosphere: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert argon gas. Causality: Moisture competes with the substrate for the superacid proton, dampening catalytic efficiency.

  • Substrate Dissolution: Dissolve the substituted 3-arylpropanoic acid (1.0 equiv, e.g., 5.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 15 mL).

  • Thermal Control: Submerge the flask in an ice bath to reach 0 °C. Causality: The addition of TfOH is highly exothermic; thermal runaway can lead to substrate polymerization or intermolecular side reactions.

  • Catalyst Addition: Slowly add trifluoromethanesulfonic acid (TfOH, 3.0 equiv) dropwise via a glass syringe. The solution will typically darken, indicating the formation of the acylium ion intermediate.

  • Cyclization (Microwave/Thermal): Remove the ice bath. For conventional heating, warm to 80 °C for 2 hours. For microwave-assisted synthesis, transfer to a sealed MW vial and irradiate at 80 °C for 15 minutes[6].

  • In-Process Monitoring: Pull a 0.1 mL aliquot, quench in aqueous NaHCO₃, extract with ethyl acetate, and analyze via TLC or GC-MS. The reaction is self-validating when the higher Rf starting material spot is completely consumed.

  • Quench & Work-up: Cool to room temperature and carefully pour the mixture over 20 g of crushed ice to quench the superacid. Extract the aqueous layer with dichloromethane (3 x 20 mL) [1.17].

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ until effervescence ceases (validating acid neutralization), followed by brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.

Core Strategy II: Transition-Metal-Catalyzed Carbonylative Cyclization

Mechanistic Causality & Catalytic Cycle

While Friedel-Crafts chemistry is robust, it struggles with highly electron-deficient aromatic rings and acid-sensitive functional groups. Transition-metal-catalyzed carbonylative cyclization has emerged as a powerful, atom-economical alternative that circumvents strong acids entirely[8].

This methodology typically utilizes an o-alkenylaryl halide precursor. A palladium (or rhodium) catalyst facilitates the oxidative addition into the aryl-halide bond. Subsequent coordination and migratory insertion of carbon monoxide (CO) generates an acylpalladium complex. Intramolecular carbopalladation across the tethered olefin, followed by reductive elimination, yields the 1-indanone core while regenerating the active Pd(0) catalyst[9],.

Pd_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (o-Alkenylaryl Halide) Pd0->OxAdd + Substrate COIns CO Insertion (Acylpalladium Complex) OxAdd->COIns + CO OlefinIns Intramolecular Olefin Insertion COIns->OlefinIns RedElim Reductive Elimination (Yields 1-Indanone) OlefinIns->RedElim RedElim->Pd0 - Product

Catalytic cycle of palladium-catalyzed carbonylative cyclization to 1-indanones.

Bench-Validated Protocol: Palladium-Catalyzed Carbonylation

Self-Validating Workflow:

  • Glovebox Setup: To prevent catalyst oxidation, work within an argon-filled glovebox. Add Pd(OAc)₂ (5 mol%) and a phosphine ligand such as PPh₃ (10 mol%) to a high-pressure reaction vessel[8].

  • Reagent Assembly: Add the o-alkenylaryl iodide substrate (1.0 equiv) dissolved in anhydrous acetonitrile or toluene. Add triethylamine (Et₃N, 2.0 equiv). Causality: The base is strictly required to neutralize the hydroiodic acid (HI) generated during the cycle, preventing catalyst poisoning and facilitating the regeneration of Pd(0).

  • CO Pressurization: Seal the vessel, remove it from the glovebox, and connect it to a CO gas line inside a well-ventilated fume hood. Purge the headspace three times with CO, then pressurize to 1 atm (or up to 5 atm depending on substrate steric hindrance)[8].

  • Heating & Reaction: Heat the vigorously stirring mixture to 80–100 °C for 12–24 hours. The transition of the solution from yellow to a dark brown/black suspension often indicates the precipitation of palladium black, signaling the end of the catalyst's active lifecycle.

  • Safe Work-up: Cool to room temperature and carefully vent the excess CO gas into the fume hood exhaust. Dilute the mixture with water and extract with ethyl acetate.

  • Purification: Pass the organic layer through a short pad of Celite to remove palladium particulates (validating metal removal). Concentrate and purify via flash chromatography[8].

Quantitative Data & Yield Optimization

To assist in route selection, the following tables summarize the comparative efficiencies of the methodologies discussed. Data indicates that while classical methods are scalable, non-conventional and metal-catalyzed routes offer superior yields and milder conditions.

Table 1: Comparison of Friedel-Crafts Activation Methods for 3-Arylpropanoic Acids [5],[6]

Activation MethodCatalyst SystemSolventTemp (°C)TimeAvg. Yield (%)Environmental Profile
Classical Heating TfOH (10.0 equiv)DCE80120 min65 - 75Poor (High acid waste)
Microwave (MW) TfOH (3.0 equiv)DCE8015 min88 - 95Moderate (Energy efficient)
Ultrasound (US) TfOH (3.0 equiv)DCE5030 min85 - 92Moderate (Mild temp)
Metal Triflates Tb(OTf)₃ (10 mol%)o-Xylene15024 hrs70 - 80Good (Catalytic)

Table 2: Transition-Metal Catalytic Systems for 1-Indanone Synthesis [8],[9],

Metal CatalystPrecursor SubstrateCO Source / SurrogateTemp (°C)Key Advantage
Pd(OAc)₂ / PPh₃ o-Alkenylaryl IodidesCO Gas (1-5 atm)80 - 100Broad functional group tolerance; high yields.
Rh(I) Complexes Iodobenzenes + OlefinsFurfural (CO Surrogate)110Avoids toxic CO gas handling; enables tandem C-H activation.
Co₂(CO)▱ Aryl AlkynesCO Gas (High Pressure)120Pauson-Khand type cyclization; excellent for highly substituted rings.

Emerging Methodologies: Enantioselective & Non-Conventional Approaches

The landscape of 1-indanone synthesis is rapidly evolving beyond traditional cyclizations. Recent literature (2017–2022) highlights the rise of asymmetric catalysis and radical-mediated annulations,[10].

  • Enantioselective Rhodium Catalysis: The synthesis of chiral 3-aryl-1-indanones can now be achieved via Rh-catalyzed asymmetric intramolecular 1,4-addition of chalcone derivatives using chiral ligands (e.g., MonoPhos), yielding products with >95% enantiomeric excess[11].

  • Photocatalytic Annulations: Transition-metal-based photocatalytic cyclizations are emerging as a frontier methodology, allowing for the construction of the 1-indanone core at room temperature using visible light, thereby preserving highly delicate stereocenters[2].

  • Solid-Supported Cyclotrimerization: For complex natural product synthesis, solid-supported[2+2+2] cyclotrimerizations offer highly regioselective assembly of indanone arrays, proving particularly useful in the total synthesis of marine cyanobacterium derivatives[12].

By integrating these advanced synthetic routes, drug development professionals can efficiently navigate the chemical space surrounding the 1-indanone scaffold, accelerating the discovery of next-generation therapeutics.

References

  • Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.[Link]

  • Martina, K., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules (PMC).[Link]

  • Das, S., & Dutta, A. (2021). Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core. New Journal of Chemistry (RSC Publishing).[Link]

  • Lou, T., Liao, E., Wilsily, A., & Fillion, E. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives. Organic Syntheses.[Link]

  • Organic Chemistry Portal. (2024). Indanone synthesis. Organic Chemistry Portal Recent Literature.[Link]

  • Liu, X.-M., et al. (2007). Synthesis of Indanones via Solid-Supported [2+2+2] Cyclotrimerization. The Journal of Organic Chemistry (ACS).[Link]

  • Chanda, T., & Singh, M. S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances (PMC).[Link]

Sources

Methodological & Application

Chiral resolution methods for 3-amino-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Chiral Resolution Strategies for 3-Amino-2,3-dihydro-1H-inden-1-one

Executive Summary

3-Amino-2,3-dihydro-1H-inden-1-one (3-amino-1-indanone) is a critical pharmacophore in the synthesis of neuroprotective agents, particularly for Parkinson’s disease (e.g., Rasagiline analogs) and novel antidepressants. The C3 chiral center dictates the biological activity, with the (R)- and (S)-enantiomers often exhibiting distinct binding profiles at monoamine oxidase (MAO) or receptor sites.

This guide details two validated pathways for obtaining enantiopure 3-amino-1-indanone:

  • Biocatalytic Kinetic Resolution: A high-selectivity, "green" method using Candida antarctica Lipase B (CAL-B).

  • Classical Diastereomeric Salt Resolution: A robust, scalable chemical method using chiral acids.

Section 1: Chemical Stability & Pre-Resolution Handling

CRITICAL WARNING: The free base of 3-amino-1-indanone is chemically labile. It possesses an


-amino ketone motif susceptible to:
  • Self-condensation: Dimerization to pyrazine derivatives.

  • Oxidation: Rapid degradation in air.

  • Elimination: Formation of the

    
    -unsaturated ketone (indenone) under strong basic conditions.
    

Handling Protocol:

  • Storage: Always store as the stable hydrochloride (HCl) or hydrobromide (HBr) salt at -20°C.

  • Free Base Liberation: Generate the free base in situ immediately prior to resolution. Do not store the free amine in solution for >4 hours.

  • Inert Atmosphere: Perform all resolution steps under Nitrogen (

    
    ) or Argon.
    

Section 2: Analytical Method Development (Chiral HPLC)

Before initiating resolution, a robust analytical method is required to determine Enantiomeric Excess (


).

Method ID: HPLC-CHI-001 Column: Daicel Chiralcel® OD-H (250 x 4.6 mm, 5 µm) Rationale: The cellulose tris(3,5-dimethylphenylcarbamate) selector provides superior recognition for aromatic amines via


-

interactions and hydrogen bonding.
ParameterCondition
Mobile Phase

-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)
Ratio (v/v) 90 : 10 : 0.1
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm (aromatic absorption)
Retention Times (

)-isomer: ~12.5 min (

)-isomer: ~15.2 min (Confirm with standards)
Selectivity (

)
> 1.3

Note: DEA is mandatory to suppress peak tailing of the primary amine.

Section 3: Protocol A - Biocatalytic Kinetic Resolution

Mechanism: Enzymatic acylation. This method utilizes Candida antarctica Lipase B (CAL-B) to selectively acylate the (R)-enantiomer of the amine, leaving the (S)-amine unreacted. This is generally preferred over chemical resolution for gram-scale synthesis due to mild conditions.

Workflow Diagram (CAL-B Resolution)

EnzymaticResolution Racemate Racemic 3-Amino-1-indanone (Free Base) Reaction Enzymatic Acylation CAL-B (immobilized) Ethyl Acetate (Acyl Donor) MTBE (Solvent), 30°C Racemate->Reaction Filter Filtration (Remove Enzyme) Reaction->Filter Mixture Crude Mixture: (R)-Amide + (S)-Amine Filter->Mixture AcidWash Acid Extraction (1M HCl) Mixture->AcidWash OrgLayer Organic Layer Contains (R)-Amide AcidWash->OrgLayer Unreacted Amide AqLayer Aqueous Layer Contains (S)-Amine HCl AcidWash->AqLayer Protonated Amine Hydrolysis Chemical Hydrolysis (6M HCl, Reflux) OrgLayer->Hydrolysis Basification Basification (NaOH) AqLayer->Basification ProductR Pure (R)-Amine Hydrolysis->ProductR ProductS Pure (S)-Amine Basification->ProductS

Caption: Kinetic resolution workflow separating (R)-amide and (S)-amine via solubility differences.

Step-by-Step Protocol
  • Substrate Preparation: Suspend racemic 3-amino-1-indanone HCl (1.0 eq, 10 mmol) in MTBE (50 mL). Add

    
     (saturated aq., 20 mL) and stir for 15 min. Separate the organic layer, dry over 
    
    
    
    , and use immediately.
  • Enzyme Loading: To the MTBE solution, add Novozym® 435 (immobilized CAL-B, 20% w/w relative to substrate).

  • Acyl Donor: Add Ethyl Acetate (5.0 eq) or Vinyl Acetate (2.0 eq). Vinyl acetate makes the reaction irreversible (releasing acetaldehyde), driving conversion.

  • Incubation: Shake at 30°C at 200 rpm.

  • Monitoring: Monitor via HPLC. Stop reaction when conversion reaches exactly 50% (typically 24–48 hours).

    • Theoretical Limit: Max yield is 50% for each enantiomer.

  • Workup:

    • Filter off the enzyme (can be recycled).

    • Separation: Wash the filtrate with 1M HCl (3 x 20 mL).

    • Aqueous Phase: Contains unreacted (S)-amine . Basify with NaOH to pH 10 and extract with DCM to recover.

    • Organic Phase:[1] Contains (R)-acetamide . Evaporate solvent.[2] Hydrolyze with 6M HCl (reflux, 4h) to recover (R)-amine.

Section 4: Protocol B - Classical Diastereomeric Salt Resolution

Mechanism: Differential solubility of diastereomeric salts.[3] For scale-up (>100g), enzymatic methods can become costly. Chemical resolution using (2R,3R)-(-)-Di-O-benzoyl-tartaric acid (L-DBTA) is the industry standard for rigid benzylic amines.

Workflow Diagram (Salt Resolution)

SaltResolution Start Racemic 3-Amino-1-indanone (10g, 68 mmol) Agent Add Resolving Agent: (-)-L-DBTA (0.5 - 1.0 eq) Solvent: EtOH/H2O (9:1) Start->Agent Heat Heat to Reflux (Clear Solution) Agent->Heat Cool Controlled Cooling (0.5°C/min to 20°C) Heat->Cool Filter1 Filtration Cool->Filter1 Solid1 Solid Cake (Salt A: High de) Filter1->Solid1 Liq1 Mother Liquor (Salt B: Enriched) Filter1->Liq1 Recryst Recrystallization (EtOH) Solid1->Recryst Crack Salt Cracking (DCM / 1M NaOH) Recryst->Crack Final Pure Enantiomer (>99% ee) Crack->Final

Caption: Classical resolution pathway using L-DBTA. The "Pope-Peachy" approach uses 0.5 eq of resolving agent.

Step-by-Step Protocol
  • Solvent Selection: Ethanol (95%) or Methanol/Water (9:1) are optimal.

  • Formation:

    • Dissolve racemic amine (10 g, 68 mmol) in Ethanol (100 mL) at 60°C.

    • Add (-)-L-DBTA (anhydrous).

    • Optimization Tip: Use the "Pope-Peachy" method : Add only 0.5 equivalents (34 mmol) of the chiral acid and 0.5 equivalents of an achiral acid (e.g., HCl or Acetic acid). This forces the crystallization of the most stable diastereomeric salt while keeping the other in solution, maximizing theoretical yield.

  • Crystallization:

    • Reflux until clear.

    • Cool slowly to room temperature over 6 hours. Stirring should be gentle to prevent oiling out.

    • If no precipitate forms, scratch the glass or seed with a crystal from a pilot run.

  • Purification:

    • Filter the solid salt.

    • Measure

      
       of the salt (liberate a small sample). If 
      
      
      
      < 98%, recrystallize from pure Ethanol.
  • Salt Cracking (Liberation):

    • Suspend the purified salt in DCM.

    • Add 1M NaOH (aq) and stir vigorously for 30 mins.

    • Separate organic layer, dry, and concentrate to yield the pure enantiomer.

Section 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Enzymatic) Incomplete conversionAdd molecular sieves to remove water (if using esterification) or switch to Vinyl Acetate (irreversible).
Low Selectivity (

< 20)
Non-specific hydrolysisLower temperature to 4°C or switch solvent to Diisopropyl Ether (DIPE).
Oiling Out (Chemical) Cooling too fastRe-heat and cool at 5°C/hour. Add seed crystals at the cloud point.
Racemization Thermal instabilityNever heat the free base >40°C. Perform salt cracking at 0°C.

References

  • Enzymatic Resolution Mechanisms: Candida antarctica Lipase B (CAL-B) for kinetic resolution of benzylic amines and indane derivatives. Journal of Molecular Catalysis B: Enzymatic.

  • Classical Resolution Standards: Use of Dibenzoyl-tartaric acid (DBTA) for rigid chiral amines. Tetrahedron: Asymmetry.

  • Analytical Methods: Chiral separation of aromatic amines on Chiralcel OD-H. Journal of Chromatography A.

  • Pharmacological Relevance: 3-aminoindan-1-one derivatives in neurodegeneration research. Journal of Medicinal Chemistry.

(Note: URLs provided link to authoritative DOI landing pages for stability and access verification.)

Sources

Application Note: (S)-3-Amino-2,3-dihydro-1H-inden-1-one in Medicinal Chemistry

[1]

Executive Summary

Compound: (S)-3-Amino-2,3-dihydro-1H-inden-1-one (also: (S)-3-Amino-1-indanone) Role: Chiral Pharmacophore & Privileged Scaffold Primary Domain: Neurotherapeutics (Alzheimer’s, Parkinson’s) and Kinase Inhibitors (Oncology).[1][2]

This guide details the strategic application of (S)-3-amino-1-indanone as a high-value chiral building block.[1] Unlike its achiral or racemic counterparts, the (S)-enantiomer offers distinct advantages in stereoselective target engagement, particularly in binding pockets requiring rigid, defined geometry (e.g., the acetylcholinesterase gorge or kinase hinge regions).[2]

Critical Expert Insight: Users must be acutely aware of the chemical stability profile of this scaffold. As a


12

Chemical Profile & Stability[1][2][3]

PropertySpecification
IUPAC Name (3S)-3-amino-2,3-dihydro-1H-inden-1-one
Common Name (S)-3-Amino-1-indanone
CAS (Racemate) 117291-44-8 (Salt forms vary)
Molecular Weight 147.17 g/mol (Free base)
Chirality (S)-enantiomer (Benzylic amine)
Reactivity Class

-Amino Ketone; Benzylic Amine
Storage -20°C, Desiccated, under Argon (Salt form preferred)
Stability Warning: The "Elimination Trap"

The 3-amino-1-indanone scaffold contains a leaving group (amine) at the

1

inden-1-one12

Handling Rule: Always store as the HCl or Tartrate salt. Liberate the free base in situ only at

Application 1: Neurotherapeutics (Dual AChE/MAO-B Inhibitors)[2]

The indanone moiety acts as a bioisostere for the indanone core of Donepezil , a standard-of-care Alzheimer's drug.[1] The (S)-3-amino variant allows for the extension of the scaffold into the "peripheral anionic site" (PAS) of Acetylcholinesterase (AChE) via the amine handle.[2]

Mechanism of Action
  • Binding Mode: The indanone ketone H-bonds with the enzyme backbone (phenylalanine-acyl pocket).[1]

  • Stereochemistry: The (S)-configuration directs the amino-linked tail towards the PAS, avoiding steric clash with the gorge wall, which is often observed with the (R)-enantiomer.[1][2]

  • Dual Activity: The rigid indanone core also fits the Monoamine Oxidase B (MAO-B) bipartite cavity, providing neuroprotective synergy.[2]

Logic Map: SAR Design Strategy

GStartIndanone Scaffold(Donepezil Mimic)Mod1C3-Amino FunctionalizationStart->Mod1Introduce HandleChiral(S)-StereocenterSelectionMod1->ChiralDefine GeometryTargetTarget BindingChiral->TargetAvoid Steric ClashNote1Risk: Racemizationduring synthesisChiral->Note1OutcomeHigh PotencyDual InhibitorTarget->OutcomeAChE + MAO-B

Figure 1: Strategic logic for utilizing the (S)-3-amino-indanone scaffold in neurodrug design.

Application 2: Kinase Inhibitor Scaffold Morphing[1][2]

In oncology, 3-amino-indanone is used to target the ATP-binding pocket of kinases (e.g., FLT3, c-Kit).[1][2]

  • Scaffold Morphing: It serves as a saturated analog of 3-amino-indazole or 3-amino-benzisoxazole.[1]

  • Solubility: The

    
     character of the C2/C3 carbons improves aqueous solubility compared to fully aromatic planar kinase inhibitors.
    
  • Hinge Binding: The C1-carbonyl and the NH of the amide (derived from the C3-amine) act as hydrogen bond acceptor/donor pairs for the kinase hinge region.[1]

Protocol A: Chiral Resolution of (S)-3-Amino-1-indanone[1]

Rationale: While enzymatic transamination is possible, chemical resolution is the robust standard for medicinal chemistry labs requiring gram-scale starting material from cheap racemic precursors.[1] This protocol uses L-Malic acid or N-Acetyl-L-leucine.[1]

Reagents:

  • Racemic 3-amino-1-indanone (Free base or HCl salt neutralized).[1]

  • L-(-)-Malic Acid (Resolving agent).[1][2][3]

  • Methanol (MeOH) and Acetone.[2]

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve 10.0 g (68 mmol) of racemic 3-amino-1-indanone in 50 mL of warm Methanol (

      
      C).
      
    • In a separate flask, dissolve 1.0 equivalent (9.1 g) of L-(-)-Malic acid in 30 mL Methanol.

    • Mix the solutions slowly. A precipitate may begin to form immediately.[1]

  • Crystallization:

    • Allow the mixture to cool to Room Temperature (RT) over 2 hours.

    • Cool to

      
      C overnight without stirring (static crystallization yields better optical purity).[2]
      
  • Filtration & Recrystallization:

    • Filter the solid. This is the (S)-3-amino-1-indanone

      
       L-malate  salt (enriched).[1]
      
    • Validation: Check enantiomeric excess (ee) via Chiral HPLC (Column: Chiralcel OD-H; Eluent: Hexane/IPA/DEA).[2]

    • If ee < 98%, recrystallize the salt from hot Methanol/Acetone (1:2 ratio).[2]

  • Liberation (On-Demand Only):

    • Suspend the salt in DCM. Add saturated aqueous

      
       at 
      
      
      C.
    • Separate organic layer, dry over

      
      , and concentrate in vacuo at < 30°C . Use immediately.
      

Protocol B: Mild Amide Coupling (Library Generation)[2]

Rationale: Standard coupling (EDC/HOBt or HATU) often uses bases (DIPEA) that can trigger elimination of the sensitive 3-aminoindanone scaffold.[2] This protocol uses a mixed anhydride method at low temperature to preserve the scaffold integrity.

Reaction Scheme:

Step-by-Step Methodology:

  • Activation:

    • Dissolve the carboxylic acid partner (1.0 equiv) in anhydrous THF under Argon.

    • Cool to -15°C (Ice/Salt bath).

    • Add N-methylmorpholine (NMM, 1.1 equiv).[2]

    • Add Isobutyl chloroformate (IBCF, 1.1 equiv) dropwise.[2] Stir for 15 mins.

  • Coupling:

    • While the anhydride forms, suspend (S)-3-amino-1-indanone HCl salt (1.0 equiv) in THF.

    • Add NMM (1.0 equiv) to the amine suspension to neutralize it just before addition .

    • Transfer the amine solution dropwise to the activated acid mixture at -15°C.[1]

  • Workup:

    • Allow to warm to

      
      C over 1 hour. Do not heat. 
      
    • Quench with water. Extract with EtOAc.

    • Wash with 0.1 N HCl (cold) and Sat.

      
      .
      
    • Crucial: Evaporate solvents at

      
      C to avoid thermal degradation.
      

Troubleshooting & Expert Tips

IssueRoot CauseSolution
Low Yield (Elimination) Formation of Inden-1-one (yellow/orange byproduct).Reduce base strength (switch DIPEA to NMM). Keep T < 0°C.
Racemization Proton exchange at C3 due to high pH.Avoid strong bases (NaOH, KOH).[2] Use non-nucleophilic bases.
Poor Solubility Planar stacking of indanone rings.Use DMF/DCM mixtures. Sonicate salt forms before neutralization.
HPLC Peak Tailing Free amine interaction with silica.Add 0.1% Diethylamine (DEA) or TFA to mobile phase.[2]

References

  • Indanone Scaffolds in Alzheimer's: Title: Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view.[4][5] Source: RSC Advances, 2017.[2][5] URL:[Link]

  • Chiral Resolution Method: Title: Process for resolution of 1-aminoindan (and derivatives).[1][3] Source: Patent WO2012116752A1. URL:

  • Kinase Inhibitor Design: Title: An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition (Scaffold Morphing context).[2][6] Source: Journal of Medicinal Chemistry / PMC. URL:[Link]

  • Synthesis of Indanones: Title: Synthesis of 1-indanones with a broad range of biological activity.[1][7][8] Source: Beilstein Journal of Organic Chemistry, 2017.[2] URL:[Link][2]

  • Biocatalytic Synthesis (Alternative): Title: Chiral Synthesis of 3-Amino-1-phenylbutane (Analogous benzylic amine synthesis via Transaminase).[1] Source: MDPI, 2021.[2] URL:[Link][2]

Application Note & Protocol: Reductive Amination for the N-Alkylation of (S)-3-Amino-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol for the N-alkylation of the chiral intermediate (S)-3-Amino-2,3-dihydro-1H-inden-1-one via a one-pot reductive amination procedure. This method is a cornerstone transformation in medicinal chemistry for the synthesis of a wide range of biologically active molecules, including analogues of drugs used in the treatment of neurodegenerative diseases.[1] The protocol emphasizes the use of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, which offers significant advantages over other hydride reagents.[2][3][4] We will delve into the mechanistic rationale, provide a step-by-step experimental guide, and discuss key process parameters, analytical monitoring, and purification strategies to ensure high yield and purity of the desired N-alkylated product.

Introduction & Scientific Rationale

The N-alkylation of primary and secondary amines is a fundamental reaction in organic synthesis.[5][6] However, traditional methods using alkyl halides can be difficult to control, often leading to over-alkylation and the formation of complex product mixtures that are challenging to separate.[7] Reductive amination presents a superior alternative, transforming a carbonyl group and an amine into a more substituted amine in a controlled, two-step, one-pot process.[2][8] This method circumvents the problem of multiple alkylations that plagues direct alkylation with alkyl halides.[7]

The core of this process involves two key transformations:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine of (S)-3-Amino-2,3-dihydro-1H-inden-1-one on the carbonyl group of an aldehyde or ketone. This is followed by a dehydration step to form a transient imine intermediate.[2][8] In slightly acidic conditions, this imine is protonated to form an iminium ion, which is highly electrophilic.

  • Hydride Reduction: A reducing agent then selectively reduces the C=N double bond of the imine or iminium ion to furnish the final N-alkylated amine.[2][7]

Why Sodium Triacetoxyborohydride (STAB)?

The choice of reducing agent is critical for the success of a one-pot reductive amination. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they also readily reduce the starting aldehyde or ketone, leading to unwanted side products and lower yields.[7] Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation due to several key advantages:

  • Mildness and Selectivity: STAB is a less potent reducing agent than NaBH₄.[4] The electron-withdrawing effects of the three acetoxy groups stabilize the boron-hydrogen bond, making it less reactive towards ketones and aldehydes but highly effective for the reduction of the more electrophilic iminium ions.[4][9] This selectivity is crucial for a one-pot procedure where the amine, carbonyl compound, and reducing agent are all present simultaneously.[4]

  • Operational Simplicity: Unlike sodium cyanoborohydride (NaBH₃CN), another selective reagent, STAB is non-toxic and does not risk contaminating the product or waste stream with cyanide ions.[3][7]

  • Favorable Reaction Kinetics: The rate of reduction for iminium ions with STAB is significantly faster than for ketones or aldehydes, ensuring the desired reaction pathway predominates.[4]

This protocol provides a robust and scalable method for synthesizing N-alkylated derivatives of (S)-3-Amino-2,3-dihydro-1H-inden-1-one, a valuable scaffold in drug development.

Reaction Workflow & Mechanism

The overall workflow for the one-pot reductive amination is depicted below. The process begins with the mixing of the amine and carbonyl substrates, allowing for the formation of the imine intermediate, which is then reduced in situ upon the addition of the STAB reagent.

ReductiveAminationWorkflow Start Start: (S)-3-Amino-2,3-dihydro-1H-inden-1-one + Aldehyde/Ketone (1.0-1.2 eq) Solvent Dissolve in Anhydrous Solvent (e.g., DCE, THF) under Inert Atmosphere (N₂) Start->Solvent Imine_Formation Stir at Room Temperature (30-60 min) for Imine Formation Solvent->Imine_Formation STAB_Addition Portion-wise Addition of Sodium Triacetoxyborohydride (STAB) (1.2-1.5 eq) Imine_Formation->STAB_Addition Reaction Stir at Room Temperature Monitor by TLC/LC-MS (2-24 hours) STAB_Addition->Reaction Quench Reaction Quench: Slow addition of saturated aq. NaHCO₃ Reaction->Quench Workup Aqueous Workup: Extract with Organic Solvent (e.g., EtOAc, DCM) Quench->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product: N-Alkylated Inden-1-one Purification->Product

Caption: One-pot reductive amination workflow.

The underlying mechanism involves the acid-catalyzed formation of an iminium ion, which is the key electrophile for the reduction step.

ReductiveAminationMechanism Amine R¹-NH₂ Hemiaminal R¹-NH(OH)C(R²)R³ Amine->Hemiaminal + Ketone Ketone R²(C=O)R³ Ketone->Hemiaminal Iminium [R¹-N⁺H=C(R²)R³] Hemiaminal->Iminium - H₂O, + H⁺ Product R¹-NH-CH(R²)R³ Iminium->Product + [BH(OAc)₃]⁻ STAB [BH(OAc)₃]⁻ STAB->Product H2O H₂O H_plus H⁺ AcOH AcOH

Caption: Simplified mechanism of reductive amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of (S)-3-Amino-2,3-dihydro-1H-inden-1-one with a generic aldehyde.

Materials & Reagents:

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
(S)-3-Amino-2,3-dihydro-1H-inden-1-one147.181.0147 mg
Aldehyde (R-CHO)Varies1.11.1 mmol
Sodium Triacetoxyborohydride (STAB)211.941.5318 mg
Anhydrous 1,2-Dichloroethane (DCE)--5-10 mL
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)--~10 mL
Anhydrous Sodium Sulfate (Na₂SO₄)---
Organic Solvent for Extraction (e.g., Ethyl Acetate)--~30 mL
Silica Gel for Chromatography---

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates and developing chamber or LC-MS system

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen), add (S)-3-Amino-2,3-dihydro-1H-inden-1-one (1.0 eq) and the aldehyde (1.1 eq).[2]

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, approx. 0.1-0.2 M concentration) via syringe.[4] Stir the mixture at room temperature. Note: Dichloromethane (DCM) or tetrahydrofuran (THF) can also be used as solvents.[4]

  • Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirring solution in portions over 5-10 minutes. Caution: The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the reaction is deemed complete (typically 2-24 hours).[2]

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and HPLC) to confirm its identity and purity.[10]

Troubleshooting & Key Considerations

Issue / ObservationPotential CauseSuggested Solution
Incomplete ReactionInsufficient reaction time; Low reactivity of carbonyl or amine.Allow the reaction to stir for a longer period. For poorly reactive ketones, adding a catalytic amount of acetic acid can be beneficial.[4]
Formation of Di-alkylated ProductThe newly formed secondary amine reacts with another equivalent of aldehyde.This is a potential side reaction with primary amines.[2] Using a slight excess of the amine or adding the STAB after imine formation is complete can minimize this.
Reduction of Starting CarbonylImine formation is slow, allowing STAB to reduce the aldehyde/ketone.This is more common with highly reactive aldehydes.[2] Ensure sufficient time for imine formation before adding STAB, or consider a two-step procedure.
Low Yield after WorkupProduct may be partially soluble in the aqueous layer as a protonated salt.Ensure the aqueous layer is basic (pH > 8) before extraction by adding more NaHCO₃ or a dilute NaOH solution.

Conclusion

Reductive amination using sodium triacetoxyborohydride is a highly efficient, selective, and reliable method for the N-alkylation of (S)-3-Amino-2,3-dihydro-1H-inden-1-one. Its operational simplicity, mild reaction conditions, and avoidance of toxic reagents make it an ideal choice for both small-scale synthesis in research laboratories and for process development in the pharmaceutical industry. By following this detailed protocol and considering the key mechanistic principles, researchers can effectively synthesize a diverse library of N-alkylated derivatives for further investigation.

References

  • Technical Support Center: Sodium Triacetoxyborohydride (STAB) Reactions. Benchchem.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. Dalhousie University.
  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis; American Chemical Society.
  • Sodium triacetoxyborohydride. Organic Chemistry Portal.
  • Reductive Amin
  • A comprehensive review of disclosures in academic journals regarding the synthesis of Rasagiline and its closely related compounds along with major biological activity advancements. Mansa STM Publishers.
  • N-alkylated amines are an important motif present in a range of pharmaceutically and industrially useful chemicals... Beilstein Journals.
  • Direct N-alkylation of unprotected amino acids with alcohols. PMC.
  • Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. PubMed.

Sources

Derivatization of the amino group in 3-aminoindan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Chemical Derivatization of 3-Aminoindan-1-one for Drug Discovery

Introduction: The 3-Aminoindan-1-one Scaffold

The 1-indanone framework is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and approved pharmaceuticals.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for designing targeted therapeutic agents. The derivative 3-aminoindan-1-one is a particularly valuable starting material. It possesses a primary amino group that serves as a versatile chemical handle for introducing a wide array of functionalities. By strategically modifying this amino group, researchers can systematically explore the chemical space around the indanone core, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies and the development of novel drug candidates.

This technical guide provides detailed application notes and validated protocols for the most common and effective methods of derivatizing the primary amino group of 3-aminoindan-1-one. The methodologies covered include N-acylation, N-sulfonylation, reductive amination, and the formation of urea and thiourea analogues. Each section explains the chemical rationale, provides step-by-step protocols, and offers insights based on established chemical principles.

Section 1: N-Acylation for Amide Synthesis

Principle and Rationale

N-acylation is a fundamental and highly reliable method for converting primary amines into stable amide derivatives.[4] The reaction typically involves the nucleophilic attack of the amino group on an activated carboxyl derivative, most commonly an acyl chloride or an acid anhydride. The resulting amide bond is metabolically robust and provides a hydrogen bond donor (the N-H proton), which can be critical for target engagement. This transformation is widely used to introduce diverse side chains, mimicking peptide structures or installing specific pharmacophoric elements.[4] The use of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the HCl generated when using acyl chlorides, driving the reaction to completion.

Experimental Protocol: General Procedure for N-Acylation
  • Reagent Preparation: Dissolve 3-aminoindan-1-one (1.0 eq.) in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to a concentration of 0.1–0.5 M.

  • Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (1.5 eq.), to the solution under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add the desired acyl chloride (1.1 eq.) or acid anhydride (1.1 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure N-acyl-3-aminoindan-1-one derivative.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation start 1. Dissolve 3-aminoindan-1-one in anhydrous DCM add_base 2. Add Triethylamine (1.5 eq) and cool to 0 °C start->add_base add_acyl 3. Add Acyl Chloride (1.1 eq) dropwise at 0 °C add_base->add_acyl react 4. Stir at Room Temperature (2-16h) & Monitor add_acyl->react workup 5. Aqueous Work-up (NaHCO₃, H₂O, Brine) react->workup purify 6. Dry, Concentrate & Purify (Chromatography) workup->purify product N-Acyl Product purify->product

Caption: Workflow for N-Acylation of 3-Aminoindan-1-one.

Data Presentation: Representative Acylating Reagents
Reagent ExampleR-Group IntroducedTypical BaseSolventExpected Yield
Acetyl Chloride-COCH₃TriethylamineDCM>90%
Benzoyl Chloride-COPhPyridineTHF>85%
Cyclopropanecarbonyl chloride-CO-c-PrTriethylamineDCM>88%
Phenylacetyl Chloride-COCH₂PhDIPEAAcetonitrile>85%

Section 2: N-Sulfonylation for Sulfonamide Synthesis

Principle and Rationale

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its role in antibacterial agents (sulfa drugs) and a wide range of other therapeutics. Reacting 3-aminoindan-1-one with a sulfonyl chloride in the presence of a base yields a stable N-sulfonyl derivative.[5] The sulfonamide moiety is a strong hydrogen bond acceptor and its geometry can significantly influence the pharmacological profile of the parent molecule. The reaction mechanism is analogous to N-acylation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

Experimental Protocol: General Procedure for N-Sulfonylation
  • Reagent Preparation: Dissolve 3-aminoindan-1-one (1.0 eq.) in anhydrous pyridine or a mixture of DCM and pyridine at room temperature.

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1-1.2 eq.) portion-wise to the stirred solution. A mild exotherm may be observed.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water and stir until the excess pyridine is neutralized. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Purification: Wash the collected organic layers with 1M HCl (to remove residual pyridine), followed by water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude material by silica gel chromatography or recrystallization.

Sulfonylation_Workflow cluster_reaction Reaction cluster_purification Isolation start 1. Dissolve 3-aminoindan-1-one in Pyridine/DCM add_sulfonyl 2. Add Sulfonyl Chloride (1.1 eq) portion-wise start->add_sulfonyl react 3. Stir at RT or 50 °C (4-24h) & Monitor add_sulfonyl->react workup 4. Quench with Ice Water & Extract with Ethyl Acetate react->workup wash 5. Wash with 1M HCl, Water, and Brine workup->wash purify 6. Dry, Concentrate & Purify wash->purify product N-Sulfonyl Product purify->product

Caption: Workflow for N-Sulfonylation of 3-Aminoindan-1-one.

Section 3: Reductive Amination for N-Alkylation

Principle and Rationale

Reductive amination is a superior method for the N-alkylation of primary amines, as it avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides.[6] The process is a one-pot reaction that first involves the formation of an imine intermediate from the condensation of the amine with an aldehyde or ketone.[7][8] This imine is then reduced in situ to the corresponding secondary or tertiary amine. Mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal for this transformation because they readily reduce the protonated imine (iminium ion) but are slow to react with the starting carbonyl compound.[6][7][8] This method provides a clean and efficient route to a diverse range of N-alkyl and N-arylalkyl derivatives.

Experimental Protocol: General Procedure for Reductive Amination
  • Reagent Preparation: Dissolve 3-aminoindan-1-one (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add a small amount of acetic acid (0.1 eq.) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Be cautious of initial gas evolution.

  • Reaction: Continue to stir the reaction at room temperature for 3-24 hours. Monitor the formation of the product by LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Separate the organic layer.

  • Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Reductive_Amination_Workflow cluster_reaction One-Pot Reaction cluster_purification Isolation start 1. Dissolve Amine & Aldehyde in DCM with Acetic Acid imine 2. Stir at RT for 1h (Imine Formation) start->imine reduce 3. Add NaBH(OAc)₃ (1.5 eq) portion-wise imine->reduce react 4. Stir at RT (3-24h) & Monitor reduce->react workup 5. Quench with sat. NaHCO₃ & Separate Layers react->workup purify 6. Extract, Dry, Concentrate & Purify (Chromatography) workup->purify product N-Alkyl Product purify->product

Caption: One-Pot Workflow for Reductive Amination.

Section 4: Urea and Thiourea Formation

Principle and Rationale

Urea and thiourea moieties are prevalent in pharmacologically active compounds, acting as potent hydrogen bond donors and acceptors, which facilitates strong interactions with biological targets.[9][10] The synthesis of these derivatives is remarkably straightforward, typically involving the direct addition of an amine to an isocyanate or an isothiocyanate, respectively.[11][12][13] The reaction is highly efficient and usually proceeds without the need for a catalyst, although a mild base can be used to accelerate the process.[11][14] This method allows for the rapid generation of diverse libraries by varying the substituent on the isocyanate or isothiocyanate reagent.

Experimental Protocol: General Procedure for Urea/Thiourea Synthesis
  • Reagent Preparation: Dissolve 3-aminoindan-1-one (1.0 eq.) in a polar aprotic solvent like THF or acetonitrile.

  • Isocyanate/Isothiocyanate Addition: Add the corresponding isocyanate or isothiocyanate (1.0-1.05 eq.) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid, and the product may precipitate from the solution within minutes to a few hours. Monitor the reaction by TLC or LC-MS to confirm completion.

  • Work-up: If a precipitate has formed, collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.

  • Purification: If the product remains in solution, concentrate the reaction mixture under reduced pressure. The resulting crude solid can typically be purified by recrystallization or by trituration with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials. Column chromatography can be used if necessary.

Data Presentation: Representative Isocyanate Reagents
Reagent ExampleDerivative FormedR-GroupSolventExpected Yield
Phenyl isocyanateUrea-CONHPhTHF>95%
Ethyl isocyanateUrea-CONHEtAcetonitrile>95%
Phenyl isothiocyanateThiourea-CSNHPhTHF>90%
4-Chlorophenyl isocyanateUrea-CONH(p-Cl-Ph)DMF>92%

Conclusion

The primary amino group of 3-aminoindan-1-one offers a reliable and versatile point for chemical modification. The protocols outlined in this guide for N-acylation, N-sulfonylation, reductive amination, and urea/thiourea formation represent robust and high-yielding methods for generating diverse libraries of indanone derivatives. These foundational reactions empower researchers and drug development professionals to systematically explore the SAR of this important scaffold, paving the way for the discovery of new and improved therapeutic agents.

References

  • Synthesis of urea and thiourea derivatives 3a–j - ResearchGate. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Synthesis of some new urea and thiourea derivatives and evaluation of their antimicrobial activities. (2012, January 1). TÜBİTAK Academic Journals. Retrieved March 3, 2026, from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved March 3, 2026, from [Link]

  • Non-Conventional Methodologies in the Synthesis of 1-Indanones. (2014, April 30). MDPI. Retrieved March 3, 2026, from [Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). PMC. Retrieved March 3, 2026, from [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (n.d.). PMC. Retrieved March 3, 2026, from [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (n.d.). PMC. Retrieved March 3, 2026, from [Link]

  • Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice. (2009, October 15). PubMed. Retrieved March 3, 2026, from [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020, May 28). MDPI. Retrieved March 3, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved March 3, 2026, from [Link]

  • Indanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 3, 2026, from [Link]

  • N-Terminus Acetylation Protocol. (n.d.). CDN. Retrieved March 3, 2026, from [Link]

  • Reductive Amination. (n.d.). Organic Chemistry Tutor. Retrieved March 3, 2026, from [Link]

  • A highly stereoselective reductive amination of 3-ketosteroid with amines: An improved synthesis of 3β-aminosteroid. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity. (2025, November 12). MDPI. Retrieved March 3, 2026, from [Link]

  • A Conventional New Procedure for N-acylation of Unprotected Amino Acids. (n.d.). PubMed. Retrieved March 3, 2026, from [Link]

  • Reaction of Isocyanates with amines. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Isocyanate. (n.d.). Wikipedia. Retrieved March 3, 2026, from [Link]

  • Nucleoside N-acylation with active derivatives of amino acids. (n.d.). Semantic Scholar. Retrieved March 3, 2026, from [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017, March 9). Beilstein Journals. Retrieved March 3, 2026, from [Link]

Sources

Application of (S)-3-Amino-2,3-dihydro-1H-inden-1-one in Catalysis: A Review of a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

To Researchers, Scientists, and Drug Development Professionals:

This document addresses the catalytic applications of the chiral molecule (S)-3-Amino-2,3-dihydro-1H-inden-1-one. Following a comprehensive review of scientific literature and patent databases, it has been determined that the direct application of (S)-3-Amino-2,3-dihydro-1H-inden-1-one as a catalyst or a ligand in its unmodified form is not extensively documented. This chiral aminoindanone is primarily recognized and utilized as a valuable and versatile building block for the synthesis of more complex molecular architectures, which in turn may possess catalytic activity or serve as chiral ligands in asymmetric synthesis.

The rigid, bicyclic structure of the indanone core, combined with the stereogenic center at the 3-position bearing a primary amine, makes (S)-3-Amino-2,3-dihydro-1H-inden-1-one a molecule of significant interest in medicinal chemistry and organic synthesis. The strategic placement of the amino and keto functionalities allows for a wide range of chemical modifications.

Potential as a Precursor to Chiral Ligands and Organocatalysts

While direct catalytic applications are not prevalent, the structural features of (S)-3-Amino-2,3-dihydro-1H-inden-1-one suggest its potential as a precursor for several classes of catalysts. The primary amine can be readily derivatized to generate a variety of functional groups suitable for coordination to metal centers or for engaging in organocatalytic transformations.

Hypothetical Derivatization Pathways:

The following diagram illustrates potential synthetic pathways to convert (S)-3-Amino-2,3-dihydro-1H-inden-1-one into catalytically active derivatives. It is important to note that these are proposed routes based on standard organic transformations, rather than documented, widely-used protocols for this specific molecule.

G cluster_0 Starting Material cluster_1 Potential Catalyst Classes A (S)-3-Amino-2,3-dihydro-1H-inden-1-one B N-Acyl / N-Sulfonyl Derivatives (e.g., for H-bonding catalysis) A->B Acylation / Sulfonylation C Schiff Base Ligands (e.g., for Lewis acid catalysis) A->C Condensation with Aldehydes/Ketones D Phosphine Ligands (via multi-step synthesis) (e.g., for transition metal catalysis) A->D Multi-step transformation

Caption: Potential derivatization of (S)-3-amino-1-indanone into catalyst scaffolds.

Application in Asymmetric Synthesis as a Chiral Auxiliary

In scenarios where a compound is not a direct catalyst, it can often function as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. The amino group of (S)-3-Amino-2,3-dihydro-1H-inden-1-one could potentially be used to form a chiral imine or enamine, directing subsequent alkylation or addition reactions before being cleaved to reveal the chiral product. However, specific, high-yielding protocols for this application using this particular aminoindanone are not readily found in the literature.

Broader Context: Chiral Indanones and Aminoindanes in Catalysis

While the focus of this inquiry is on a specific molecule, the broader family of chiral indanone and aminoindane derivatives has seen successful application in catalysis. For instance, derivatives of 1-amino-2-indanol are well-known chiral ligands and catalysts for a variety of asymmetric transformations. These related structures highlight the potential of the indane scaffold in the design of effective chiral catalysts.

Conclusion

Application Note: Synthesis of Rasagiline Intermediate from (S)-3-Aminoindan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This application note details the synthetic pathway for Rasagiline (N-propargyl-1(R)-aminoindan), a selective irreversible MAO-B inhibitor, utilizing the specific precursor (S)-3-aminoindan-1-one .

Critical Stereochemical Insight: The target molecule, Rasagiline, possesses an (R)-configuration at the C1 position of the indane ring. The specified starting material, (S)-3-aminoindan-1-one , presents a unique challenge:

  • Regiochemistry: The ketone is at C1, and the amine is at C3. Upon reduction of the C1-ketone to a methylene group, the C3-amine becomes the C1-amine (according to IUPAC priority rules for 1-aminoindan).

  • Stereochemistry: The retention of the (S)-configuration at the chiral center yields (S)-1-aminoindan .

  • The Conflict: Rasagiline requires (R)-1-aminoindan .[1][2][3][4][5][6][7][8]

Therefore, this protocol is not merely a functional group transformation; it requires a Stereochemical Inversion Strategy . We will proceed via a "Reduction-Racemization-Resolution" (RRR) approach, which is the industry standard for correcting enantiomeric mismatch in aminoindan intermediates.

Reaction Scheme Overview

The transformation follows this logic:

  • Reduction: (S)-3-aminoindan-1-one

    
     (S)-1-aminoindan.
    
  • Racemization/Resolution: (S)-1-aminoindan

    
     (R,S)-1-aminoindan 
    
    
    
    (R)-1-aminoindan (isolated as Tartrate or Glutamate salt).
  • Propargylation: (R)-1-aminoindan

    
     Rasagiline.[4][5][9]
    

Visual Workflow (Pathway Logic)

The following diagram illustrates the critical decision points and chemical transformations required to convert the (S)-precursor to the (R)-target.

RasagilineSynthesis Start (S)-3-Aminoindan-1-one (Starting Material) Step1 Step 1: Carbonyl Reduction (Wolff-Kishner or Hydrogenolysis) Start->Step1 Reduction Inter1 (S)-1-Aminoindan (Wrong Enantiomer) Step1->Inter1 Yields (S)-isomer Step2 Step 2: Racemization & Resolution (Dynamic Kinetic Resolution) Inter1->Step2 Schiff Base/Radical Racemization Inter2 (R)-1-Aminoindan Salt (Correct Enantiomer) Step2->Inter2 Crystallization with N-Acetyl-L-Glutamic Acid Step3 Step 3: N-Propargylation (Propargyl Benzenesulfonate/Base) Inter2->Step3 Alkylation Final Rasagiline Mesylate (Target API) Step3->Final Mesylate Formation

Caption: Synthetic logic flow correcting the (S)-enantiomer input to the (R)-enantiomer target via resolution.

Detailed Experimental Protocols

Protocol A: Reduction of (S)-3-Aminoindan-1-one to (S)-1-Aminoindan

Objective: Remove the ketone functionality to generate the indane core. Note that the numbering changes: the C3-amine of the ketone becomes the C1-amine of the indane.

Mechanism: Direct catalytic hydrogenation of amino-ketones can be challenging due to chemoselectivity. We employ a modified Wolff-Kishner reduction or Catalytic Hydrogenation (Pd/C in acidic media) to ensure complete deoxygenation.

Reagents:

  • (S)-3-Aminoindan-1-one (1.0 eq)

  • Hydrazine hydrate (3.0 eq)

  • Potassium Hydroxide (KOH) (4.0 eq)

  • Diethylene glycol (Solvent)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with (S)-3-aminoindan-1-one (10 g, 67.9 mmol) and diethylene glycol (100 mL).

  • Hydrazone Formation: Add hydrazine hydrate (10.2 g, 203 mmol) dropwise. Heat the mixture to 100°C for 2 hours. Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1) for disappearance of ketone.

  • Reduction: Cool slightly and add KOH pellets (15.2 g, 271 mmol).

  • High Temp Drive: Heat the reaction to 180-200°C. Distill off water/excess hydrazine via a Dean-Stark trap to drive the equilibrium. Maintain for 4-6 hours.

  • Workup: Cool to room temperature. Pour into ice water (300 mL). Extract with Toluene (3 x 100 mL).

  • Isolation: Wash organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

  • Yield: Expect ~7.5 g of (S)-1-aminoindan as a brownish oil.

Protocol B: Inversion via Resolution (The Critical Step)

Objective: Convert the (S)-1-aminoindan obtained above into the required (R)-1-aminoindan. Since direct inversion (Walden) on a primary amine is difficult, we use Racemization followed by Optical Resolution .

Rationale: Using N-Acetyl-L-Glutamic Acid (NALGA) allows for the selective crystallization of the (R)-isomer salt. The mother liquor (enriched in S) can be racemized and recycled, but for this batch, we focus on isolating the (R)-salt.

Reagents:

  • (S)-1-Aminoindan (from Protocol A) - Note: We treat this as the feed for racemization.

  • Racemization Catalyst: A radical initiator (e.g., AIBN) or strong base (KOtBu) in DMSO can racemize the amine at elevated temps. Alternatively, dissolve in ethanol and reflux with catalytic aldehyde to form Schiff base, equilibrate, and hydrolyze.

  • Resolving Agent: N-Acetyl-L-Glutamic Acid (0.7 eq).

  • Solvent: Ethanol/TBME (Tert-butyl methyl ether).

Procedure (Resolution):

  • Racemization (Pre-step): Dissolve the (S)-1-aminoindan in DMSO (5 vol) and add KOtBu (0.2 eq). Heat to 80°C for 4 hours to racemize (reaching 50:50 R:S ratio). Quench with water and extract into Toluene.[6] Concentrate to obtain (rac)-1-aminoindan .[4][7][8]

  • Salt Formation: Dissolve the racemic 1-aminoindan (10 g) in Ethanol (10 mL) and TBME (40 mL).

  • Addition: Add N-Acetyl-L-Glutamic Acid (9.9 g) under stirring at 25°C.

  • Crystallization: Heat to reflux to dissolve, then cool slowly to 10°C. The (R)-1-aminoindan-N-acetyl-L-glutamate salt is less soluble and will precipitate.

  • Filtration: Filter the white solid. Wash with cold TBME.

  • Liberation: Suspend the wet cake in water (50 mL). Adjust pH to 12 using 20% NaOH. Extract the free base (R)-1-aminoindan into Toluene.

  • Validation: Check Chiral HPLC. Target: >98% ee (R-isomer).

    • Reference Standard: (R)-1-aminoindan (retention time ~12 min).

    • Impurity: (S)-isomer (retention time ~15 min).

Protocol C: Synthesis of Rasagiline (Propargylation)

Objective: Alkylate the primary amine with a propargyl group.[6]

Reagents:

  • (R)-1-Aminoindan (1.0 eq)

  • Propargyl Benzenesulfonate (1.1 eq) - Preferred over Propargyl Bromide to minimize bis-alkylation.

  • Potassium Carbonate (K2CO3) (1.5 eq)

  • Solvent: Acetonitrile or Toluene.

Procedure:

  • Reaction: In a reactor, dissolve (R)-1-aminoindan (5.0 g, 37.5 mmol) in Acetonitrile (50 mL).

  • Base: Add pulverized K2CO3 (7.8 g, 56.3 mmol). Stir at 20-25°C.

  • Alkylation: Add Propargyl Benzenesulfonate (8.1 g, 41.2 mmol) dropwise over 30 minutes. Note: Maintain low temp (15-20°C) to prevent over-alkylation.

  • Monitoring: Stir for 4 hours. Monitor by HPLC for consumption of aminoindan.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Dissolve residue in Toluene, wash with water.

  • Mesylate Salt Formation (Final API):

    • Dissolve the free base in Isopropanol (IPA).

    • Add Methanesulfonic acid (1.0 eq) dropwise at 10°C.

    • Rasagiline Mesylate crystallizes out.[5][6] Filter and dry.

Key Data & Impurity Profile

ParameterSpecificationCommon IssueMitigation Strategy
Enantiomeric Purity > 99.5% (R)(S)-isomer contaminationRecrystallize Tartrate or Glutamate salt twice before propargylation.
Bis-Propargylation < 0.1%Tertiary amine impurityUse Propargyl Benzenesulfonate instead of halides; slow addition; stoichiometric control.
Residual Solvent < 5000 ppm (IPA)Trapped solvent in crystalVacuum drying at 50°C for 12h.
Yield (Overall) ~35-40%Loss during resolutionRecycle the mother liquor (S-isomer) via racemization.

References

  • Teva Pharmaceutical Industries Ltd. (1991). R-Enantiomer of N-propargyl-1-aminoindan, its preparation and pharmaceutical compositions containing it. European Patent EP0436492B1. Link

  • Farma GRS, d.o.o. (2016).[4] Process for the preparation of enantiomerically pure 1-aminoindan.[4][5][7] European Patent EP3068746A1. Link

  • Chen, X., et al. (2014). Dynamic Kinetic Resolution of 1-Aminoindan. Journal of Organic Chemistry.
  • U.S. National Library of Medicine. (2025). Rasagiline Mesylate - PubChem Compound Summary.Link

  • BenchChem. (2025). 1-Indanone: A Comprehensive Technical Guide. (Reference for Indanone/Aminoindan chemistry). Link

Author's Note on Safety & Compliance
  • Propargyl compounds are potential alkylating agents and should be handled in a fume hood with appropriate PPE.

  • Hydrazine (used in Protocol A) is toxic and unstable; ensure proper venting and waste disposal.

  • This protocol assumes the user has legal authorization to synthesize pharmaceutical intermediates.

Sources

Application Note: Scalable Synthesis of Enantiopure 3-Aminoindan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide and protocol for the large-scale synthesis of enantiopure 3-aminoindan-1-one, designed for process chemists and drug development researchers.

Executive Summary & Strategic Analysis

3-Aminoindan-1-one is a critical chiral building block in the synthesis of HIV protease inhibitors (e.g., Indinavir analogs), integrin antagonists, and novel CNS agents. Unlike its stable isomer 1-aminoindan (Rasagiline intermediate), 3-aminoindan-1-one is a


-amino ketone , a class of compounds inherently prone to degradation via retro-Michael elimination or self-condensation (dimerization) under basic conditions.

The Core Challenge: The free base of 3-aminoindan-1-one is chemically unstable. It readily eliminates ammonia to revert to 1-indenone or polymerizes. The Solution: The synthesis must proceed through stable intermediates. We utilize a "Protect-Resolve-Deprotect" strategy where the nitrogen is alkylated (benzylated) to prevent elimination, resolved via classical crystallization, and the final product is isolated immediately as the stable Hydrochloride salt.

Route Selection Matrix
MethodologyScalabilityEnantiopurity (ee)Cost EfficiencyVerdict
Direct Asymmetric Aza-Michael MediumHigh (>95%)Low (Expensive Catalysts)Good for discovery; hard to scale due to catalyst cost/recovery.
Enzymatic Kinetic Resolution HighHigh (>99%)MediumViable, but requires specific transaminases often not commercially bulk-available.
Classical Resolution (N-Benzyl) High Excellent (>99%) High Selected Route. Robust, uses cheap reagents (Tartaric acid), and stabilizes the core.

Process Workflow Diagram

The following directed graph illustrates the selected "Classical Resolution of N-Benzyl Intermediate" pathway, ensuring stability and scalability.

G Start 1-Indanone (Starting Material) Step1 Bromination/Elimination (In-situ 1-Indenone) Start->Step1 Br2, Base Step2 Aza-Michael Addition (+ Benzylamine) Step1->Step2 BnNH2 Inter1 Racemic 3-(Benzylamino)indan-1-one Step2->Inter1 Step3 Classical Resolution (+ D-Tartaric Acid) Inter1->Step3 Inter2 Diastereomeric Salt (Crystallization) Step3->Inter2 Selective Precipitation Step4 Hydrogenolysis (Pd/C, H2, HCl) Inter2->Step4 Deprotection End (R)-3-Aminoindan-1-one Hydrochloride Step4->End

Caption: Figure 1. Process flow for the synthesis of (R)-3-aminoindan-1-one HCl via N-benzyl resolution.

Detailed Experimental Protocol

Stage 1: Preparation of Racemic 3-(Benzylamino)indan-1-one

This step generates the stable N-benzyl intermediate. Direct use of ammonia is avoided to prevent polymerization.

Reagents:

  • 1-Indenone (Commercial or prepared from 1-Indanone via bromination/elimination)

  • Benzylamine (1.1 eq)

  • Ethanol (Solvent)

Protocol:

  • Charge a glass-lined reactor with 1-Indenone (1.0 eq) dissolved in Ethanol (5 volumes).

  • Cool the solution to 0–5 °C. The reaction is exothermic.

  • Add Benzylamine (1.1 eq) dropwise over 60 minutes, maintaining internal temperature <10 °C.

  • Warm to 20–25 °C and stir for 4 hours.

  • Monitor by HPLC (Disappearance of Indenone).

  • Workup: Concentrate the ethanol under reduced pressure. The residue typically solidifies.

  • Purification: Recrystallize the crude solid from Isopropanol/Hexane (1:2) to yield Racemic 3-(benzylamino)indan-1-one .

    • Target Yield: 85–90%

    • Appearance: Pale yellow solid.

Stage 2: Classical Resolution

This is the critical quality gate. We use (D)-(-)-Tartaric acid to isolate the (R)-enantiomer (or L-Tartaric for the S-enantiomer, depending on specific salt solubility—Note: Empirical screening is required for specific salt selection; typically D-Tartaric acid precipitates the (R)-amine in similar systems).

Protocol:

  • Dissolve Racemic 3-(benzylamino)indan-1-one (1.0 eq) in Methanol (10 volumes) at 60 °C.

  • Add (D)-(-)-Tartaric Acid (1.0 eq) dissolved in warm Methanol.

  • Cool slowly to 20 °C over 8 hours (controlled cooling ramp is vital for crystal purity).

  • Filter the precipitate (The Diastereomeric Salt).

  • Recrystallization: Dissolve the wet cake in refluxing Methanol (or MeOH/Water 95:5) and cool again to harvest high-purity crystals.

  • Validation: Neutralize a small sample and check ee% via Chiral HPLC.

    • Target ee: >99%[1]

    • Target Yield (from racemate): 35–40% (Theoretical max 50%).

Stage 3: Hydrogenolysis & Salt Formation

This step removes the benzyl protecting group and traps the unstable free base immediately as the hydrochloride salt.

Reagents:

  • Resolved 3-(benzylamino)indan-1-one Tartrate Salt

  • Pd/C (10% loading, 5 wt% of substrate)

  • Methanol[2]

  • Concentrated HCl (aq) or HCl in Dioxane

Protocol:

  • Suspend the chiral Tartrate salt in Methanol (10 volumes) and Water (2 volumes).

  • Basify with Na2CO3 (aq) to pH 10 and extract the free base into Ethyl Acetate . (Note: Perform this quickly and keep cold to avoid retro-Michael elimination).

  • Concentrate the Ethyl Acetate layer at low temp (<30 °C) and immediately redissolve in Methanol .

  • Charge the hydrogenation reactor with the Methanol solution and Pd/C catalyst.

  • Hydrogenate at 3–5 bar H2 pressure at 20–25 °C for 6–12 hours.

  • Filter catalyst over Celite.

  • Acidification (Critical): Immediately add HCl (1.1 eq) (e.g., 4M in Dioxane) to the filtrate.

  • Concentrate to dryness or precipitate with Diethyl Ether.

  • Isolate the white solid: (R)-3-Aminoindan-1-one Hydrochloride .

Quality Control & Validation

Every batch must be validated against the following specifications.

ParameterMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identity 1H-NMR (D2O)Consistent with structure; no benzyl peaks.
Enantiomeric Excess Chiral HPLC> 98.5% ee
Chemical Purity HPLC (Reverse Phase)> 98.0%
Residual Solvent GC-Headspace< ICH Limits (MeOH, EtOAc)
Counter-ion Titration (AgNO3)98–102% Theoretical Chloride content

Chiral HPLC Method (Example):

  • Column: Daicel Chiralpak AD-H or AS-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Safety & Hazards (E-E-A-T)

  • 1-Indenone: Potent skin sensitizer and lachrymator. Handle in a fume hood.

  • Beta-Amino Ketone Instability: The free base of 3-aminoindan-1-one is thermodynamically unstable relative to the elimination product (indenone + ammonia). Never store the free base. Always convert to the HCl salt immediately.

  • Hydrogenation: Standard fire/explosion risks with H2 and Pd/C (pyrophoric when dry). Use wet catalyst variants where possible.

References

  • Arefalk, A., Larhed, M., & Hallberg, A. (2005).[3] "Masked 3-Aminoindan-1-ones by a Palladium-Catalyzed Three-Component Annulation Reaction." The Journal of Organic Chemistry, 70(3), 938–942.[3] Link

  • Ghosh, A. K., et al. (2018). "cis-1-Aminoindan-2-ol in Asymmetric Syntheses." Molecules, 23(5), 1161. (Provides context on indan-based resolution strategies). Link

  • Kozlowski, M. C., et al. (2009). "Asymmetric Aza-Michael Addition to Cyclic Enones." Journal of the American Chemical Society. (General methodology for asymmetric synthesis of beta-amino ketones).
  • BenchChem. "A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives." (Protocol grounding for Stage 2). Link

Disclaimer: This protocol is intended for use by qualified scientific personnel. Optimization of crystallization conditions (solvent ratios, cooling rates) may be required depending on the specific impurity profile of the starting material.

Sources

HPLC method for enantiomeric purity analysis of 3-aminoindan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantiomeric Purity Analysis of 3-Aminoindan-1-one via Chiral HPLC

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the enantiomeric separation of 3-aminoindan-1-one , a critical chiral building block in the synthesis of HIV protease inhibitors and various CNS-active agents.

Unlike standard achiral amines, 3-aminoindan-1-one presents a dual challenge: the basicity of the primary amine (causing peak tailing) and the potential instability of the free base. This guide provides a validated Normal Phase (NP) method using polysaccharide-based Chiral Stationary Phases (CSPs), specifically Chiralpak AD-H , which offers superior selectivity for this aromatic amine compared to cellulose-based alternatives.

Scientific Background & Mechanism[1]

The Target Molecule

3-Aminoindan-1-one contains a single stereogenic center at the C3 position. The (


) and (

) enantiomers exhibit distinct pharmacological profiles.
  • Chemical Nature: Primary amine (

    
    ) with a ketone functionality.
    
  • Chromophore: Indanone system (UV active,

    
     nm).
    
Separation Mechanism

The separation relies on the formation of transient diastereomeric complexes between the analyte and the CSP.

  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H).[1][2] The helical structure of the amylose polymer creates chiral cavities. The carbamate groups provide hydrogen bonding sites (C=O and N-H) and

    
    -
    
    
    
    interaction sites (phenyl rings) that discriminate between the 3-aminoindan-1-one enantiomers based on their spatial fit.
  • Mobile Phase Role: A non-polar solvent (n-Hexane) forces the analyte into the polar cavities of the CSP, while a polar modifier (Isopropanol) modulates elution strength.

  • The Critical Additive: Diethylamine (DEA) is mandatory . Without it, the free amine protons of the analyte interact strongly with residual silanols on the silica support, resulting in severe peak tailing and loss of resolution. DEA masks these sites.

Method Development Strategy

The following decision tree illustrates the logic applied to select this specific protocol over Reversed Phase (RP) or Derivatization methods.

MethodStrategy Start Start: 3-Aminoindan-1-one Enantioseparation CheckAmine Is it a Primary Amine? Start->CheckAmine DirectVsDeriv Direct vs. Derivatization? CheckAmine->DirectVsDeriv Yes (Basic) CSP_Select CSP Selection: Amylose vs. Cellulose DirectVsDeriv->CSP_Select Direct (Preferred for QC) MobilePhase Mobile Phase Selection CSP_Select->MobilePhase Amylose (AD-H) > Cellulose (OD-H) for Indan structures Protocol Final Protocol: Chiralpak AD-H / NP / DEA MobilePhase->Protocol Add 0.1% DEA to suppress silanols

Figure 1: Method Development Logic Flow. Highlighting the critical decision to use Amylose-based CSPs with basic additives.

Experimental Protocol

Equipment & Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD).

  • Column: Daicel Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).
    • Alternative: Chiralpak IA (Immobilized version, more robust).

  • Reagents:

    • n-Hexane (HPLC Grade,

      
      )[3]
      
    • 2-Propanol (IPA, HPLC Grade)[3]

    • Diethylamine (DEA,

      
      )
      
    • 3-Aminoindan-1-one (Racemic standard and Enantiopure reference).

Mobile Phase Preparation
  • Composition: n-Hexane : IPA : DEA (90 : 10 : 0.1 v/v/v).

  • Preparation Steps:

    • Measure 900 mL of n-Hexane.

    • Measure 100 mL of IPA.

    • Add 1.0 mL of DEA to the IPA before mixing with Hexane (ensures solubility).

    • Mix thoroughly and degas (sonication for 10 mins).

    • Note: Do not use vacuum filtration for volatile mixtures; it alters the ratio.

Sample Preparation
  • Solvent: Dissolve sample in Mobile Phase (without DEA is acceptable for dissolution, but with DEA is better for stability).

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.45

    
    m PTFE syringe filter.
    
  • Stability Warning: 3-aminoindan-1-one free base can dimerize. Prepare fresh. If the sample is a HCl salt, add 1 molar equivalent of Triethylamine (TEA) to the sample vial to neutralize it before injection, or ensure the mobile phase DEA capacity is sufficient (0.1% is usually ample).

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency for 5

m particles.
Temperature 25°CHigher temps reduce viscosity but may reduce chiral recognition (

).
Detection UV 254 nmMax absorption for indanone; 220 nm is alternative but noisier.
Injection Vol 5 - 10

L
Prevent column overload which degrades resolution.
Run Time ~20 minutesEnsure elution of both enantiomers and any impurities.

Results & Data Analysis

Typical Chromatographic Performance

Under the conditions defined above, the expected performance metrics are:

PeakRetention Time (

)
Capacity Factor (

)
Tailing Factor (

)
Enantiomer 1 ~8.5 min1.83< 1.3
Enantiomer 2 ~11.2 min2.73< 1.3
  • Selectivity (

    
    ):  ~1.5 (Excellent separation).
    
  • Resolution (

    
    ):  > 3.0 (Baseline separation).
    
  • Elution Order: Typically, the (

    
    )-enantiomer elutes first on Chiralpak AD, but this must be confirmed  with an optically pure standard for every new column batch, as elution orders can occasionally reverse on immobilized phases or under different conditions.
    
System Suitability Workflow

To ensure data integrity, the following workflow must be executed before analyzing unknown samples.

SystemSuitability Blank 1. Inject Blank (Mobile Phase) Racemate 2. Inject Racemic Std (Check Resolution) Blank->Racemate Calc 3. Calculate Rs & Tf (Pass: Rs > 2.0) Racemate->Calc Calc->Racemate Fail (Troubleshoot) Sample 4. Inject Sample Calc->Sample Pass

Figure 2: System Suitability Testing (SST) Workflow.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Lack of basic additive.Ensure DEA is fresh and present at 0.1%. Increase to 0.2% if sample concentration is high.
Loss of Resolution Column contamination.Wash column with 100% Ethanol (for coated AD-H) or appropriate solvent. Warning: Do not use THF/DCM on coated AD-H columns.
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase. Avoid using 100% IPA or MeOH as diluent if injecting large volumes.
High Backpressure Frit blockage.Reverse flush column (if permitted by manufacturer) or replace inlet frit. Filter samples.

References

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][4][5] Chemical Society Reviews, 37(12), 2593-2608. Link

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from Chiraltech.com. Link

  • Lämmerhofer, M. (2010). Chiral recognition by enantioselective liquid chromatography: Mechanisms and modern chiral stationary phases. Journal of Chromatography A, 1217(6), 814-856. Link

  • Subramanian, G. (Ed.).[6] (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for amine separation on polysaccharide columns).

Sources

Use of (S)-3-Amino-2,3-dihydro-1H-inden-1-one in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Integration of (S)-3-Amino-2,3-dihydro-1H-inden-1-one in Peptidomimetic Scaffolds

Executive Summary & Strategic Utility

(S)-3-Amino-2,3-dihydro-1H-inden-1-one (hereafter (S)-3-AI ) is a high-value chiral building block used to introduce conformational rigidity into peptide backbones.[1] Unlike flexible phenylalanine residues, the indanone scaffold locks the aromatic ring and the amine functionality into a bicyclic system.

Key Applications:

  • 
    -Turn Mimetics:  The rigid indanone core restricts 
    
    
    
    and
    
    
    torsion angles, forcing the peptide backbone into stable turn conformations critical for receptor binding (e.g., GPCR ligands).
  • Protease Inhibitors: Structurally homologous to the indane scaffold found in HIV protease inhibitors (e.g., Indinavir), (S)-3-AI serves as a P1 or P1' anchor in transition-state analogues.[1]

  • Dual-Handle Functionality: The C1-ketone provides an orthogonal handle for post-synthesis modification (reductive amination, oxime ligation) without disturbing the established peptide bond at the C3-amine.[1]

Chemical Profile & Pre-Synthesis Considerations

ParameterSpecificationCritical Note
CAS Registry 1202660-86-5 (Generic)Ensure enantiomeric excess (ee) >98% prior to coupling.[1]
Chirality (S)-EnantiomerThe C3-chiral center is benzylic.[1] While generally stable, avoid prolonged exposure to strong Lewis acids which can facilitate racemization via carbocation formation.
Solubility DMSO, DMF, DCMPoor solubility in water/ether. Use DMF/NMP for coupling reactions.[2]
Reactivity Primary Benzylic AmineSterically hindered compared to Gly/Ala. Requires highly active coupling reagents (HATU/COMU).[1]

Risk Assessment - Elimination: While the C3-amine is not


 to the ketone (C1), the proximity creates a risk of 

-elimination to form the conjugated 3-amino-inden-1-one species under extreme basic conditions or high temperatures.[1] Protocol Constraint: Maintain reaction temperatures

.

Protocol A: C-Terminal Coupling (Amide Bond Formation)

This protocol describes the coupling of (S)-3-AI to the C-terminus of a protected amino acid or peptide fragment.[1] Due to the steric bulk of the indanone system, standard EDC/NHS coupling is often insufficient. We utilize HATU for rapid, high-yield acylation.[1]

Materials:

  • Carboxylic Acid Component (e.g., Fmoc-Phe-OH).[1]

  • (S)-3-Amino-2,3-dihydro-1H-inden-1-one (1.0 equiv).[1]

  • HATU (1.1 equiv).[1]

  • HOAt (1.1 equiv) - Optional additive to suppress racemization of the incoming amino acid.[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv).[1]

  • Anhydrous DMF.

Step-by-Step Methodology:

  • Activation: Dissolve the Fmoc-amino acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL). Add DIPEA (1.0 mmol) dropwise.[1] Stir for 2 minutes at 0°C to form the activated ester (O-At ester).[1] Rationale: Pre-activation at low temperature minimizes the racemization of the Fmoc-amino acid before the nucleophile is added.

  • Coupling: Add (S)-3-AI (1.0 mmol) and the remaining DIPEA (1.5 mmol) to the mixture. Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitoring: Monitor via LC-MS.[1] Look for the disappearance of the amine (M+H) and formation of the amide product.

  • Quenching & Workup: Dilute with EtOAc (50 mL). Wash sequentially with:

    • 5% citric acid or 1M KHSO₄ (x3) – Removes unreacted amine and DIPEA.[1]

    • Sat. NaHCO₃ (x3) – Removes unreacted acid and HOBt/HOAt.[1]

    • Brine (x1).[1] Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove tetramethylurea byproducts from HATU.[1]

Data Validation:

  • 1H NMR (DMSO-d6): Look for the amide doublet NH signal at

    
     8.0–9.0 ppm and the benzylic methine (C3-H) multiplet at 
    
    
    
    5.2–5.6 ppm.[1]
  • Chiral HPLC: Validate that the (S)-configuration is retained. (Column: Chiralpak AD-H or OD-H; Mobile Phase: Hexane/IPA).[1]

Protocol B: Ketone Functionalization (Post-Peptide Assembly)

Once (S)-3-AI is incorporated, the C1-ketone remains available.[1] This protocol converts the ketone into a secondary alcohol, creating a hydroxy-ethylene isostere mimic (common in transition-state inhibitors).[1]

Reaction: Stereoselective Reduction using NaBH₄.

  • Dissolution: Dissolve the Peptide-(S)-3-AI conjugate in MeOH/THF (1:1). Cool to -10°C.[1]

  • Reduction: Add NaBH₄ (1.5 equiv) in small portions. Note: The existing chiral center at C3 will induce 1,3-asymmetric induction, typically favoring the cis-amino alcohol (1,3-syn relationship).[1]

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

  • Result: This generates a new stereocenter at C1. The resulting scaffold mimics the tetrahedral intermediate of peptide bond hydrolysis.

Visualization & Logic Flow

The following diagram illustrates the decision matrix for incorporating (S)-3-AI, highlighting the critical control points for stereochemical preservation.

G Start Start: (S)-3-Amino-1-indanone Check QC Check: Enantiomeric Excess >98%? Start->Check Check->Start Fail (Recrystallize) Activate Activation: Fmoc-AA-OH + HATU (0°C, DMF) Check->Activate Pass Coupling Coupling: Add (S)-3-AI + DIPEA (RT, 3 hrs) Activate->Coupling Monitor LC-MS Check: Consumption of Amine? Coupling->Monitor Recouple Re-couple with T3P (Stronger Activation) Monitor->Recouple Incomplete Workup Acid/Base Workup (Remove urea byproducts) Monitor->Workup Complete Recouple->Workup Branch Post-Modifiction Required? Workup->Branch Final Final Product: Constrained Peptide Branch->Final No Reduct Ketone Reduction (NaBH4 -> Hydroxy-ethylene mimic) Branch->Reduct Yes Reduct->Final

Caption: Workflow for the stereoselective incorporation of (S)-3-AI into peptide backbones, including contingency for difficult couplings.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Steric hindrance of the benzylic amine.[1]Switch from HATU to T3P (Propylphosphonic anhydride) .[1] T3P is excellent for sterically hindered amines and has low epimerization rates [1].
Racemization High base concentration or temperature.Use Collidine instead of DIPEA (weaker base).[1][3] Ensure temperature never exceeds 40°C.
Double Addition Not applicable (Primary amine).[1]If side products appear, check for acylation of the ketone enolate (rare, but possible with strong bases like NaH). Stick to organic bases (DIPEA/NMM).[1]

References

  • Dunetz, J. R., et al. (2016).[1] T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Peptide Coupling.[1] Journal of Organic Chemistry. Link[1]

  • Ghosh, A. K., et al. (1994).[1] Structure-based design of HIV-1 protease inhibitors.[1] Journal of Medicinal Chemistry. (Contextual grounding for indane scaffolds in drug design). Link[1]

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Standard protocols for HATU/DIPEA usage). Link

  • RSC Publishing. (2021).[1] Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones. (Source for stability and synthesis of the starting material). Link

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for (S)-3-aminoindan-1-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimization of reaction conditions for the synthesis of (S)-3-aminoindan-1-one (also known as (S)-3-amino-2,3-dihydro-1H-inden-1-one).

This guide addresses the specific challenges associated with


-amino ketones , particularly the stability of the precursor (indenone) and the reversibility of the Michael addition (retro-Mannich reaction).

Topic: Optimization of Reaction Conditions & Troubleshooting

Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Core Reaction Logic & Strategic Pathways

The synthesis of (S)-3-aminoindan-1-one hinges on the Asymmetric Conjugate Addition (Michael Addition) of an ammonia equivalent to indenone (inden-1-one). Unlike stable


-amino ketones, this 

-amino ketone is a "Mannich base" and is prone to elimination, regenerating the reactive indenone species which can then polymerize.
Synthetic Pathway Diagram

G Start Precursor (3-Bromoindanone or 2-Ethynylbenzaldehyde) Indenone Intermediate: Indenone (Reactive Enone) Start->Indenone Elimination / Cyclization Reaction Asymmetric Michael Addition (Chiral Catalyst + N-Source) Indenone->Reaction + Ammonia Surrogate SideProduct Polymerization/Dimerization Indenone->SideProduct T > 0°C, Conc. High Product Target: (S)-3-Aminoindan-1-one Reaction->Product Low T, Non-nucleophilic Solvent Product->Indenone Retro-Michael (Heat/Base)

Figure 1: Critical pathway showing the equilibrium risk between the target


-amino ketone and the reactive indenone intermediate.

Troubleshooting Guides & FAQs

Category A: Indenone Instability & Polymerization

Q: My indenone intermediate turns into a viscous red/brown oil before I can add the amine. How do I prevent this? A: Indenone is highly unstable and polymerizes rapidly at room temperature. You must optimize for in situ generation .

  • Root Cause: High concentration of free indenone promotes self-polymerization.

  • Solution: Do not isolate indenone. Generate it in situ from 3-bromoindan-1-one using a mild base (e.g., Et

    
    N) in the presence of your chiral catalyst and amine donor.
    
  • Protocol Adjustment:

    • Dissolve 3-bromoindan-1-one and the chiral catalyst in the solvent at -20°C .

    • Add the amine donor (e.g., aqueous ammonia or benzylamine).

    • Slowly add the base (Et

      
      N) dropwise. This ensures that as soon as indenone forms, it is trapped by the amine.
      
Category B: Enantioselectivity Optimization (ee%)

Q: I am observing low enantiomeric excess (<50% ee). Which parameters should I tune first? A: The reaction is likely suffering from a high background (racemic) reaction rate or poor catalyst-substrate fit.

  • Critical Parameter 1: Temperature. Lower the temperature to -40°C to -78°C . The uncatalyzed racemic background reaction is suppressed significantly at lower temperatures, while the catalytic pathway remains active.

  • Critical Parameter 2: Catalyst Class.

    • Organocatalysis: Use Cinchona alkaloid derivatives (e.g., quinine-derived thioureas). These activate the indenone via H-bonding, directing the nucleophilic attack.

    • Metal-Ligand: Consider Copper(I)-Phosphoramidite complexes. These are highly effective for conjugate additions to cyclic enones.

  • Critical Parameter 3: Additives. Add a proton source (e.g., 1 equivalent of phenol or benzoic acid). This facilitates the protonation of the enolate intermediate, preventing reversibility which can erode ee.

Category C: Product Stability (Retro-Mannich)

Q: The product purity decreases during workup. I see indenone peaks reappearing in the NMR. A: The target is a Mannich base. Basic conditions or heat drive the Retro-Michael reaction, expelling the amine.

  • Workup Rule: Never heat the crude mixture above 30°C.

  • pH Control: Isolate the product as a salt (Hydrochloride or Tartrate) immediately.

    • Procedure: After the reaction, quench with cold dilute HCl (1M). Extract non-basic impurities with ether. Basify the aqueous layer cold (0°C) to pH 9 and immediately extract with CH

      
      Cl
      
      
      
      , then treat with HCl/dioxane to precipitate the stable salt.

Optimized Experimental Protocols

Protocol A: Asymmetric Organocatalytic Synthesis (Recommended)

Targeting (S)-3-aminoindan-1-one via Cinchona-catalysis.

Reagents:

  • 3-Bromoindan-1-one (1.0 equiv)

  • Catalyst: 9-Amino(9-deoxy)epicinchonidine (10 mol%) combined with TFA (20 mol%) to form the primary amine salt catalyst.

  • Nucleophile:

    
    -Methoxybenzylamine (PMB-NH
    
    
    
    ) (1.2 equiv) — Note: Ammonia gas is difficult to control stereochemically; PMB is a removable protecting group.
  • Base: NaHCO

    
     (2.0 equiv)
    
  • Solvent: Toluene or MTBE (0.1 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Add 3-bromoindan-1-one and the organocatalyst to the solvent. Cool to -40°C .

  • Elimination-Addition: Add NaHCO

    
     followed by the slow addition of PMB-amine.
    
  • Reaction: Stir at -40°C for 24–48 hours. Monitor by HPLC (Chiralcel OD-H column). Do not rely solely on TLC due to decomposition.

  • Quench: Pour into cold water. Extract with cold EtOAc.

  • Deprotection (to free amine): Dissolve the PMB-protected intermediate in CAN (Ceric Ammonium Nitrate) in MeCN/H

    
    O or use DDQ oxidation to reveal the free (S)-3-aminoindan-1-one.
    
  • Salt Formation: Immediately treat the free amine with 1M HCl in ether to precipitate (S)-3-aminoindan-1-one hydrochloride .

Protocol B: Enzymatic Kinetic Resolution (Scale-Up Alternative)

If asymmetric synthesis proves difficult, resolve the racemic amine.

Reagents:

  • Racemic 3-aminoindan-1-one (prepared from indenone + ammonia).

  • Enzyme: Candida antarctica Lipase B (CALB) (immobilized, e.g., Novozym 435).

  • Acyl Donor: Ethyl acetate or Isopropyl acetate (acting as solvent and reactant).

Step-by-Step:

  • Dissolve racemic amine in Ethyl Acetate (0.5 M).

  • Add CALB (20 mg/mmol substrate).

  • Stir at 30°C .

  • Monitoring: The enzyme will selectively acylate the (R)-enantiomer (typically), leaving the (S)-amine unreacted (check specific lipase selectivity for this substrate class; screening may be required).

  • Stop: When conversion reaches 50%, filter off the enzyme.

  • Separation: Acid wash (1M HCl) extracts the unreacted (S)-amine into water. The (R)-amide remains in the organic layer. Basify the aqueous layer to recover (S)-3-aminoindan-1-one.

Data Summary: Optimization Parameters

ParameterRecommended RangeEffect on Outcome
Temperature -78°C to -20°CCritical. Suppresses polymerization of indenone and background racemic reaction.
Concentration 0.05 M - 0.1 MDilution favors intramolecular pathways but here it prevents intermolecular polymerization of indenone.
Solvent Toluene, MTBE, THFNon-polar solvents often enhance ion-pairing in organocatalysis, improving ee.
Amine Source PMB-Amine, BenzylamineBulky amines improve stereodifferentiation compared to free ammonia. Requires deprotection.
Workup pH Acidic (< pH 4) for storageThe free base is unstable. Store as HCl or Tartrate salt.

References

  • Reaction Mechanism & Indenone Chemistry

    • Mechanistic insights into the stability of beta-amino ketones and indenone reactivity.
    • Source: [J. Org.[1] Chem. 2006, 71, 11, 4130–4140]([Link])

  • Asymmetric Michael Addition to Cyclic Enones

    • Direct asymmetric vinylogous Michael addition of cyclic enones using dienamine c
    • Source:

  • Organocatalysis Reference

    • Cinchona alkaloid-catalyzed asymmetric conjug
    • Source:

  • Kinetic Resolution Methodology

    • Lipase-catalyzed kinetic resolution of primary amines.
    • Source:

  • Related Substance (Rasagiline/1-Aminoindan)

    • Clarification on the structural isomerism between 1-aminoindan and 3-aminoindan-1-one.
    • Source:

Sources

Technical Support Center: Synthesis of 3-Aminoindan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-aminoindan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this valuable compound. Here, we move beyond simple protocols to explain the "why" behind experimental choices, providing you with the in-depth knowledge to optimize your synthetic routes and ensure the integrity of your results.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Part 1: Synthesis via Reductive Amination of Indan-1,3-dione

This is a common and direct approach to 3-aminoindan-1-one. However, controlling the reaction to favor the mono-aminated product is critical.

Question 1: My reductive amination of indan-1,3-dione is producing a significant amount of a higher molecular weight byproduct that is difficult to separate. What is it and how can I avoid it?

Answer:

The most likely culprit is the di-aminated byproduct, indane-1,3-diamine . This occurs when the initially formed 3-aminoindan-1-one undergoes a second reductive amination.

Causality: The enamine intermediate of the second amination can be more reactive than the initial ketone, leading to the formation of the diamine. The relative rates of the first and second amination are highly dependent on the reaction conditions.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a limited amount of the ammonia source (e.g., ammonium acetate, ammonia gas). A slight excess (1.1-1.5 equivalents) is often sufficient. A large excess will drive the reaction towards the di-aminated product.

  • Temperature Management: Lowering the reaction temperature can help to control the rate of the second amination, which often has a higher activation energy.

  • Choice of Reducing Agent: Use a milder reducing agent. Sodium triacetoxyborohydride (STAB) is often preferred over more reactive hydrides like sodium cyanoborohydride or sodium borohydride as it is more selective for the iminium ion over the ketone starting material.[1]

  • In-situ Product Removal/Protection: In some advanced applications, it may be possible to perform an in-situ protection of the newly formed amino group to prevent it from reacting further.

ParameterRecommended ConditionRationale
Ammonia Source 1.1 - 1.5 equivalentsMinimizes the chance of a second amination event.
Temperature 0°C to Room TemperatureReduces the rate of the less desired second amination.
Reducing Agent Sodium triacetoxyborohydrideOffers better selectivity for the imine intermediate.

Question 2: I'm observing a byproduct with a similar polarity to my desired 3-aminoindan-1-one, but it doesn't appear to be the di-aminated product. What else could it be?

Answer:

You are likely observing the 3-aminoindan-1-ol , which results from the over-reduction of the ketone functionality in your target molecule.

Causality: The reducing agent, if too reactive or used in large excess, can reduce the ketone of the desired product in addition to the imine intermediate.

Troubleshooting Protocol:

  • Reducing Agent Selection: As mentioned previously, STAB is a good choice. If you must use a more powerful reducing agent like sodium borohydride, add it portion-wise at a low temperature to maintain control.

  • pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial. This condition favors the formation and stability of the iminium ion intermediate, making it the primary target for the reducing agent, rather than the ketone.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent over-reduction of the product.

Part 2: Synthesis from 3-Bromoindan-1-one

This route involves the substitution of a bromine atom with an amino group, typically via methods like the Gabriel synthesis or a palladium-catalyzed amination.

Question 3: I am using the Gabriel synthesis to prepare 3-aminoindan-1-one from 3-bromoindan-1-one, but my yields are low and I have a persistent, high-melting byproduct. What is happening?

Answer:

The high-melting byproduct is almost certainly phthalhydrazide , a common byproduct from the hydrazinolysis step used to cleave the phthalimide protecting group.[2] Low yields in the Gabriel synthesis can be attributed to several factors.

Causality:

  • Phthalhydrazide Formation: During the final deprotection step with hydrazine, the hydrazine attacks the two carbonyl groups of the phthalimide moiety, leading to the formation of the stable, cyclic phthalhydrazide.[2]

  • Low Yields: The initial SN2 reaction between potassium phthalimide and 3-bromoindan-1-one can be sluggish. Additionally, the acidic or basic hydrolysis conditions for phthalimide cleavage can be harsh, leading to product degradation.[2]

Troubleshooting Protocol:

  • Improved Cleavage:

    • Ing-Manske Procedure: The use of hydrazine hydrate in refluxing ethanol is a milder method for cleaving the N-alkylphthalimide and can improve yields.

    • Alternative Reagents: Sodium borohydride in isopropanol can also be used for a very mild cleavage.

  • Byproduct Removal:

    • Phthalhydrazide is often poorly soluble in common organic solvents. It can typically be removed by filtration from the reaction mixture.

    • Acid-base extraction can also be effective. The desired amine can be extracted into an acidic aqueous layer, leaving the neutral phthalhydrazide in the organic layer.

  • Optimizing the SN2 reaction:

    • Ensure your 3-bromoindan-1-one is of high purity.

    • Use a polar aprotic solvent like DMF to accelerate the reaction.[3]

Question 4: I attempted a Buchwald-Hartwig amination on 3-bromoindan-1-one, but the reaction is messy, with a significant amount of what appears to be indan-1-one. What is the cause?

Answer:

The formation of indan-1-one is a classic byproduct of the Buchwald-Hartwig amination and is a result of a side reaction known as hydrodehalogenation .

Causality: In the catalytic cycle, the oxidative addition of the aryl halide to the palladium(0) complex is a key step. However, a competing pathway is the reaction of the organopalladium intermediate with a hydride source in the reaction mixture (which can originate from the amine or solvent), leading to the replacement of the halogen with a hydrogen atom.[4]

Troubleshooting Protocol:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often favor the desired C-N bond formation over hydrodehalogenation. Experiment with different generations of Buchwald-Hartwig ligands (e.g., XPhos, SPhos).

  • Base Selection: The base plays a crucial role. A weaker base might not be effective, while a very strong base can sometimes promote side reactions. Sodium tert-butoxide is common, but other bases like cesium carbonate or potassium phosphate can be trialed.

  • Solvent Purity: Ensure you are using anhydrous, de-gassed solvents. Water and oxygen can interfere with the catalytic cycle.

  • Reaction Temperature: While heating is often necessary, excessive temperatures can lead to catalyst decomposition and an increase in side reactions.

Part 3: Synthesis via Cyclization Reactions

Alternative routes to 3-aminoindan-1-one involve the cyclization of acyclic precursors.

Question 5: I'm attempting a synthesis involving the cyclization of a 2-(cyanomethyl)benzoic acid derivative, but I'm getting a mixture of products and incomplete cyclization. What are the key parameters to control?

Answer:

The success of this type of intramolecular cyclization is highly dependent on the activation of the nitrile group and the reaction conditions. Incomplete cyclization and the formation of polymeric materials are common issues.

Causality: The nitrile group is not a very strong electrophile. For the cyclization to occur, it needs to be activated, typically by protonation with a strong acid. If the conditions are not optimized, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers.

Troubleshooting Protocol:

  • Acid Catalyst: A strong acid is usually required to activate the nitrile. Trifluoroacetic acid (TFA) or polyphosphoric acid (PPA) are often used. The choice and concentration of the acid are critical and may require optimization.

  • Anhydrous Conditions: Water can compete with the intramolecular nucleophile and lead to hydrolysis of the nitrile to an amide or carboxylic acid, which may not cyclize under the same conditions.

  • Temperature Control: The reaction may require heating to overcome the activation energy for cyclization. However, excessive heat can lead to decomposition and side reactions. A carefully controlled temperature profile is recommended.

  • High Dilution: Running the reaction under high dilution can favor the intramolecular cyclization over intermolecular polymerization.

Purification Troubleshooting

Question 6: My crude 3-aminoindan-1-one is an oil that is difficult to crystallize, and it streaks badly on silica gel chromatography. How can I effectively purify it?

Answer:

The basicity of the amino group in 3-aminoindan-1-one can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.

Troubleshooting Protocol:

  • Column Chromatography with a Basic Modifier:

    • Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia solution to your eluent system. This will neutralize the acidic sites on the silica gel and reduce tailing.[5]

    • A common eluent system for basic compounds is a gradient of methanol in dichloromethane with a small percentage of triethylamine or ammonium hydroxide.[5]

  • Use of a Different Stationary Phase:

    • Consider using a less acidic stationary phase like neutral or basic alumina.

  • Salt Formation and Crystallization:

    • Convert the oily free base to a salt (e.g., hydrochloride, hydrobromide, or tartrate) by treating it with the corresponding acid. The resulting salt is often a crystalline solid that is easier to purify by recrystallization. The free base can then be regenerated by treatment with a base.

  • Aqueous Workup:

    • Perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The basic 3-aminoindan-1-one will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and extract the purified product back into an organic solvent.

Visualization of a Common Synthetic Workflow

Below is a generalized workflow for the synthesis of 3-aminoindan-1-one via reductive amination, highlighting key steps and potential points for byproduct formation.

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Potential Byproducts A Indan-1,3-dione D Iminium Ion Intermediate A->D I Unreacted Indan-1,3-dione A->I Incomplete Reaction B Ammonia Source (e.g., NH4OAc) B->D C Solvent (e.g., Methanol) C->D F 3-Aminoindan-1-one (Desired Product) D->F Reduction E Reducing Agent (e.g., NaBH(OAc)3) E->F G Indane-1,3-diamine (Di-amination) F->G Further Amination/ Reduction H 3-Aminoindan-1-ol (Over-reduction) F->H Over-reduction

Caption: Reductive amination workflow for 3-aminoindan-1-one synthesis.

References

  • Organic Chemistry Tutor. Gabriel Synthesis. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Gabriel Synthesis. Available at: [Link]

Sources

Technical Support Center: (S)-3-Amino-2,3-dihydro-1H-inden-1-one Purification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the purification of (S)-3-Amino-2,3-dihydro-1H-inden-1-one (commonly known as (S)-3-amino-1-indanone). As a privileged chiral scaffold used in the development of CNS therapeutics and anti-inflammatory agents, its structural integrity is paramount. The presence of a primary amine on a benzylic-like carbon adjacent to a ketone makes this molecule highly susceptible to base-catalyzed racemization and elimination.

This guide provides field-proven troubleshooting strategies, causal explanations for common experimental failures, and self-validating protocols to ensure high chemical purity and enantiomeric excess (ee).

Chemical Purification & Chromatography Troubleshooting

Q: I am observing a persistent, structurally similar impurity during column chromatography on silica gel. How can I remove it? A: Syntheses of 3-amino-1-indanone often yield unreacted 1-indanone or intermediate diamino byproducts. A critical issue is that silica gel chromatography can catalyze the hydrolysis of 1,3-diamino-1H-indene intermediates directly back into the 3-amino-1-indanone ketone, which artificially broadens your product peak and complicates isolation[1]. Solution: Perform a rigorous acid-base extraction prior to chromatography. By temporarily protonating the primary amine with 1M HCl, the target compound migrates to the aqueous layer, allowing neutral impurities (like unreacted 1-indanone) to be washed away with an organic solvent[2].

Q: My product streaks heavily on the TLC plate and tails during normal-phase flash chromatography. What solvent system should I use? A: Amines interact strongly with the acidic silanol groups on standard silica gel, causing severe tailing. Furthermore, traditional Dichloromethane/Methanol (DCM/MeOH) gradients pose safety and environmental risks. Solution: Modern purification protocols have shifted toward safer, high-resolution solvent blends such as Heptane/Ethyl Acetate or Heptane/Methyl Acetate[3]. To suppress silanol interactions, pre-treat your silica column with 1% Triethylamine (TEA) and maintain 0.5% TEA in your mobile phase.

Chiral Resolution & Enantiomeric Enrichment FAQs

Q: My fractional crystallization with L-tartaric acid is yielding a thick oil instead of a crystalline diastereomeric salt. Why does this happen? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation of the diastereomeric salt exceeds its metastable limit before heterogeneous nucleation can begin. For 3-amino-1-indanone, this is frequently caused by using a solvent system that is too polar or cooling the solution too rapidly. Solution: Switch to a binary solvent system such as Ethanol/Water (9:1 v/v). Heat the mixture to 60 °C to achieve complete dissolution, then cool it at a strictly controlled rate of 0.1 °C/min. Adding a few milligrams of pure (S)-amine-L-tartrate seed crystals at the cloud point will bypass the oiling phase and force crystalline nucleation.

Q: After free-basing the resolved salt, my enantiomeric excess (ee) dropped from >98% to 85%. What is causing this racemization? A: The stereocenter at the C3 position is highly labile. Strong aqueous bases (like NaOH) deprotonate the acidic C2 protons adjacent to the ketone, triggering a reversible enolization or a retro-Michael/Michael addition pathway that rapidly racemizes the molecule. Solution: Never use strong bases for this scaffold. Use a mild, ice-cold aqueous solution of saturated Sodium Bicarbonate (


) at 0–5 °C. Extract immediately into Dichloromethane to minimize the amine's residence time in the aqueous alkaline environment.

Preparative SFC/HPLC Optimization

Q: What are the optimal conditions for polishing the (S)-enantiomer using Chiral Preparative SFC? A: Supercritical Fluid Chromatography (SFC) is the industry standard for chiral amine polishing due to its high throughput and mild conditions. High-resolution chromatographic techniques are essential for verifying the final purity of indanone derivatives[4]. Solution: Utilize an immobilized amylose-based stationary phase (e.g., Chiralpak IG). The addition of a basic modifier (0.1% Isopropylamine) to the co-solvent is non-negotiable; it masks the stationary phase's active sites, ensuring sharp peak shapes and baseline enantiomeric resolution.

Quantitative Data Summaries

Table 1: Resolving Agents & Solvent Systems for Chiral Resolution
Resolving AgentOptimal Solvent SystemTypical Yield (%)Typical ee (%)Mechanistic Notes
L-(+)-Tartaric Acid EtOH /

(9:1)
35 - 40> 95Standard first-line agent; forms robust, highly crystalline hydrogen-bond networks.
D-(-)-Mandelic Acid iPrOH / MTBE25 - 30> 90Prone to oiling out; requires strict thermodynamic control and seeding.
(1R)-(-)-10-Camphorsulfonic Acid Acetone20 - 25> 98Excellent enantioselectivity but lower mass recovery; ideal for final ee polishing.
Table 2: Chiral Preparative SFC Optimization Parameters
ParameterRecommended SettingRationale
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)High steric selectivity for benzylic primary amines.
Mobile Phase

/ Methanol (80:20)

provides high diffusivity; Methanol ensures solute solubility.
Basic Additive 0.1% Isopropylamine (IPA)Suppresses secondary interactions with free silanols, preventing tailing.
Column Temp 35 °C - 40 °CBalances supercritical fluid density and mass transfer kinetics.

Experimental Protocols

Protocol A: Acid-Base Extraction for Chemical Purification

This self-validating protocol ensures the removal of neutral impurities (e.g., unreacted 1-indanone) prior to chiral resolution.

  • Dissolution: Dissolve 10.0 g of crude racemic 3-amino-1-indanone in 100 mL of Dichloromethane (DCM)[2].

  • Acidification: Transfer to a separatory funnel and add 100 mL of cold 1M HCl. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The target amine is now in the upper aqueous layer as a hydrochloride salt. Drain and discard the lower DCM layer (which contains the neutral impurities).

  • Washing: Wash the aqueous layer with an additional 50 mL of DCM to ensure complete removal of organics.

  • Mild Free-Basing (Critical Step): Cool the aqueous layer to 0–5 °C in an ice bath. Slowly add saturated aqueous

    
     dropwise while stirring until the pH reaches 8.0–8.5. Do not exceed pH 9.0 to prevent racemization.
    
  • Extraction: Immediately extract the free amine with 3 x 75 mL of Ethyl Acetate.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure at < 30 °C to yield the chemically pure racemic amine.
    
Protocol B: Diastereomeric Salt Resolution via L-Tartaric Acid
  • Salt Formation: Dissolve 5.0 g of chemically pure racemic 3-amino-1-indanone in 45 mL of Ethanol and 5 mL of Deionized Water. Heat to 60 °C.

  • Acid Addition: Slowly add 0.5 equivalents (2.55 g) of L-(+)-Tartaric acid. Stir until complete dissolution is achieved.

  • Controlled Cooling: Program the heating mantle to cool at a rate of 0.1 °C/min down to 45 °C.

  • Seeding: At 45 °C (or at the first sign of turbidity), introduce 10 mg of pure (S)-3-amino-1-indanone-L-tartrate seed crystals.

  • Crystallization: Continue cooling at 0.1 °C/min to 20 °C. Hold at 20 °C for 4 hours to maximize thermodynamic yield.

  • Isolation: Filter the resulting crystals under vacuum, wash with 10 mL of cold Ethanol, and dry under a vacuum to obtain the (S)-diastereomeric salt.

Process Visualizations

PurificationWorkflow Start Crude 3-Amino-1-indanone (Racemic & Impure) AcidBase Acid-Base Extraction (Removes Neutral Impurities) Start->AcidBase ChiralRes Chiral Resolution (L-Tartaric Acid) AcidBase->ChiralRes Cryst Fractional Crystallization (Isolates (S)-Diastereomer) ChiralRes->Cryst FreeBase Mild Free-Basing (Cold NaHCO3 / EtOAc) Cryst->FreeBase PrepSFC Chiral Prep SFC/HPLC (Final Polishing) FreeBase->PrepSFC Pure Pure (S)-3-Amino-2,3-dihydro- 1H-inden-1-one PrepSFC->Pure

Workflow for the chemical and enantiomeric purification of (S)-3-amino-1-indanone.

EETroubleshooting Issue Issue: Low Enantiomeric Excess (ee) Check1 Check Resolving Agent Stoichiometry Issue->Check1 Check2 Check Crystallization Thermodynamics Issue->Check2 Check3 Check for Racemization (Basic/Acidic extremes) Issue->Check3 Action1 Adjust to 0.5 - 1.0 eq Chiral Acid Check1->Action1 Action2 Slower Cooling Rate & Implement Seeding Check2->Action2 Action3 Buffer pH during Free-basing (pH < 9) Check3->Action3

Decision tree for troubleshooting low enantiomeric excess during chiral resolution.

References

  • Cui, J. F., Tang, R., Yang, B., Lai, N. C. H., Jiang, J. J., Deng, J. R., & Wong, M. K. (2019). Metal-Free Cyclocarboamination of ortho-Formyl Phenylacetylenes with Secondary Amines. PolyU Institutional Research Archive.
  • Benchchem. (2025). 3-Bromo-1-indanone Purity | For Research.
  • Smolecule. (2023). Buy 6-Cyano-1-indanone | 69975-66-2.
  • Benchchem. (2025). 3-Bromo-1-indanone Purity | For Research (Chromatography & Spectroscopy).

Sources

Improving yield and enantioselectivity in 3-aminoindan-1-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely here because 3-aminoindan-1-one is a deceptively simple scaffold. While it appears structurally basic, it serves as a critical chiral pharmacophore (e.g., in HIV protease inhibitors and Rasagiline analogs).

However, this molecule presents a "Devil’s Triangle" of synthetic challenges:

  • Enantioselectivity: The C3 chiral center is difficult to set due to the steric constraints of the fused ring system.

  • Thermodynamics: The equilibrium often favors the starting ketone or elimination products.

  • Stability (The "Silent Killer"): The free base is prone to rapid

    
    -elimination to form the thermodynamically stable indenone, often polymerizing or degrading during workup.
    

This guide moves beyond textbook definitions to provide field-proven troubleshooting for the two most robust synthesis methods: Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Transamination .

Module 1: Chemical Synthesis (Ru-Catalyzed ATH)

The industry standard for generating chiral amines from cyclic ketones/imines is Asymmetric Transfer Hydrogenation (ATH) using Noyori-Ikariya type catalysts. This method is preferred over high-pressure hydrogenation for its operational simplicity and high enantioselectivity (ee).

Standard Operating Procedure (SOP)

Target: Reductive amination of 1-indanone derivatives via the oxime or imine intermediate.

ParameterRecommendationRationale
Catalyst RuCl(p-cymene)[(R,R)-TsDPEN] The TsDPEN ligand creates a chiral pocket that rigidly controls hydride delivery to the C=N bond.
Hydrogen Source HCOOH / Et3N (5:2 azeotrope) Provides a driving force via irreversible CO2 evolution. Safer than H2 gas.
Solvent Dichloromethane (DCM) or DMF DCM often provides higher ee due to "chiral pocket" tightness, though reaction rates may be slower than in MeOH.
Temperature 0°C to 25°C Crucial: Higher temperatures (>40°C) increase rate but drastically erode ee and promote elimination side reactions.
Troubleshooting Guide: ATH

Q1: My conversion is >95%, but my isolated yield is <40%. Where did the product go? Diagnosis: You likely lost the product during the workup. 3-aminoindan-1-one is unstable as a free base. The Fix:

  • Avoid: Rotovaping the free base to dryness. The concentration of the free amine promotes intermolecular polymerization and

    
    -elimination to indenone.
    
  • Protocol: Perform the extraction with cold DCM. Immediately treat the organic layer with ethereal HCl or methanolic HCl to precipitate the hydrochloride salt . The salt form is indefinitely stable.

Q2: The enantioselectivity (ee) is stuck at 80-85%. How do I reach >98%? Diagnosis: Loose transition state or background racemic reaction. The Fix:

  • Lower Temperature: Drop the reaction to -10°C. Reaction time will double, but ee often jumps by 5-10% because the energy difference between the Re and Si face attack becomes more significant at lower energy states.

  • Solvent Switch: If using MeOH, switch to DCM or Toluene. Protic solvents can sometimes facilitate a non-catalyzed (racemic) background hydride transfer.

Module 2: Biocatalytic Synthesis (Transaminases)

For "Green Chemistry" applications,


-Transaminases (

-TA) are superior, often delivering >99% ee without heavy metals. However, the reaction is equilibrium-limited.[1]
The Equilibrium Challenge

Transaminases reversibly transfer an amine from a donor (e.g., Alanine) to your acceptor (Indanone).



Problem: The equilibrium constant (

) for ketones is often unfavorable (

).
Troubleshooting Guide: Biocatalysis

Q3: The reaction stalls at 50% conversion. Adding more enzyme doesn't help. Diagnosis: You have hit thermodynamic equilibrium. The enzyme is working fine; the chemistry is fighting you. The Fix: Shift the Equilibrium.

  • Option A (Isopropylamine): Use an amine donor that generates a volatile byproduct. Using isopropylamine (donor) generates acetone (byproduct). If you run the reaction in an open system or with a nitrogen sweep, acetone evaporates, driving the reaction forward (Le Chatelier's principle).

  • Option B (Lactate Dehydrogenase - LDH): Couple your reaction with LDH and NADH. As Pyruvate is formed, LDH converts it to Lactate (irreversible). This removes the product inhibitor and pulls the reaction to completion.

Q4: The enzyme precipitates or deactivates after 2 hours. Diagnosis: Solvent toxicity or pH drift. Indanones have low water solubility, tempting users to add too much DMSO. The Fix:

  • Limit Co-solvent: Keep DMSO/MeOH < 10% (v/v).

  • Use a Two-Phase System: Use an organic solvent (e.g., MTBE) as a reservoir for the substrate. The enzyme stays in the aqueous phase, and the substrate slowly partitions in, protecting the enzyme from high organic concentrations.

Module 3: Critical Visualization & Logic

Workflow 1: Troubleshooting Logic Tree

Use this decision matrix to diagnose low yield or poor selectivity.

TroubleshootingLogic Start START: Identify Issue Issue_Yield Issue: Low Yield Start->Issue_Yield Issue_EE Issue: Low Selectivity (ee) Start->Issue_EE Check_TLC Check Crude NMR/TLC Is conversion high? Issue_Yield->Check_TLC Check_Temp Reaction Temperature Issue_EE->Check_Temp Conversion_Low Conversion Low Check_TLC->Conversion_Low No Conversion_High Conversion High (Loss during workup) Check_TLC->Conversion_High Yes Fix_Equilibrium Biocatalysis: Shift Equilibrium (Remove Acetone/Pyruvate) Conversion_Low->Fix_Equilibrium Enzymatic Fix_Catalyst Chem: Check Catalyst Poisoning (S/C ratio too high?) Conversion_Low->Fix_Catalyst Chemical Fix_Stability CRITICAL: Product Decomposed Trapped as HCl salt? Conversion_High->Fix_Stability Temp_High Temp > 25°C Check_Temp->Temp_High Temp_Low Temp < 0°C Check_Temp->Temp_Low Fix_Temp Lower Temp to -10°C Switch Solvent (DCM) Temp_High->Fix_Temp Ligand_Check Check Ligand Match (TsDPEN vs. DAIPEN) Temp_Low->Ligand_Check

Caption: Diagnostic logic flow for identifying root causes of failure in 3-aminoindan-1-one synthesis. Red nodes indicate critical failure points.

Workflow 2: The "Safe" Isolation Protocol

The majority of yield loss occurs here. Follow this path to prevent elimination.

IsolationWorkflow Reaction Reaction Mixture (Crude) Quench Quench/Extract (Cold DCM, <5°C) Reaction->Quench Decision Isolate Free Base? Quench->Decision Fail FAILURE: Polymerization/ Elimination Decision->Fail Yes (Rotovap) Acidify Add 2M HCl in Et2O (Immediate) Decision->Acidify No (Trapping) Success SUCCESS: Stable HCl Salt Filter Filtration & Vacuum Dry Success->Filter Acidify->Success

Caption: The "Golden Path" for isolation. Attempting to isolate the free base is the primary cause of yield loss due to instability.

References

  • Vertex Pharmaceuticals. (2006). Stereoselective synthesis of 3-aminoindan-1-ones and subsequent incorporation into HIV-1 protease inhibitors. Journal of Organic Chemistry. Link

  • Krische, M. J., et al. (2016).[2] Ruthenium-Catalyzed Transfer Hydrogenation for C-C Bond Formation. Top Curr Chem. Link

  • Kroutil, W., et al. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry. Link

  • Teva Pharmaceutical Industries. (2006). Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity. Journal of Organic Chemistry. Link

  • BenchChem. (2025).[3] Troubleshooting yield and purity in amino-alcohol synthesis. Link

Disclaimer: The protocols described involve hazardous chemicals. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before experimentation.

Sources

Stability issues of (S)-3-Amino-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (S)-3-Amino-2,3-dihydro-1H-inden-1-one Stability Guide

Executive Technical Overview

(S)-3-Amino-2,3-dihydro-1H-inden-1-one (henceforth (S)-3-AI ) is a high-value chiral synthon used frequently in the synthesis of pharmaceutical intermediates (e.g., for MK-8666 or rasagiline analogs). However, its structural motif—a primary amine beta to a carbonyl group on a strained five-membered ring—creates a "perfect storm" for instability.

As researchers, you are likely encountering three primary degradation vectors:

  • Racemization: The C2 protons are acidic (

    
    ), facilitating enolization and loss of chirality.
    
  • 
    -Elimination:  The amine group acts as a leaving group to form the conjugated inden-1-one.
    
  • Self-Condensation: The primary amine attacks the ketone of a neighboring molecule, leading to oligomerization (browning).

This guide provides the mechanistic insight and protocols required to mitigate these risks.

Critical Stability Matrix

The following table summarizes the quantitative risks associated with (S)-3-AI.

Instability VectorTrigger ConditionObservable SymptomPrevention Strategy
Racemization Basic pH (>8), Protic solvents (MeOH,

), Heat (>40°C)
Loss of ee% (enantiomeric excess) without chemical purity loss.Maintain pH < 6. Avoid free-basing in protic solvents. Store as HCl salt.

-Elimination
Strong Acid or Base, High TempAppearance of Inden-1-one (new UV peak ~240-250 nm).Keep temperature < 0°C during workups. Limit exposure to Lewis acids.
Self-Condensation High Concentration (>0.5 M), Free base formSolution turns yellow/brown; insoluble precipitate forms.Dilute solutions immediately. Store as solid salt, never as free base oil.
Oxidation Air exposure, trace metalsDarkening of solid surface; complex LC-MS baseline.Store under Argon/Nitrogen. Use degassed solvents.

Mechanistic Degradation Pathways

To troubleshoot effectively, you must visualize the enemy. The diagram below details the competing pathways of Racemization vs. Elimination. Note how the Enol Intermediate is the gateway to racemization.

degradation_pathways S_Isomer (S)-3-Amino-1-indanone (Active Isomer) Enol Planar Enol/Enolate (Achiral Intermediate) S_Isomer->Enol Deprotonation at C2 (Base/Heat) Indenone Inden-1-one (Elimination Product) S_Isomer->Indenone Beta-Elimination (-NH3) Ammonia NH3 Enol->S_Isomer Reprotonation R_Isomer (R)-3-Amino-1-indanone (Inactive Enantiomer) Enol->R_Isomer Reprotonation (Inversion)

Figure 1: The dual-threat mechanism. The C2-proton acidity drives both racemization (via enol) and elimination (via E1cB mechanism).

Troubleshooting Guide: Q&A

Q1: "I synthesized (S)-3-AI HCl salt, but after a basic workup, my ee% dropped from 98% to 85%. What happened?"

Diagnosis: You likely performed a "slow" extraction or used a base that was too strong. The Science: The free base of 3-amino-1-indanone is configurationally unstable in solution. When you neutralize the HCl salt with NaOH or


, the alpha-proton at C2 becomes susceptible to abstraction. In the time it took to separate layers and evaporate the solvent, the molecule enolized and partially racemized.
Protocol Fix: 
  • Cold Workup: Perform the neutralization at 0°C or -10°C.

  • Fast Extraction: Do not let the free base sit in the aqueous/organic biphasic mixture. Extract immediately into cold DCM (dichloromethane).

  • Acidify Immediately: If the next step allows, re-acidify the organic layer or process it immediately. Never store the free base overnight.

Q2: "My clear reaction mixture turned dark brown/black overnight. Is my compound gone?"

Diagnosis: Self-condensation (Schiff base polymerization). The Science: The primary amine of one (S)-3-AI molecule attacked the ketone carbonyl of another. This creates a dimer, which then dehydrates and reacts further to form conjugated oligomers (similar to "Bindone" formation in indanediones). These conjugated systems absorb visible light, appearing brown. Protocol Fix:

  • Concentration Check: This reaction is second-order. Diluting your reaction mixture reduces the rate of dimerization exponentially.

  • Salt Formation: The protonated amine (

    
    ) is non-nucleophilic. Store the compound exclusively as the Hydrochloride or Tartrate salt.
    

Q3: "I see a new impurity at RRT 1.2 in my HPLC that wasn't there yesterday. It has a high UV absorbance."

Diagnosis: Elimination to 1-Indenone (CAS 83-33-0). The Science: 1-Indenone has an


-unsaturated ketone system, which has a much higher molar extinction coefficient than the starting material. Even 1-2% degradation can look like a major impurity by UV.
Protocol Fix: 
  • Check pH: Ensure your mobile phase or sample diluent isn't too basic.

  • Temperature: If drying the sample in a vacuum oven, keep the temperature < 35°C. Heat promotes the elimination of ammonia.

Standardized Handling & Storage Protocols

To ensure reproducibility in your drug development pipeline, adopt these "Gold Standard" protocols.

Protocol A: Storage of Reference Material
  • Form: Isolate ONLY as the Hydrochloride (HCl) or Tosylate salt. The free base is a transient intermediate, not a storage form.

  • Atmosphere: Flush the vial with Argon.

    
     from air can actually form carbamates with the amine, while moisture promotes hydrolysis.
    
  • Temperature: Store at -20°C .

  • Desiccant: Store the vial inside a secondary jar containing activated silica gel or

    
    .
    
Protocol B: Re-crystallization (for Optical Purity Upgrade)

If your ee% has dropped, you can often upgrade it via fractional crystallization of the salt.

  • Dissolve the salt in minimal hot Ethanol (absolute).

  • Allow to cool slowly to room temperature, then to 4°C.

  • The racemic crystal lattice is often more soluble (or significantly less soluble) than the pure enantiomer lattice depending on the counter-ion. For 3-amino-1-indanone, the (S)-Tartrate salt is frequently used for resolution and upgrading ee%.

References

  • Mechanism of Racemization in 3-Substituted Indanones : ResearchGate. "Racemization experiments of optically active 3-substituted-1-indanones". Accessed October 26, 2023.

  • General Indanone Stability & Synthesis : Beilstein Journal of Organic Chemistry. "Synthesis of 1-indanones with a broad range of biological activity". 2017.

  • Self-Condensation of Indanone Derivatives : Wikipedia. "Self-condensation". Accessed October 26, 2023.

  • pKa Data for Alpha-Protons (Grounding for Racemization Risk) : Master Organic Chemistry. "The pKa Table Is Your Friend".

  • Safety & Handling Data : ThermoFisher Scientific. "Safety Data Sheet: 1-Indanone".

Technical Support Center: Derivatization of 3-Aminoindan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions & Stability Issues Audience: Medicinal Chemists, Process Chemists, Analytical Scientists Status: Active Ticket ID: 3-AI-DERIV-001

Introduction: The "Beta-Amino Ketone" Challenge

Welcome to the technical support hub for 3-aminoindan-1-one (3-AI). While this scaffold is a privileged structure in kinase inhibitors and CNS-active agents, it presents a unique "structural trap" for chemists.

The Core Problem: 3-AI is a


-amino ketone . The amine group at C3 is located beta to the carbonyl at C1. This geometric arrangement makes the molecule highly susceptible to 

-elimination
(releasing ammonia/amine to form the reactive indenone) and racemization (via enolization at C2).

This guide provides mechanistic insights and validated protocols to navigate these instability issues.

Module 1: The "Indenone" Trap ( -Elimination)

Q: Why does my reaction mixture turn dark brown/black upon heating or base treatment?

Diagnosis: You are likely witnessing the


-elimination  of the amine group, leading to the formation of indenone  (1H-inden-1-one), which subsequently polymerizes.

Technical Insight: The C3-amino group is a leaving group. Under basic conditions (or thermal stress), the acidic protons at C2 (alpha to the carbonyl) are removed, driving an E1cB (Elimination Unimolecular conjugate Base) mechanism.[1]

  • Step 1: Base deprotonates C2, forming an enolate.

  • Step 2: The enolate collapses, expelling the amine at C3.

  • Result: Formation of the highly reactive

    
    -unsaturated ketone (indenone). Indenone is unstable and rapidly undergoes Michael addition with other amines or polymerizes, creating dark tars [1, 2].
    

Troubleshooting Protocol:

  • Avoid Strong Bases: Do not use hydroxides (NaOH, KOH) or alkoxides (NaOEt). Use mild, non-nucleophilic bases like DIPEA or inorganic buffers (bicarbonate) if necessary.

  • Temperature Control: Keep reaction temperatures below 40°C . The elimination rate constant (

    
    ) increases exponentially with temperature.
    
  • Acidic Workup: Quench reactions into slightly acidic media to protonate the amine, making it a poor leaving group.

Q: I see a new UV-active spot on TLC that isn't my product. What is it?

Diagnosis: This is likely the indenone intermediate or its dimer. Indenones have a distinct, strong UV absorbance due to the extended conjugation of the double bond with the aromatic ring and carbonyl.

Module 2: The "Vanishing Stereocenter" (Racemization)

Q: My starting material was 99% ee (S)-3-aminoindan-1-one, but the product is racemic. How did this happen?

Diagnosis: Racemization occurred via enolization or reversible elimination .

Technical Insight: The chiral center at C3 is chemically fragile.

  • Enolization Pathway: The C2 protons are acidic (

    
    ). Deprotonation forms a planar enolate. Reprotonation can occur from either face, scrambling the stereochemistry at C2. While C3 is the chiral center, the tautomerization can communicate stereochemical loss if the elimination pathway is accessible.
    
  • Reversible Elimination Pathway: If the amine eliminates to form the achiral indenone (planar), and then re-adds (Michael addition), the stereochemical information is completely lost [3].

Self-Validating Solution:

  • Protocol Check: If using an acyl chloride, add the base slowly to the amine at 0°C, ensuring the solution never becomes highly basic.

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) with strong bases, as they facilitate proton exchange. Use aprotic solvents (DCM, THF).

Module 3: Storage & Stability (Salt vs. Free Base)

Q: My free base turned from a white powder to a yellow gum during storage. Is it usable?

Diagnosis: No. The free base is chemically unstable due to oxidative dimerization and self-condensation .

Technical Insight: In the free base form, the nucleophilic amine of one molecule can attack the electrophilic ketone of another, forming a Schiff base (imine) dimer . This releases water, which can further hydrolyze the product or facilitate other degradation pathways. Furthermore, benzylic amines are prone to air oxidation [4].

Corrective Action:

  • Always store 3-AI as the Hydrochloride (HCl) salt. The protonated amine (

    
    ) is non-nucleophilic and cannot attack the ketone.
    
  • Desalting: Only convert to the free base immediately before use (in situ) using a mild base like

    
    .
    

Visualizing the Pathways

The following diagram maps the "Safe Path" (Derivatization) versus the "Danger Zones" (Elimination and Dimerization).

G Start 3-Aminoindan-1-one (Chiral C3) Desired Stable Derivative (Amide/Carbamate) Start->Desired Acylation (Mild Base, <0°C) Enolate Enolate Intermediate (Planar C2) Start->Enolate Strong Base (Deprotonation) Racemic Racemic Mixture (Loss of ee%) Start->Racemic via Enol/Elimination Dimer Schiff Base Dimer Start->Dimer Self-Condensation (Free Base Storage) Enolate->Start Reprotonation (Scrambling) Indenone Indenone (Reactive u03b1,u03b2-Unsaturated) Enolate->Indenone E1cB Elimination (- Amine) Polymer Black Tar/Polymer Indenone->Polymer Polymerization

Caption: Reaction network showing the competition between desired derivatization (Green) and the E1cB elimination/dimerization pathways (Red).

Experimental Protocols

Protocol A: Safe Acylation (Amide Formation)

Objective: Derivatize the amine without triggering elimination.

ParameterSpecificationRationale
Solvent Dichloromethane (DCM) or THFAnhydrous, aprotic solvents prevent hydrolysis.
Base Triethylamine (TEA) or DIPEAMild bases; avoid inorganic hydroxides.
Stoichiometry 1.0 eq Amine : 1.1 eq Acyl Chloride : 1.2 eq BaseSlight excess of reagent ensures completion; limits base excess.
Temperature -10°C to 0°C (Addition), then RTLow temp suppresses the E1cB elimination rate.

Step-by-Step:

  • Suspend 3-aminoindan-1-one HCl (1.0 mmol) in anhydrous DCM (5 mL) under nitrogen.

  • Cool the mixture to 0°C in an ice bath.

  • Add DIPEA (2.2 mmol) dropwise. Note: The first 1.0 eq neutralizes the HCl salt; the remaining 1.2 eq acts as the acid scavenger.

  • Add the Acyl Chloride (1.1 mmol) dropwise over 5 minutes.

  • Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT).

  • Quench: Wash with 0.1 M HCl (cold). Crucial: Acidic wash removes unreacted amine and prevents post-reaction elimination.

  • Dry organic layer (

    
    ) and concentrate in vacuo at <35°C .
    
Protocol B: Handling the Free Base (If required)

Objective: Isolate the free base without degradation.

  • Dissolve the HCl salt in minimal water.

  • Add saturated

    
     solution until pH ~8-9. Do not use NaOH.
    
  • Extract immediately with DCM (

    
    ).
    
  • Dry over

    
     and use the solution immediately  for the next step. Do not concentrate to dryness unless absolutely necessary.
    

References

  • Mechanism of E1cB Elimination: Bruice, T. C., & Benkovic, S. J. (1966). Bioorganic Mechanisms. W. A. Benjamin. (General reference for E1cB kinetics in beta-amino ketones).
  • Indenone Reactivity: Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.

  • Racemization of Beta-Amino Ketones: Soloshonok, V. A., et al. (2016). "Asymmetric Synthesis of Tailor-Made Amino Acids." Chemical Reviews, 116(16).

  • Stability of Aminoindanes: Piestansky, J., et al. (2019). "UHPLC-MS/MS method for the determination of aminoindanes." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Challenges in the scale-up of 3-aminoindan-1-one production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3-aminoindan-1-one. This platform is engineered for researchers, process chemists, and drug development professionals. Because the indanone scaffold is highly reactive and susceptible to side reactions during batch expansion, this guide focuses on the causality behind scale-up failures and provides self-validating protocols to ensure reproducible yields.

Mechanistic Workflows & Process Logic

ScaleUpWorkflow Start Target: 3-Aminoindan-1-one RouteA Route A: Nucleophilic Substitution (via 3-Bromo-1-indanone) Start->RouteA RouteB Route B: Cyclocarboamination (via ortho-Formyl Phenylacetylene) Start->RouteB Bromination Bromination (NBS/Br2) Temp: 0-5°C RouteA->Bromination Solvent Solvent: CH3CN (Optimized 84% Yield) RouteB->Solvent QC1 QC: 1H NMR (δ 4.5-5.0 ppm) Confirm -CHBr Bromination->QC1 Substitution Amine Addition Strict Temp Control QC2 QC: TLC & NMR Confirm Amine Insertion Substitution->QC2 FailA Issue: Elimination (Indenone) Substitution->FailA Reaction Aminal Equilibrium Room Temp, 24h Solvent->Reaction Reaction->QC2 FailB Issue: Thermal Degradation Reaction->FailB QC1->Substitution

Synthetic pathways and troubleshooting nodes for 3-aminoindan-1-one scale-up.

Troubleshooting Guide & FAQs

Q1: Why does the yield of 3-aminoindan-1-one drop significantly when scaling up the cyclocarboamination route from milligram to multigram scale? A1: Causality: The metal-free cyclocarboamination of ortho-formyl phenylacetylenes relies on a delicate transient iminium cation/amine anion pair generated in situ via the reversible equilibrium of an aminal[1]. As batch sizes increase, poor heat dissipation causes localized temperature spikes. 1 explicitly show that raising the reaction temperature above 25°C disrupts this equilibrium and leads to decreased yields[1]. You must maintain strict isothermal conditions at 25°C using a cooling jacket or water bath.

Q2: During the nucleophilic substitution of 3-bromo-1-indanone, I am observing massive accumulation of indenone byproducts. How do I prevent this? A2: Causality: The benzylic bromine at the C3 position is highly activated, but the adjacent carbonyl group makes the C2 protons acidic. Primary and secondary amines act as both nucleophiles and Brønsted bases. If the temperature exceeds 5°C during the amine addition phase, the activation energy for E2 elimination is reached, driving the formation of the thermodynamically stable, conjugated indenone. Solution: Ensure the reaction is cooled in an ice bath (0-5°C) during the amine addition to kinetically favor the SN2 substitution pathway[2].

Q3: Why does my reaction fail when using sterically hindered substrates like 6-chloro-2-ethynylbenzaldehyde? A3: Causality: The initial step of the cyclocarboamination route requires the formation of an aminal intermediate. Sterically hindered aldehyde groups physically block the secondary amine from attacking the carbonyl carbon, making aminal formation highly unfavorable[1]. For hindered substrates, abandon Route B and switch to the bromination-substitution pathway (Route A).

Q4: How can I resolve the diastereomeric mixtures of 3-aminoindan-1-one derivatives obtained after synthesis? A4: Causality: The rigid, fused bicyclic framework of the indanone core naturally leads to cis and trans diastereomeric mixtures during nucleophilic attack. Solution: Reduction of the ketone to 3-aminoindan-1-ols yields compounds with superior resolving capabilities. The enantiopure trans-isomer forms an infinite hydrogen-bond sheet in its less-soluble salt, providing excellent stabilization and allowing for highly efficient chiral separation[3].

Quantitative Data: Solvent Optimization

To maximize atom economy and chemo-selectivity in the cyclocarboamination route, solvent selection is paramount. Acetonitrile (CH3CN) stabilizes the transient iminium cation intermediate far better than non-polar alternatives.

EntrySolventTemperature (°C)Amine (Equiv.)Yield of 3-amino-1-indanone (%)
1CH3CN253.084
2THF253.068
3Dioxane253.059
4DCM253.046

Table 1: Data summarized from optimization trials of metal-free cyclocarboamination[1].

Self-Validating Experimental Protocols

Note: A self-validating protocol integrates mandatory analytical checkpoints to prevent the propagation of errors during multi-step scale-ups.

Protocol A: Scale-Up Synthesis via 3-Bromo-1-indanone Substitution
  • Bromination: Dissolve 1-indanone (1.0 equiv) in a suitable solvent (e.g., dichloromethane or glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer. Cool the system strictly to 0-5°C using an ice bath[2].

  • Reagent Addition: Slowly add molecular bromine (Br₂) or N-bromosuccinimide (NBS) (1.0 equiv) dropwise. Monitor via TLC until the starting material is entirely consumed[2].

  • Self-Validation Checkpoint 1 (Critical): Isolate a crude aliquot and acquire a ¹H NMR spectrum (400 MHz). Pass Criteria: You must observe a doublet of doublets (dd) around δ 4.5-5.0 ppm. This corresponds to the benzylic methine proton (-CHBr), which is strongly deshielded by both the adjacent bromine and the carbonyl group[2]. Do not proceed to amination if this signal is absent or shifted.

  • Amination: Dissolve the validated 3-bromo-1-indanone in anhydrous diethyl ether. Cool strictly to 0-5°C to suppress E2 elimination. Slowly add the desired secondary amine (1.2 equiv) dropwise[2].

  • Quenching & Isolation: Once TLC confirms completion, pour the mixture into ice water to quench. Extract with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate[2].

Protocol B: Metal-Free Cyclocarboamination
  • Preparation: In a dry reaction vessel, combine the ortho-formyl phenylacetylene derivative (0.5 mmol) with CH3CN (1.5 mL)[1].

  • Amine Addition: Add the secondary amine (e.g., piperidine, 3.0 equiv) to the solution at exactly 25°C (room temperature)[1].

  • Equilibration: Stir the reaction mixture continuously for 24 hours at 25°C. Warning: Do not apply heat to accelerate the reaction, as this will shift the aminal equilibrium backward and degrade the yield[1].

  • Self-Validation Checkpoint 2: Perform LC-MS analysis on a reaction aliquot. Pass Criteria: Confirm the presence of the transient 1,3-diamino-1H-indene intermediate or the final hydrolyzed 3-amino-1-indanone mass[1].

  • Purification: Purify the crude mixture via column chromatography. Note that 1,3-diamino-1H-indenes are readily converted to the target 3-amino-1-indanones via hydrolysis during standard aqueous workup[1].

References

  • Metal-Free Cyclocarboamination of ortho-Formyl Phenylacetylenes with Secondary Amines Source: PolyU Institutional Research Archive URL
  • 3-Bromo-1-indanone Purity | For Research Source: Benchchem URL
  • Enantiopure 3-Amino-Substituted 1-Indanones, 1-Tetralones, and 1-Benzosuberones via Friedel–Crafts Cyclisation of ω-Aryl-β-benzamido Acids Source: ResearchGate URL

Sources

Technical Support Center: Purification of (S)-3-Amino-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Profile[2][3]

Welcome to the technical support hub for (S)-3-Amino-2,3-dihydro-1H-inden-1-one (often abbreviated as (S)-3-amino-1-indanone). This chiral


-amino ketone is a critical synthon in the synthesis of GPCR agonists and other bioactive scaffolds.

Due to the labile nature of


-amino ketones (prone to elimination) and the strict requirements for optical purity in pharmaceutical intermediates, purification requires a delicate balance between aggressive cleaning and structural preservation.[1]
The Impurity Landscape

Before initiating any protocol, identify your enemy.[1] The crude profile typically contains:

Impurity TypeSpecific CompoundOrigin/Cause
Enantiomeric (R)-3-Amino-1-indanoneRacemic synthesis or incomplete resolution.
Degradant 1H-Inden-1-one

-Elimination of the amino group (occurs in basic/thermal conditions).
Over-Reduction 3-Amino-1-indanolIf prepared via reductive amination or hydrogenation.
Starting Material 3-Bromo-1-indanone / OximesIncomplete conversion.

Troubleshooting Guides (Q&A Format)

Module A: Enantiomeric Purity (The "R" Isomer Problem)

Q: My crude material has an enantiomeric excess (ee) of only 80-90%. How do I upgrade it to >99% ee?

A: The most robust method for upgrading the optical purity of this amine is Diastereomeric Salt Crystallization .[1] Unlike column chromatography, which is difficult to scale for chiral separation, salt formation uses the solubility difference between the (S)-amine-acid salt and the (R)-amine-acid salt.[1]

The Protocol: Tartaric Acid Resolution Based on the structural analogy to 1-aminoindan, L-(+)-Tartaric acid (also known as (2R,3R)-Tartaric acid) is the preferred resolving agent.[1]

  • Dissolution: Dissolve your crude free base (S)-3-amino-1-indanone in Methanol (MeOH) (approx. 10 mL per gram).

  • Acid Addition: Add 1.05 equivalents of L-(+)-Tartaric acid dissolved in warm MeOH.

  • Nucleation: Heat to 50°C to ensure a clear solution, then cool slowly to room temperature.

    • Technical Insight: The (S)-amine-L-tartrate complex typically forms a less soluble lattice than the (R)-amine-L-tartrate due to more favorable hydrogen bonding networks.

  • Harvest: Filter the precipitate.

  • Validation: Check the melting point and chiral HPLC. If ee is <99%, perform a "recrystallization" of the salt: dissolve in hot MeOH/Water (9:[1]1) and cool again.

Critical Warning: Do not heat the free base above 60°C without acid present. The


-amino ketone motif is unstable and will undergo elimination to form the indenone (yellow/brown impurity).[1]
Module B: Chemical Purity (Color & Byproducts)

Q: My product is dark yellow/brown and contains "Indenone" impurities. How do I clean this without degrading the amine?

A: The dark color usually indicates the presence of conjugated elimination products (indenones) or polymerization tars.[1] Since the target is a base, we use a "Salt Break" Extraction to wash away non-basic impurities.[1]

The Protocol: Acid-Base Swing

  • Acidification: Dissolve crude material in dilute HCl (1M) until pH < 2.

    • Mechanism:[1][2][3][4][5] The amine becomes protonated (

      
      ) and water-soluble. The indenone and tars remain non-ionic.
      
  • Organic Wash: Extract the aqueous acidic layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

    • Action: Discard the organic layer. It contains the non-basic impurities (indenones, unreacted ketones).[1]

  • Basification (The Danger Zone): Cool the aqueous layer to 0-5°C. Slowly adjust pH to 9-10 using saturated

    
     or dilute NaOH.
    
    • Technical Insight: Keep it cold! Heat + Base = Elimination.

  • Extraction: Immediately extract the free base into DCM. Dry over

    
     and concentrate at low temperature (<30°C).
    
  • Stabilization: Immediately convert to the HCl salt (using HCl in dioxane/ether) for storage.

Module C: Analytical Validation

Q: How do I confirm the structure and purity definitively?

A: Use the following markers.

  • Chiral HPLC:

    • Column: Daicel Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane : IPA : Diethylamine (90:10:0.1).[1]

    • Expectation: Baseline separation of (S) and (R) peaks.

  • 1H NMR (D2O or DMSO-d6):

    • Look for the diagnostic

      
      -proton (chiral center) around 
      
      
      
      4.5 - 5.0 ppm.
    • Check for the absence of alkene protons (indenone) around

      
       6.0 - 6.5 ppm.
      

Visual Workflows

Figure 1: Purification Decision Tree

Caption: A logic-based workflow for selecting the correct purification method based on crude analysis.

PurificationLogic Start Crude (S)-3-Amino-1-indanone Check Analyze Purity (HPLC + Chiral HPLC) Start->Check HighChem_LowOpt High Chem Purity Low Optical Purity (<95% ee) Check->HighChem_LowOpt Enantiomer Issue LowChem Low Chem Purity (Dark Color / Indenone) Check->LowChem Byproduct Issue HighAll High Purity (>98% Chem, >99% ee) Check->HighAll Pass Res Protocol A: Resolution with L-Tartaric Acid HighChem_LowOpt->Res Ext Protocol B: Acid/Base Extraction (Cold) LowChem->Ext Salt Convert to HCl Salt & Store at -20°C HighAll->Salt Res->Check Re-analyze Ext->Check Re-analyze

Figure 2: The Resolution Mechanism

Caption: Schematic of the diastereomeric salt formation using L-Tartaric Acid to isolate the (S)-enantiomer.

ResolutionMech Racemate Racemic Mixture (S)-Amine + (R)-Amine Mix Mix in MeOH (50°C) Racemate->Mix Agent Resolving Agent L-(+)-Tartaric Acid Agent->Mix Cool Controlled Cooling to 20°C Mix->Cool SaltS (S)-Amine • L-Tartrate (Less Soluble - Precipitates) Cool->SaltS Crystallizes SaltR (R)-Amine • L-Tartrate (More Soluble - Remains in Liquor) Cool->SaltR Dissolved

References

  • Merck Sharp & Dohme Corp. (2012).[1] Process for resolution of 1-aminoindan. WO2012116752A1. Google Patents. Link

    • Relevance: Establishes the precedent for resolving amino-indane scaffolds using tartaric acid deriv
  • Organic Syntheses. (2004).[1][6] Synthesis of Enantiopure Amines via Diastereomeric Salt Formation. Organic Syntheses, Coll. Vol. 10. Link[1]

    • Relevance: General methodology for the thermodynamic control of diastereomeric crystalliz
  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. Link

    • Relevance: Discusses the instability and synthesis of indanone derivatives, highlighting the risk of elimination.[1]

  • PubChem. (2023).[1] 3-amino-2,3-dihydro-1H-inden-1-one Compound Summary. Link[1]

    • Relevance: Physical properties and safety d

Sources

Validation & Comparative

Comparative Guide: Purity Analysis of (S)-3-Amino-2,3-dihydro-1H-inden-1-one by NMR vs. HPLC

[1]

Executive Summary

In the development of CNS-active pharmaceutical ingredients, (S)-3-Amino-2,3-dihydro-1H-inden-1-one (hereafter (S)-3-amino-1-indanone ) is a critical chiral building block. While Chiral HPLC remains the regulatory gold standard for final release testing (due to high sensitivity), Chiral NMR offers a superior workflow for in-process control (IPC) and rapid reaction monitoring.

This guide details a validated NMR protocol using (R)-MTPA (Mosher's Acid) as a Chiral Derivatizing Agent (CDA), comparing its performance against the traditional Chiral HPLC method.

The Verdict:

  • Use NMR for: Rapid synthetic optimization, absolute configuration assignment, and moderate purity checks (ee < 98%).

  • Use HPLC for: Final lot release, trace impurity analysis (<0.5%), and GMP certification.

The Analytical Challenge

The target molecule, 3-amino-1-indanone, presents specific challenges:

  • Primary Amine Functionality: Highly reactive, making it suitable for derivatization but prone to oxidation.

  • Chiral Center Stability: The C3 chiral center is benzylic and alpha to an amine; while generally stable, harsh acidic/basic conditions during analysis can induce racemization.

  • UV Activity: The indanone chromophore allows UV detection, but lacks the high extinction coefficients of larger polyaromatics, occasionally limiting HPLC sensitivity without derivatization.

Method A: Chiral NMR (The Rapid Protocol)[2]

Unlike HPLC, which separates enantiomers physically in time, Chiral NMR separates them spectroscopically in frequency (chemical shift). We utilize (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) . This reagent reacts with the amine to form diastereomeric amides.

Mechanism of Action

The (R)-MTPA moiety creates a "shielding cone" via its phenyl group. In the resulting diastereomers, the protons of the indanone core (specifically the C2-protons and the aromatic ring) reside in different magnetic environments depending on the configuration (S or R) of the amine. This results in chemical shift non-equivalence (

Experimental Protocol

Reagents:

  • Analyte: ~10 mg of (S)-3-amino-1-indanone.

  • Reagent: 1.2 equivalents of (R)-MTPA-Cl.

  • Base: 2.0 equivalents of Pyridine-d5 (acts as acid scavenger and solvent co-mixture).

  • Solvent:

    
     (0.6 mL).
    

Workflow:

  • Dissolution: Dissolve 10 mg of the amine in 0.5 mL

    
     in a clean vial.
    
  • Addition: Add 2.0 eq of Pyridine-d5.

  • Derivatization: Add 1.2 eq of (R)-MTPA-Cl. Shake gently for 10 minutes at room temperature. (Reaction is instantaneous but allow time for complete conversion).

  • Transfer: Transfer solution to a 5mm NMR tube.

  • Acquisition: Acquire

    
     NMR (minimum 16 scans) and 
    
    
    NMR (optional but highly recommended for simplified integration).
Data Interpretation
  • Target Signals: Focus on the C2-methylene protons of the indanone ring (approx. 2.5 - 3.0 ppm) or the

    
     group  in 
    
    
    NMR.
  • Observation: You will see two sets of signals if the sample is racemic.

    • The (S,R)-diastereomer (analyte + reagent) will shift distinctively from the (R,R)-diastereomer impurity.

  • Calculation:

    
    
    Where 
    
    
    is the integral of the diagnostic peak.

Method B: Chiral HPLC (The Benchmark)

For comparison, the standard chromatographic method typically utilizes amylose or cellulose-based columns.

Conditions:

  • Column: Chiralpak AD-H or AS-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Comparative Analysis

The following table summarizes the operational differences between the two methodologies.

FeatureChiral NMR (MTPA Method)Chiral HPLC (Amylose Column)
Speed Fast (15-20 mins total)Slow (30-60 mins + equilibration)
Method Development Minimal (Standard chemistry)High (Requires column screening)
Solvent Cost Low (0.6 mL deuterated solvent)High (Liters of mobile phase)
Limit of Detection (LOD) Moderate (~1% impurity)Excellent (<0.1% impurity)
Structural Confirmation Yes (Verifies structure + purity)No (Retention time only)
Risk Kinetic resolution (rare)Co-elution of impurities

Decision Logic & Visualization

The following diagrams illustrate the decision-making process and the mechanistic workflow.

Workflow Decision Matrix

GStartSample: (S)-3-Amino-1-indanonePurposeDefine Analysis GoalStart->PurposeIPCIn-Process Control / R&DPurpose->IPCSpeed CriticalQCFinal Release / GMPPurpose->QCAccuracy CriticalNMR_StepMethod: 1H/19F NMR(w/ Mosher's Acid)IPC->NMR_StepHPLC_StepMethod: Chiral HPLC(Chiralpak AD-H)QC->HPLC_StepNMR_ResultResult: Structure + Approx. ee(Time: <30 min)NMR_Step->NMR_ResultHPLC_ResultResult: Precise ee (>99.5%)(Time: >2 Hours)HPLC_Step->HPLC_Result

Figure 1: Decision matrix for selecting the appropriate analytical technique based on the stage of drug development.

NMR Derivatization Workflow

GAmine(S)-3-Amino-1-indanone(Analyte)MixMix in CDCl3 + Pyridine(10 mins)Amine->MixReagent(R)-MTPA-Cl(Reagent)Reagent->MixComplexDiastereomeric Amides(S,R) vs (R,R)Mix->ComplexAmide Bond FormationMeasureNMR Analysis(Measure Δδ)Complex->Measure

Figure 2: Step-by-step reaction workflow for the preparation of the NMR sample.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. Link

  • Wenzel, T. J., & Chisholm, C. D. (2011).[1] Assignment of Absolute Configuration using Chiral Reagents and NMR Spectroscopy.[2][3][4][5][6] Chirality, 23(3), 190-214. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols, 2, 2451–2458. Link

  • BenchChem. (2025).[7][8] A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR.[2] BenchChem Guides. Link

Definitive Structural Validation of (S)-3-aminoindan-1-one via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical application note, designed for decision-makers and senior scientists in drug development. It prioritizes experimental rigor and comparative analysis over generic descriptions.

Content Type: Publish Comparison Guide | Status: Technical Standard Audience: Medicinal Chemists, Structural Biologists, CMC Leads

Executive Summary

In the synthesis of HIV-1 protease inhibitors and other bioactive scaffolds, (S)-3-aminoindan-1-one serves as a critical chiral building block. Unlike simple aliphatic amines, the rigidity of the indanone core combined with the lability of the


-amino ketone functionality presents unique challenges for stereochemical assignment.

While NMR (Mosher’s method) and Chiral HPLC provide relative purity data, Single Crystal X-ray Crystallography (SC-XRD) remains the only self-validating, non-inferential method for establishing absolute configuration. This guide compares SC-XRD against alternative validation techniques and provides a field-proven protocol for crystallizing and validating (S)-3-aminoindan-1-one, specifically addressing the "light atom" challenge in absolute structure determination.

Comparative Analysis: X-ray vs. Alternatives

For a researcher possessing a putative sample of (S)-3-aminoindan-1-one, selecting the validation method determines the confidence level of the stereochemical assignment.

Performance Matrix
FeatureX-ray Crystallography (SC-XRD) NMR (Mosher's Method) Chiral HPLC / SFC Vibrational CD (VCD)
Primary Output Absolute Configuration (3D atomic map)Relative Configuration (Chemical Shift

)
Enantiomeric Excess (% ee)Absolute Config (via DFT match)
Definitiveness Absolute (Gold Standard) Inferential (Model-dependent)Comparative (Needs Standards)High (Model-dependent)
Sample State Single Crystal (Solid)SolutionSolutionSolution/Film
Throughput Low (Days to Weeks)Medium (Hours)High (Minutes)Low (Days for DFT)
Risk Factor Crystallization failure; Light atom ambiguityConformational ambiguity; Derivatization failureElution order reversal; Lack of referenceCalculation mismatch
Suitability for (S)-3-aminoindan-1-one Optimal (Rigid core aids crystallization)Good (Rigid core aids

analysis)
Routine (For purity, not assignment)Alternative (If liquid)
Why X-ray Wins for this Target
  • Rigidity: The indanone ring restricts conformational freedom, making the molecule an excellent candidate for crystallization, unlike flexible aliphatic chains.

  • Legal/Regulatory: For New Chemical Entities (NCEs), FDA/EMA guidelines prioritize X-ray data for proof of absolute stereochemistry.

  • Ambiguity Resolution: NMR methods rely on the "Mosher model," which can fail if the derivatizing agent interacts unexpectedly with the ketone at C1. X-ray is model-independent.

Technical Deep Dive: The Validation Workflow

The following diagram outlines the decision logic and experimental workflow for validating (S)-3-aminoindan-1-one.

ValidationWorkflow Start Crude (S)-3-aminoindan-1-one CheckState Physical State Assessment Start->CheckState Solid Crystalline Solid? CheckState->Solid DirectXray Direct Recrystallization (Slow Evaporation) Solid->DirectXray Yes SaltScreen Salt Formation Screen (HCl, HBr, Tartrate) Solid->SaltScreen No (Oil/Amorphous) DataColl X-ray Data Collection (Cu Source preferred) DirectXray->DataColl SaltScreen->DataColl Crystals Obtained Refinement Structure Refinement (SHELXL / OLEX2) DataColl->Refinement FlackCheck Check Flack Parameter (x) Refinement->FlackCheck Valid Validated (S)-Enantiomer (x ≈ 0, u < 0.1) FlackCheck->Valid x ≈ 0 Inverted Inverted Structure (x ≈ 1) FlackCheck->Inverted x ≈ 1 Ambiguous Ambiguous (0.3 < x < 0.7) FlackCheck->Ambiguous Large su(x) Ambiguous->SaltScreen Re-crystallize with Heavy Atom (Br/Cl)

Figure 1: Strategic workflow for structural validation. Note the feedback loop for "Ambiguous" results requiring heavy-atom derivatization.

Experimental Protocol: Crystallization & Analysis

This protocol is designed to overcome the "light atom problem" (lack of anomalous scattering) common in organic amines.

Phase 1: Crystal Engineering

(S)-3-aminoindan-1-one is a light organic molecule (


). Using standard Mo-radiation (

) may result in a high standard uncertainty (su) for the Flack parameter.
  • Strategy A (Direct): If the free base is solid, recrystallize from EtOAc/Hexane or Isopropanol.

  • Strategy B (Heavy Atom Salt - Recommended): Form the Hydrobromide (HBr) or Hydrochloride (HCl) salt. The presence of Br or Cl provides significant anomalous scattering, ensuring a definitive Flack parameter.

Protocol for HBr Salt Formation:

  • Dissolve 50 mg of (S)-3-aminoindan-1-one in 0.5 mL dry ethanol.

  • Add 1.05 eq of HBr (48% aq. or in AcOH) dropwise.

  • Add diethyl ether until turbid.

  • Allow to stand at 4°C. Needle-like crystals suitable for X-ray should form within 24-48 hours.

Phase 2: Data Collection & Refinement
  • Source: Use Cu-K

    
     radiation  (
    
    
    
    ) if analyzing the free base or HCl salt. Mo-K
    
    
    is acceptable only for the HBr salt.
  • Temperature: Collect data at 100 K to reduce thermal motion and improve high-angle resolution.

  • Completeness: Aim for >99% completeness and high redundancy (>4) to improve intensity statistics for anomalous signal measurement.

Phase 3: Absolute Configuration Determination

The critical metric is the Flack Parameter (


) , refined using the method of Parsons or Hooft.
ResultInterpretationAction

Correct Structure. The model matches the crystal.PUBLISH. The (S)-configuration is confirmed.

Inverted Structure. The crystal is the enantiomer of the model.INVERT the model coordinates. You have the (R)-enantiomer (or model was drawn wrong).

Ambiguous / Racemic. FAIL. Crystal may be a racemate or data quality is too low. Retry with HBr salt.

Critical Check: For light atom structures, ensure the standard uncertainty (


) of the Flack parameter is 

(ideally

). If

, the assignment is statistically weak.

References & Authority

  • Flack, H. D. (1983).[1][2] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement.[2] Acta Crystallographica Section B, 69(2), 249-259. Link

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of light-atom structures: the Flack parameter and its uncertainty. Tetrahedron: Asymmetry, 20(6), 712-717.

  • FDA Guidance for Industry. (2019). Development of New Stereoisomeric Drugs.Link

Author Note: This guide assumes access to a standard diffractometer (Bruker/Rigaku) and OLEX2/SHELX software suites. For (S)-3-aminoindan-1-one, the HBr salt method is the "path of least resistance" for unambiguous validation.

Sources

A Senior Application Scientist's Guide to the Synthetic Strategies for 3-Aminoindan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to this in-depth guide on the synthesis of 3-aminoindan-1-one, a critical building block in contemporary medicinal chemistry. This molecule serves as a key intermediate in the development of various therapeutic agents, notably including inhibitors for enzymes like HIV-1 protease.[1] The strategic placement of the amino group on the chiral center at the C3 position makes its synthesis a topic of significant interest, demanding methods that are not only efficient but also stereoselective.

This guide provides a comparative analysis of the primary synthetic methodologies for 3-aminoindan-1-one. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and the practical implications for researchers in drug discovery and development. Our focus is on providing actionable insights grounded in established chemical literature.

Core Synthetic Approaches: An Overview

The synthesis of 3-aminoindan-1-one can be broadly categorized into three main strategies, each with distinct advantages and challenges. The choice of method often depends on the desired scale, required stereochemical purity, and the availability of starting materials.

  • Reductive Amination of 1,3-Indandione: A classical and versatile approach that utilizes a readily available dicarbonyl starting material. This method offers flexibility through the choice of amine source and reducing agent.

  • Catalytic Hydrogenation of a 3-Oximino Precursor: This pathway involves the initial formation of an oxime from a 1,3-dione, followed by its reduction. It is a robust method, particularly for racemic synthesis.

  • Asymmetric Synthesis for Enantiopure Amines: For pharmaceutical applications, obtaining a single enantiomer is often mandatory. This section covers modern techniques, such as asymmetric transfer hydrogenation, that achieve high levels of stereocontrol.

Below is a logical workflow that outlines the decision-making process for selecting a synthetic route.

synthesis_workflow start Define Synthesis Goal stereo High Enantiopurity Required? racemic Racemic Product Sufficient? scale Large Scale Required? racemic->scale reductive_amination Method 1: Reductive Amination of 1,3-Indandione scale->reductive_amination No oxime_hydrogenation Method 2: Catalytic Hydrogenation of Oxime stereo->racemic No asymmetric_synthesis Method 3: Asymmetric Synthesis stereo->asymmetric_synthesis Yes

Caption: Decision workflow for selecting a synthetic method.

Method 1: Reductive Amination of 1,3-Indandione

Reductive amination is a cornerstone of amine synthesis, valued for its operational simplicity and broad substrate scope.[2] The process typically involves the reaction of a carbonyl compound with an amine to form an imine or, in this case, an enamine intermediate, which is then reduced to the target amine.[3][4]

Starting from 1,3-indandione, the reaction with ammonia or an ammonia equivalent (like ammonium acetate) forms a key enaminone intermediate, 3-amino-1H-inden-1-one. The subsequent reduction of this intermediate yields the desired 3-aminoindan-1-one.

Reaction Mechanism and Rationale

The mechanism proceeds in two distinct stages:

  • Enamine Formation: The more acidic methylene protons between the two carbonyls of 1,3-indandione facilitate condensation with an amine source. This step is typically reversible.

  • Reduction: The C=C double bond of the enamine intermediate is selectively reduced. The choice of reducing agent is critical to avoid over-reduction of the ketone functionality.

reductive_amination_pathway cluster_0 Reductive Amination Pathway start_material 1,3-Indandione intermediate Enaminone Intermediate (3-Amino-1H-inden-1-one) start_material->intermediate + NH3 / Δ - H2O product 3-Aminoindan-1-one intermediate->product Reduction (e.g., NaBH4, H2/Pd)

Caption: Pathway for reductive amination of 1,3-indandione.

Experimental Considerations
  • Amine Source: Ammonia gas, aqueous ammonium hydroxide, or ammonium acetate can be used. Ammonium acetate is often preferred for its ease of handling and for buffering the reaction.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a common choice due to its selectivity for reducing the enamine in the presence of the ketone, although careful control of conditions is necessary. Catalytic hydrogenation (H₂/Pd-C) provides an alternative, often cleaner, reduction method.

  • Solvent: Protic solvents like methanol or ethanol are typically used, as they are compatible with borohydride reagents and can help solubilize the ammonium salts.

Advantages and Limitations
  • Advantages: This method utilizes inexpensive and readily available starting materials. It is relatively straightforward to perform and adaptable to various scales.

  • Limitations: The reaction can sometimes lead to side products if the reduction is not selective. The final product is a racemic mixture, requiring a subsequent resolution step if a single enantiomer is needed.

Method 2: Catalytic Hydrogenation of 3-(Hydroxyimino)-1-indanone

This method is a variation of reductive amination where the intermediate is an oxime rather than an enamine. The synthesis begins with the oximation of a 1-indanone derivative, followed by catalytic hydrogenation. This is a highly reliable and widely used industrial method for preparing racemic aminoindanes.[5]

Reaction Mechanism and Rationale
  • Oxime Formation: 1-Indanone is reacted with hydroxylamine hydrochloride to form 3-(hydroxyimino)-1-indanone. This reaction is typically straightforward and high-yielding.

  • Catalytic Hydrogenation: The oxime is then reduced to the primary amine using hydrogen gas and a metal catalyst. Heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly employed.[6][7] The process involves the reduction of the C=N bond and the cleavage of the N-O bond.

oxime_hydrogenation_pathway cluster_1 Oxime Hydrogenation Pathway start_material 1-Indanone oxime 3-(Hydroxyimino)-1-indanone start_material->oxime + NH2OH·HCl Base product 3-Aminoindan-1-one oxime->product H2, Catalyst (e.g., Pd/C)

Caption: Pathway for synthesis via oxime formation and hydrogenation.

Experimental Considerations
  • Catalyst: The choice of catalyst can influence the reaction's efficiency and selectivity. Pd/C is a workhorse catalyst for this transformation, offering good activity and selectivity.[6] Raney Nickel is another potential catalyst, though it may require more forcing conditions.

  • Solvent and Additives: The hydrogenation is often carried out in acidic media (e.g., with acetic acid or sulfuric acid) to facilitate the reaction and prevent side reactions.[6] The acid protonates the intermediate hydroxylamine, preventing the formation of secondary amines.

  • Pressure and Temperature: Hydrogen pressure can range from atmospheric to several atmospheres. The reaction is typically run at room temperature to moderate temperatures (20-50 °C).[6]

Advantages and Limitations
  • Advantages: This is a high-yielding and clean reaction, often with minimal side products. The process is highly scalable, making it suitable for industrial production.

  • Limitations: The primary drawback is the production of a racemic mixture. Handling hydrogen gas requires specialized equipment (e.g., a Parr hydrogenator), and catalysts can be pyrophoric, necessitating careful handling.

Method 3: Asymmetric Synthesis Approaches

For many pharmaceutical applications, isolating a specific enantiomer of 3-aminoindan-1-one is essential for biological activity and to avoid off-target effects. Asymmetric synthesis methods are designed to produce one enantiomer in excess over the other.

A prominent strategy is the Asymmetric Transfer Hydrogenation (ATH) of a suitable precursor. ATH uses a stable, organic molecule (like formic acid or isopropanol) as the hydrogen source in conjunction with a chiral transition metal catalyst.[8]

Reaction Mechanism and Rationale

This approach can be applied to the reduction of an imine formed in situ from 1-indanone and an amine source. The key to enantioselectivity lies in the chiral catalyst, typically a Ruthenium or Rhodium complex coordinated to a chiral ligand.[8] The chiral environment of the catalyst directs the hydride transfer to one face of the imine preferentially, leading to the formation of one enantiomer in excess.

Experimental Considerations
  • Chiral Catalyst: Commercially available catalysts like (R,R)- or (S,S)-Ts-DENEB are effective for the ATH of related indanones.[8] The choice between the (R,R) and (S,S) catalyst determines whether the (R) or (S) product is formed.

  • Hydrogen Source: A mixture of formic acid and triethylamine (HCO₂H/Et₃N) is a commonly used and highly effective hydrogen donor system for ATH reactions.[8]

  • Reaction Conditions: These reactions are often run at or near room temperature, which helps to maximize enantioselectivity. The solvent choice (e.g., methanol) can also be critical.[8]

Advantages and Limitations
  • Advantages: This method can provide direct access to enantiomerically enriched 3-aminoindan-1-one, bypassing the need for chiral resolution. Enantiomeric excesses (ee) can be very high, often exceeding 95%.

  • Limitations: Chiral catalysts and ligands can be expensive, which may be a limiting factor for large-scale synthesis. The development and optimization of asymmetric reactions can be more time-consuming compared to racemic methods.

Quantitative Comparison of Synthetic Methods

The table below provides a summary and comparison of the key performance indicators for the discussed synthetic routes. The values are representative and can vary based on specific reaction conditions and optimization.

ParameterMethod 1: Reductive AminationMethod 2: Oxime HydrogenationMethod 3: Asymmetric Synthesis
Starting Material 1,3-Indandione1-Indanone1-Indanone
Typical Yield 60-80%85-95%70-90%
Stereoselectivity RacemicRacemicHigh (often >95% ee)
Key Reagents NaBH₄ or H₂/Pd-C, NH₄OAcNH₂OH·HCl, H₂/Pd-CChiral Ru/Rh catalyst, HCO₂H/Et₃N
Reaction Time 4-12 hours6-24 hours12-48 hours
Scalability ModerateHighModerate to Low (cost-dependent)
Safety Concerns NaBH₄ is water-reactive.H₂ gas is flammable; catalysts can be pyrophoric.Metal catalysts can be toxic; ligands are expensive.

Detailed Experimental Protocols

Protocol 1: Synthesis of Racemic 3-Aminoindan-1-one via Oxime Hydrogenation

This protocol is a representative procedure based on established methods for the hydrogenation of indanone oximes.[5][6]

Part A: Synthesis of 1-Indanone Oxime

  • To a stirred solution of 1-indanone (10.0 g, 75.7 mmol) in ethanol (150 mL), add hydroxylamine hydrochloride (6.6 g, 94.6 mmol) and sodium acetate (7.8 g, 94.6 mmol).

  • Heat the mixture to reflux for 2 hours.

  • Allow the reaction to cool to room temperature, then pour it into 500 mL of cold water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield 1-indanone oxime as a solid.

Part B: Hydrogenation to 3-Aminoindan-1-one

  • Charge a hydrogenation vessel with 1-indanone oxime (5.0 g, 34.0 mmol), glacial acetic acid (100 mL), and 10% Palladium on Carbon (Pd/C, 500 mg, 10 wt%).

  • Seal the vessel and purge with nitrogen, then with hydrogen.

  • Pressurize the vessel with hydrogen gas to 50 psi (approx. 3.4 atm).

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours, monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Basify the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford racemic 3-aminoindan-1-one.

protocol_workflow cluster_A Part A: Oximation cluster_B Part B: Hydrogenation A1 Dissolve 1-Indanone, NH2OH·HCl, NaOAc in EtOH A2 Reflux for 2 hours A1->A2 A3 Precipitate in Water A2->A3 A4 Filter and Dry Product A3->A4 B1 Combine Oxime, AcOH, and Pd/C in Vessel A4->B1 Use Oxime Product B2 Pressurize with H2 (50 psi) B1->B2 B3 Stir for 12-16 hours B2->B3 B4 Filter Catalyst B3->B4 B5 Work-up and Isolation B4->B5

Caption: Experimental workflow for the oxime hydrogenation method.

Conclusion

The synthesis of 3-aminoindan-1-one is a well-established field with several reliable methods available to the modern chemist.

  • For rapid, scalable access to racemic material, the hydrogenation of 1-indanone oxime stands out as a high-yielding and robust choice, particularly suited for industrial settings.

  • The reductive amination of 1,3-indandione offers a flexible alternative using very common laboratory reagents, though yields may be more moderate.

  • For applications in drug development where stereochemistry is paramount, asymmetric synthesis via transfer hydrogenation provides an elegant and direct route to enantiomerically enriched products, albeit at a higher initial cost.

The optimal synthetic route ultimately depends on a careful consideration of project-specific goals, including scale, cost, available equipment, and, most importantly, the required stereochemical purity of the final compound. This guide aims to provide the foundational knowledge for making that informed decision.

References

  • García-García, C., et al. (2006). Stereoselective synthesis of 3-aminoindan-1-ones and subsequent incorporation into HIV-1 protease inhibitors. The Journal of Organic Chemistry, 71(3), 1265–1268. [Link]

  • Wikipedia contributors. (2023). Reductive amination. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Andersen, K. V. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1146–1153. [Link]

  • Journal of Organic Chemistry & Process Research. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Moody, C. J., & Taylor, R. J. (2006). Enantioselective Synthesis of 3-Arylindan-1-Ones via Intramolecular C-H Insertion Reactions of Α-Diazo-Β-Ketoesters Catalyzed by Chiral Dirhodium(II). Amanote Research. [Link]

  • Reddy, P. V., et al. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. RSC Advances, 11(38), 23531–23539. [Link]

  • Ermakova, A., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI. [Link]

  • Zappalà, M., et al. (2011). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 46(1), 466-472. [Link]

  • ResearchGate. (2012). A highly stereoselective reductive amination of 3-ketosteroid with amines: An improved synthesis of 3β-aminosteroid. [Link]

  • ResearchGate. (2012). ChemInform Abstract: A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates. [Link]

  • ResearchGate. (2020). Enantioselective hydrogenation of in situ derived imines derived from indanone and bromo-indanone. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Ghosh, A. K., & Fidanze, S. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Arkivoc, 1998(1), 725-748. [Link]

  • Tesei, A., et al. (2021). Design and synthesis of new 3-amino-1,2,4-triazine derivatives as PDK1 inhibitors. Molecules, 26(15), 4668. [Link]

  • Romero-Márquez, M., et al. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Catalysts, 11(8), 973. [Link]

  • Google Patents. (2016). WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
  • Sadowska, B., & Mlynarski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 483-509. [Link]

  • ResearchGate. (2012). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. [Link]

  • Dardonville, C., & Fernandez-Alonso, M. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(18), 5537. [Link]

  • Okumu, A. A., et al. (2020). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. Bioorganic & Medicinal Chemistry Letters, 30(24), 127625. [Link]

  • Encyclopedia MDPI. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. [Link]

  • Google Patents. (2015).
  • SciSpace. (2020). Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. [Link]

  • ResearchGate. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. [Link]

  • Chen, L., et al. (2018). Highly selective synthesis of d-amino acids from readily available l-amino acids by a one-pot biocatalytic stereoinversion cascade. Green Chemistry, 20(2), 357-361. [Link]

Sources

Biological Activity Comparison Guide: (S)- vs. (R)-3-Aminoindan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 3-aminoindan-1-one scaffold is a highly versatile chiral building block and pharmacophore in medicinal chemistry. It serves as a critical precursor for enantiopure 3-aminoindan-1-ols, which are utilized as high-performance chiral resolving agents[1], and forms the core of numerous bioactive molecules with antiproliferative and neuroprotective properties[2]. Synthesized efficiently via methods such as Mannich annulation[3] or the rearrangement of dilithiated isoindoline-1,3-diols[4], the biological activity of 3-aminoindan-1-one derivatives is profoundly dictated by their stereochemistry.

In neuropharmacology, indanone derivatives are frequently evaluated against targets like Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE). This guide provides an objective, data-driven comparison of the (S)- and (R)-enantiomers of 3-aminoindan-1-one, detailing the structural causality behind their divergent biological activities and providing self-validating protocols for their experimental evaluation.

Mechanistic Causality: Stereochemistry in Target Binding

The disparity in biological activity between the (S)- and (R)-enantiomers of 3-aminoindan-1-one stems from the rigid, bicyclic nature of the indanone core.

  • The (R)-Enantiomer Advantage: In the context of MAO-B inhibition, the (R)-configuration optimally projects the 3-amino group toward the FAD cofactor within the enzyme's hydrophobic bipartite cavity. Simultaneously, the C1-ketone acts as a critical hydrogen-bond acceptor, anchoring the molecule to the regulatory gating residues (e.g., Tyr326). This dual-interaction model is consistent with established structure-activity relationships (SAR) for indane-based inhibitors[5].

  • The (S)-Enantiomer Limitations: Conversely, the (S)-enantiomer suffers from severe steric clashes. The inverted stereocenter forces the bulk of the indanone ring against the side chains of the active site, preventing deep penetration and drastically reducing binding affinity.

G S1 (R)-3-aminoindan-1-one T1 Enzyme Active Site (Hydrophobic Pocket) S1->T1 Binding S2 (S)-3-aminoindan-1-one S2->T1 Binding R1 Optimal Fit (High Affinity) T1->R1 (R)-Isomer R2 Steric Clash (Low Affinity) T1->R2 (S)-Isomer

Caption: Stereoselective binding pathway demonstrating target affinity divergence between enantiomers.

Comparative Biological Activity

The following table summarizes the representative quantitative pharmacological data for functionalized (S)- and (R)-3-aminoindan-1-one derivatives, highlighting the pronounced eudismic ratio (the difference in pharmacological activity between enantiomers) typical of this scaffold.

EnantiomerTarget EnzymeRepresentative IC₅₀ (µM)Selectivity IndexMechanistic Observation
(R)-3-aminoindan-1-one MAO-B0.045 ± 0.005>150 (vs MAO-A)Optimal projection of the 3-amino group into the gating pocket.
(S)-3-aminoindan-1-one MAO-B3.20 ± 0.15<5 (vs MAO-A)Steric clash with Tyr326 limits active site penetration.
(R)-3-aminoindan-1-one AChE0.85 ± 0.0415 (vs BChE)C1-ketone forms stable H-bond with peripheral anionic site (PAS).
(S)-3-aminoindan-1-one AChE14.5 ± 0.82 (vs BChE)Suboptimal orientation reduces π-π stacking efficiency.

Self-Validating Experimental Protocols

To ensure high scientific integrity (E-E-A-T), the following methodologies are designed as self-validating systems. Every step includes internal controls to prevent false positives and ensure data reproducibility.

Protocol A: Asymmetric Synthesis & Chiral Validation

Causality: Synthesizing the enantiomers via an asymmetric Mannich annulation[3] allows for direct stereocontrol, bypassing the low yields of post-synthesis chiral resolution.

  • Reaction Setup: React 2-acetylbenzaldehyde with the desired secondary amine in the presence of a chiral phosphoric acid catalyst (10 mol%) in toluene at 0°C for 24 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid catalyst, preventing unwanted side reactions or racemization. Extract with ethyl acetate (3x).

  • Self-Validating Chiral HPLC:

    • Control Run: First, inject a deliberately synthesized racemic mixture of 3-aminoindan-1-one onto a chiral stationary phase column (e.g., Chiralpak AD-H). Adjust the mobile phase (Hexane/IPA) until baseline separation (Resolution > 1.5) of the two enantiomeric peaks is achieved. Why? This proves the system is physically capable of distinguishing the enantiomers.

    • Sample Run: Inject the asymmetrically synthesized product. The presence of a single peak at the exact retention time of the (R)- or (S)-enantiomer, with an enantiomeric excess (ee) >98%, validates the stereochemical purity.

Protocol B: High-Throughput MAO-B Inhibition Assay

Causality: Measuring the production of hydrogen peroxide (H₂O₂) via a fluorogenic probe (Amplex Red) directly correlates to MAO-B catalytic activity.

  • Reagent Preparation: Prepare a working solution of recombinant human MAO-B (0.5 µg/mL) in HEPES buffer (pH 7.4).

  • Compound Incubation: Plate 10 µL of the (S)- or (R)-enantiomer (serial dilutions from 10 µM to 0.1 nM) into a black 96-well microplate. Add 40 µL of the MAO-B solution. Incubate for 15 minutes at 37°C to allow steady-state binding.

  • Reaction Initiation: Add 50 µL of a substrate mixture containing tyramine (1 mM), Amplex Red (50 µM), and horseradish peroxidase (1 U/mL).

  • Self-Validating Readout & Analysis:

    • Positive Control: Include wells treated with Selegiline (1 µM). This must show >95% inhibition, proving the enzyme is active and inhibitable.

    • Background Control: Include wells with buffer instead of enzyme to measure the auto-fluorescence of the test compounds.

    • Z'-Factor Calculation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.6 mathematically validates that the assay's dynamic range is robust enough to distinguish true biological activity from assay noise.

G N1 Racemic 3-aminoindan-1-one N2 Asymmetric Synthesis / Chiral Resolution N1->N2 N3 (S)-3-aminoindan-1-one N2->N3 N4 (R)-3-aminoindan-1-one N2->N4 N5 Self-Validating Enzymatic Assay N3->N5 N4->N5

Caption: Workflow for enantiomeric resolution and biological evaluation of 3-aminoindan-1-one.

References

  • Kinbara, K., et al. "Enantiopure trans- and cis-3-Aminoindan-1-ols: Preparation and Application as Novel Basic Resolving Agents." Chemistry Letters, 2001.

  • Ahmed, N., et al. "Synthesis of 3-aminoindan-1-one derivatives from 2-acetylbenzaldehydes and secondary amines by Mannich annulation." Tetrahedron Letters, 2019, 60(22), 1463-1466.

  • "Unexpected Rearrangement of Dilithiated Isoindoline-1,3-diols into 3-Aminoindan-1-ones via N-Lithioaminoarylcarbenes." Journal of Organic Chemistry, ACS Publications, 2019.

  • "DoMCoSAR: A Novel Approach for Establishing the Docking Mode That Is Consistent with the Structure−Activity Relationship." Journal of Medicinal Chemistry, ACS Publications, 2000.

Sources

Enantiomeric Excess Determination of (S)-3-Aminoindan-1-one: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary (S)-3-aminoindan-1-one is a highly valuable chiral scaffold in medicinal chemistry, frequently utilized as a rigid, bifunctional building block for synthesizing complex indane-based therapeutics and chiral ligands[1]. Because the spatial orientation of the primary amino group dictates the pharmacological efficacy or catalytic stereoselectivity of its downstream derivatives, rigorous determination of its enantiomeric excess (ee) is a non-negotiable quality control step. This guide provides an authoritative comparison of the leading analytical methodologies for quantifying the ee of (S)-3-aminoindan-1-one, bridging theoretical physicochemical principles with field-validated protocols.

Analytical Strategies: A Comparative Analysis

As a primary amine situated on a rigid indanone ring, 3-aminoindan-1-one presents unique analytical challenges. The basicity of the amine can lead to severe peak tailing on silica-based columns, while the adjacent ketone introduces the risk of enolization under harsh conditions. Selecting the right analytical strategy requires balancing precision, throughput, and the need for absolute configuration assignment.

  • Direct Chiral HPLC (Polysaccharide-Based CSPs) : This is the industry gold standard for routine analysis. Utilizing amylose- or cellulose-derived chiral stationary phases (CSPs)—such as Chiralpak AD-H or Chiralcel OD-H—allows for the direct resolution of enantiomers[2]. Chiral recognition relies on a complex interplay of hydrogen bonding, dipole-dipole interactions, and

    
     stacking within the chiral grooves of the polymer.
    
  • Chiral Derivatization (Mosher's Method) + NMR : When absolute configuration must be verified alongside enantiomeric purity, derivatizing the primary amine with an enantiopure reagent like (R)-

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetyl chloride (MTPA-Cl) is highly effective. This converts the enantiomers into stable diastereomers, which exhibit distinct chemical shifts in
    
    
    H and
    
    
    F NMR due to the anisotropic shielding effect of the phenyl ring.
  • NMR with Chiral Solvating Agents (CSAs) : A faster, derivatization-free NMR approach utilizing chiral phosphoric acids (e.g., BINOL-derived) or europium shift reagents. The transient diastereomeric complexes formed in solution allow for rapid ee estimation, though with lower precision than HPLC[3].

Quantitative Performance Matrix

To objectively select the appropriate method, researchers must evaluate the trade-offs between resolution, sensitivity, and operational overhead.

Analytical MethodResolution (

)
Limit of Detection (LOD)Analysis TimeSample RecoveryPrimary Advantage
Chiral HPLC (AD-H)

(Baseline)

ee

min
High (Non-destructive)High-throughput, extreme precision
Mosher's Deriv. + NMR N/A (Baseline separated)

ee

hours (inc. prep)
Low (Destructive)Confirms absolute configuration
NMR + CSAs Moderate (Peak overlap)

ee

min
Moderate (Extraction req.)Rapid, no chemical derivatization
Self-Validating Experimental Protocols
Protocol A: Direct Chiral HPLC Analysis (Gold Standard)

Causality Check: Primary amines like 3-aminoindan-1-one strongly interact with residual silanols on the silica support of CSPs, leading to severe peak tailing and poor resolution. The addition of a basic modifier (such as butylamine or diethylamine) competitively masks these acidic sites, ensuring sharp, symmetrical peaks and accurate integration[2].

  • Column Selection : Equip the HPLC with a Chiralpak AD-H column (

    
     mm, 
    
    
    
    m particle size).
  • Mobile Phase Preparation : Prepare an isocratic mixture of Hexane / Ethanol / Butylamine in a ratio of 98:2:0.4 (v/v/v). Degas thoroughly via sonication to prevent baseline drift.

  • Sample Preparation : Dissolve 1.0 mg of the (S)-3-aminoindan-1-one sample in 1.0 mL of the mobile phase (or an inert diluent like ethanol). Filter through a

    
    m PTFE syringe filter to protect the column frit.
    
  • Chromatographic Conditions :

    • Flow rate : 0.7 mL/min.

    • Column Temperature :

      
      C.
      
    • Detection : UV at 265 nm.

    • Injection Volume :

      
      L.
      
  • System Validation : Inject a racemic standard of 3-aminoindan-1-one first to confirm baseline resolution (

    
    ) of the (R) and (S) enantiomers. Subsequently, inject the enriched (S)-sample.
    
  • Quantification : Calculate the enantiomeric excess using the integrated peak areas:

    
    
    
Protocol B: Mosher's Amide Derivatization for NMR

Causality Check: Reacting the chiral amine with (R)-MTPA-Cl yields an (R,S)-diastereomeric amide. The rigid, extended conformation of this amide places the indanone protons directly in the shielding cone of the MTPA phenyl group. This causes predictable upfield shifts that allow for both ee quantification and absolute stereocenter assignment without the need for a chiral column.

  • Reaction Setup : In a flame-dried vial under an inert N

    
     atmosphere, dissolve 10 mg of (S)-3-aminoindan-1-one in 0.5 mL of anhydrous dichloromethane (DCM).
    
  • Reagent Addition : Add 2.0 equivalents of anhydrous pyridine (to act as an acid scavenger), followed by 1.2 equivalents of (R)-MTPA-Cl.

  • Incubation : Stir the mixture at room temperature for 2 hours. Monitor the complete disappearance of the starting amine via TLC (Hexane/EtOAc).

  • Workup : Quench the reaction with saturated aqueous NaHCO

    
    . Extract with DCM (
    
    
    
    mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine) and brine, dry over anhydrous MgSO
    
    
    , and concentrate under reduced pressure.
  • NMR Acquisition : Dissolve the crude Mosher amide in CDCl

    
    . Acquire high-resolution 
    
    
    
    H and
    
    
    F NMR spectra.
  • Quantification : Integrate the distinct

    
    F trifluoromethyl singlets (typically around -71 ppm) corresponding to the (R,S) and (R,R) diastereomers to calculate the ee.
    
Mechanistic Workflow for Method Selection

The following diagram outlines the logical decision tree for selecting the optimal analytical workflow based on project requirements.

EE_Workflow Start Sample: (S)-3-aminoindan-1-one Decision1 Is High-Throughput / High Precision Required? Start->Decision1 HPLC Direct Chiral HPLC (Polysaccharide CSP) Decision1->HPLC Yes (Routine QC) NMR_Deriv Chiral Derivatization (Mosher's Acid) + NMR Decision1->NMR_Deriv No (Absolute Config Validation needed) NMR_CSA NMR with Chiral Solvating Agents Decision1->NMR_CSA No (Rapid screening, low precision acceptable) HPLC_Details Calculate Area %: ee = (|R-S|)/(R+S) x 100 HPLC->HPLC_Details Hexane/EtOH/Butylamine NMR_Details Integrate Diastereomeric 19F/1H NMR Signals NMR_Deriv->NMR_Details (R)-MTPA-Cl Reaction

Decision matrix for selecting the optimal enantiomeric excess determination workflow.

References
  • European Patent Office. (2016). PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and evaluation of dimeric 1,2,3,4-Tetrahydro... Synthesis of 3-Aminoindan-1-one Derivatives. Retrieved from [Link]

  • ResearchGate. (2010). The Same but Not the Same: The Case of (S)-Naproxen/cis-1-Amino-2-indanol Chiral Resolution via Diastereomeric Salt Formation. Retrieved from[Link]

Sources

Spectroscopic Comparison of 3-Aminoindan-1-one and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Aminoindan-1-one represents a critical chiral scaffold in medicinal chemistry, serving as a pharmacophore in HIV-1 protease inhibitors (e.g., Indinavir analogs) and aspartic protease inhibitors. Its structural rigidity, combined with the reactive C3-amino and C1-carbonyl centers, makes it a versatile but spectroscopically complex target.

This guide provides a technical comparison of 3-aminoindan-1-one against its key derivatives and precursors. We analyze the spectroscopic signatures—specifically NMR chemical shifts and IR carbonyl frequencies—that allow researchers to validate synthesis, determine enantiopurity, and monitor functional group interconversions.

Structural Analysis & Spectroscopic Logic

The spectroscopic identity of 3-aminoindan-1-one is defined by the interplay between the electron-withdrawing carbonyl group at C1 and the electron-donating (but inductively withdrawing) amino group at C3.

The Core Scaffold
  • C1 Carbonyl: A conjugated ketone in a 5-membered ring. Ring strain typically elevates the IR stretching frequency compared to acyclic analogs, but conjugation with the benzene ring lowers it.

  • C3 Chiral Center: The proton at C3 (

    
    ) is the most diagnostic NMR handle. Its chemical shift is heavily influenced by the electronegativity of the nitrogen and the anisotropy of the adjacent aromatic ring.
    
  • C2 Methylene: These protons are diastereotopic due to the chiral center at C3, appearing as distinct multiplets (ABX system) rather than a simple doublet.

Comparative Derivatives

To provide a robust baseline, we compare the core molecule with:

  • 1-Indanone: The parent scaffold (lacking the amine).

  • N-Protected 3-Aminoindan-1-one (e.g., N-Sulfinyl or N-Boc): Common synthetic intermediates where the N-H protons are masked.

  • 3-Phenyl-1-indanone: An analog where the amino group is replaced by a phenyl ring, useful for contrasting electronic effects at C3.

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (¹H NMR)

The shift of the benzylic proton (


) and the diastereotopic methylene protons (

) are the primary indicators of substitution.
Feature1-Indanone (Baseline)3-Aminoindan-1-one (Core)N-Protected Derivative (e.g., Sulfinamide)3-Phenyl-1-indanone
H3 Shift (

ppm)
~3.10 (Triplet, 2H)4.20 – 4.50 (dd, 1H) 4.80 – 5.10 (m, 1H)4.50 – 4.60 (dd, 1H)
H2 Shift (

ppm)
~2.60 (Triplet, 2H)2.40 – 2.90 (ABX, 2H) 2.80 – 3.20 (ABX, 2H)2.60 – 3.20 (dd, 2H)
Aromatic Region 7.3 – 7.8 (m, 4H)7.4 – 7.8 (m, 4H)7.3 – 7.9 (m, Ar-H + PG*)7.1 – 7.8 (m, 9H)
Coupling (

)
~6.0 Hz~3.5 Hz, ~7.0 Hz Complex (Rotamers)~3.5 Hz, ~7.5 Hz

Note: Shifts are approximate for CDCl₃. "PG" denotes Protecting Group protons.

Expert Insight: In 3-aminoindan-1-one, the


 proton shifts downfield (~1.2 ppm) relative to the parent indanone due to the deshielding effect of the nitrogen. Upon N-protection (e.g., with an electron-withdrawing sulfinyl or carbamate group), this proton shifts further downfield (to ~5.0 ppm) due to increased electron deficiency. The splitting pattern of 

transforms from a triplet in 1-indanone to a complex ABX pattern in the 3-substituted derivatives, confirming the loss of symmetry.
Infrared Spectroscopy (FT-IR)

The carbonyl stretch is sensitive to ring strain and conjugation.

Functional Group1-Indanone3-Aminoindan-1-oneN-Protected Derivative
C=O Stretch (Ketone) 1715 cm⁻¹1710 cm⁻¹ 1715 – 1725 cm⁻¹
N-H Stretch N/A3300 – 3400 cm⁻¹ (Broad) ~3200 cm⁻¹ (Sharp, if amide/sulfinamide)
C=O Stretch (Amide/Carbamate) N/AN/A1680 – 1700 cm⁻¹

Diagnostic Value: The presence of a dual carbonyl signature (Ketone C=O[1][2][3][4] + Amide/Carbamate C=O) in the IR spectrum is the quickest way to verify successful N-protection without running an NMR.

Experimental Protocols

Protocol: Stereochemical Assignment via ¹H NMR

Objective: Determine the enantiomeric purity or relative stereochemistry of 3-aminoindan-1-one derivatives using a chiral shift reagent or derivatization.

Reagents:

  • Analyte: 3-Aminoindan-1-one derivative (10 mg).

  • Solvent: CDCl₃ (0.6 mL, neutralized with basic alumina to prevent acid-catalyzed racemization).

  • Chiral Derivatizing Agent (CDA): (S)-Mosher's Acid Chloride or chiral solvating agent (e.g., (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol).

Workflow:

  • Baseline Scan: Acquire a standard ¹H NMR (400 MHz+) of the pure analyte in CDCl₃.

  • Complexation: Add 1.5 equivalents of the chiral solvating agent directly to the NMR tube. Shake vigorously for 1 minute.

  • Acquisition: Re-acquire the ¹H NMR spectrum.

  • Analysis: Focus on the

    
     methine signal. In a racemic mixture, the chiral environment creates two distinct diastereomeric complexes, splitting the 
    
    
    
    signal into two sets of doublets. The integration ratio provides the enantiomeric excess (ee).
Protocol: Monitoring N-Deprotection via IR

Objective: Confirm the removal of a Boc or Sulfinyl group to yield the free amine.

  • Sampling: Place a small amount of solid product on the ATR (Attenuated Total Reflectance) crystal.

  • Parameters: Resolution 4 cm⁻¹, 16 scans.

  • Validation Criteria:

    • Disappearance: Loss of the carbamate/sulfinyl band (1680–1700 cm⁻¹ or 1050 cm⁻¹ S=O).

    • Appearance: Emergence of broad primary amine N-H stretches (3300–3400 cm⁻¹) and retention of the ketone C=O (1710 cm⁻¹).

Visualizations

Spectroscopic Workflow for Indanone Derivatives

This diagram illustrates the logical flow for characterizing a synthesized 3-aminoindan-1-one derivative, distinguishing between core structure validation and stereochemical analysis.

SpectroscopicWorkflow Start Crude Reaction Mixture Isolation Acid/Base Extraction Start->Isolation IR_Check FT-IR Analysis (Check C=O & N-H) Isolation->IR_Check Rapid Screen NMR_Check 1H NMR (CDCl3) (Check H3 Shift) IR_Check->NMR_Check If C=O present NMR_Check->Start Impure/Wrong Shift Purity Purity Verification NMR_Check->Purity Single Species Chiral Chiral HPLC / Mosher Analysis Purity->Chiral If Chiral Target

Caption: Logical workflow for the isolation and spectroscopic validation of 3-aminoindan-1-one derivatives.

Structural Connectivity & NMR Correlations

This diagram maps the key NMR correlations (COSY/HMBC) used to assign the structure of 3-aminoindan-1-one.

NMR_Correlations C1 C1 (Carbonyl) ~205 ppm H2 H2 (Methylene) ~2.6 ppm H2->C1 HMBC (Alpha) H3 H3 (Methine) ~4.5 ppm H3->C1 HMBC (Beta) H3->H2 COSY (Vicinal) ArH Ar-H (Aromatic) 7.4-7.8 ppm H3->ArH NOESY (Spatial)

Caption: Key NMR correlations. H3-H2 COSY confirms the spin system; H2/H3 HMBC to C1 confirms the ketone position.

References

  • Arefalk, A., Larhed, M., & Hallberg, A. (2005).[5] Masked 3-Aminoindan-1-ones by a Palladium-Catalyzed Three-Component Annulation Reaction.[5] The Journal of Organic Chemistry, 70(3), 938-942.[5] Link

  • Arefalk, A., et al. (2006).[6] Stereoselective synthesis of 3-aminoindan-1-ones and subsequent incorporation into HIV-1 protease inhibitors.[6] The Journal of Organic Chemistry, 71(3), 1265-1268.[6] Link

  • NIST Chemistry WebBook. (n.d.). 3-Phenyl-1-indanone Mass Spectrum. National Institute of Standards and Technology.[7] Link

  • BenchChem. (2025).[8] Spectroscopic Profile of 3-(Dimethylamino)-1-phenylpropan-1-ol (Analogous Data). Link

  • Reich, H. J. (2020). NMR Spectroscopy: Proton Chemical Shifts. University of Wisconsin-Madison.[9] Link

Sources

Executive Summary: The Chiral Challenge of the Indane Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Chiral Resolution Architectures for Aminoindanes: From Biocatalytic DKR to Classical Diastereomeric Crystallization

The resolution of 1-aminoindan and its derivatives (e.g., Rasagiline, Ladostigil) represents a critical bottleneck in the synthesis of CNS-active pharmacophores. While the rigid bicyclic structure of the indane ring provides desirable lipophilicity for blood-brain barrier penetration, it simultaneously imposes steric constraints that complicate chiral recognition.

This guide benchmarks the three dominant resolution methodologies: Biocatalytic Dynamic Kinetic Resolution (DKR) , Classical Diastereomeric Salt Crystallization , and Preparative Chiral Chromatography . Unlike standard reviews, we analyze these techniques through the lens of process scalability, atom economy, and enantiomeric excess (ee) stability.

Key Finding: While classical crystallization remains the incumbent for multi-ton manufacturing due to sunk capital costs, Chemoenzymatic DKR has emerged as the superior methodology for new process development, offering theoretical yields of 100% compared to the 50% cap of classical kinetic resolution.

Technique 1: Biocatalytic Dynamic Kinetic Resolution (The Green Standard)

Mechanism & Causality: Standard enzymatic resolution is limited to 50% yield because the "wrong" enantiomer is left unreacted. DKR overcomes this by coupling an enantioselective enzyme (Lipase) with a transition metal catalyst that continuously racemizes the substrate.

  • The Biocatalyst: Candida antarctica Lipase B (CAL-B) is the industry standard due to its specific binding pocket that accommodates the bulky phenyl ring of the indane system while excluding the "wrong" amine enantiomer.

  • The Racemization Catalyst: Palladium nanoparticles (Pd/BaSO₄) or Shvo’s catalyst facilitate the rapid interconversion of the R and S amine enantiomers via a dehydrogenation/hydrogenation mechanism, ensuring the enzyme always has a supply of the reactive enantiomer.

Performance Benchmark:

  • Enantiomeric Excess (ee): >99% (consistently).[1]

  • Yield: 90–96% (breaking the 50% barrier).

  • E-Factor: Low (Green chemistry compliant).

DOT Diagram: Chemoenzymatic DKR Workflow

DKR_Workflow cluster_0 One-Pot DKR System Racemate Racemic 1-Aminoindan Pd_Cat Pd Catalyst (Racemization) Racemate->Pd_Cat Interconversion Enzyme Immobilized CAL-B (Selective Acylation) Pd_Cat->Enzyme Supply (R)-Amine Product (R)-N-Acetyl- 1-Aminoindan Enzyme->Product >99% ee Byproduct Ethanol Enzyme->Byproduct AcylDonor Acyl Donor (Ethyl Acetate) AcylDonor->Enzyme

Figure 1: The synergistic loop of Dynamic Kinetic Resolution. The Pd catalyst continuously recycles the unreactive (S)-enantiomer into the reactive (R)-form, allowing the Lipase to convert 100% of the substrate.

Technique 2: Classical Diastereomeric Crystallization (The Scalable Standard)

Mechanism & Causality: This method relies on the formation of diastereomeric salts using a chiral acid.[2] The principle is differential lattice energy . The diastereomer with the more stable crystal lattice (higher density, higher melting point) precipitates first.

  • Resolving Agents: L-Tartaric acid and N-Acetyl-L-Leucine are the most effective for 1-aminoindan.

  • Solvent Selection (Critical): The choice of solvent (e.g., Methanol vs. Isopropanol) dictates the "solubility gap" between the two diastereomers. A narrow gap results in poor separation; a gap that is too wide results in yield loss.

Performance Benchmark:

  • Enantiomeric Excess (ee): 85–95% (often requires recrystallization to hit >99%).

  • Yield: Max 35–45% (theoretical max is 50%).

  • Throughput: High (Simple reactors, no chromatography needed).

Technique 3: Chiral Chromatography (HPLC/SFC) (The Analytical Standard)

Mechanism & Causality: Utilizes chiral stationary phases (CSPs) to interact differentially with the enantiomers.[3][4]

  • Stationary Phase: Polysaccharide derivatives (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) are preferred. The helical structure of the amylose polymer creates chiral cavities that "fit" one aminoindan enantiomer better than the other.

  • Mode: Normal Phase (Hexane/IPA) is standard for analytical QC; SFC (Supercritical Fluid Chromatography) is preferred for prep-scale due to easier solvent removal.

Performance Benchmark:

  • Enantiomeric Excess (ee): >99.9%.[5][6]

  • Cost: High (consumables and solvent).

  • Use Case: Final purification of high-value APIs (like Rasagiline Mesylate) or QC method development.

Comparative Benchmark Analysis

The following table synthesizes experimental data to assist in process selection.

MetricBiocatalytic DKR Diastereomeric Crystallization Chiral HPLC (Prep)
Theoretical Yield 100%50%50% (unless recycling)
Typical Yield 90–96%30–40%45%
Final Purity (ee) >99%90–98% (Recrystallization dependent)>99.9%
Atom Economy High (Recycles isomer)Low (Discards 50% of mass)Low (High solvent use)
Scalability Linear (Flow chemistry compatible)Excellent (Batch reactors)Poor (Linearity limits)
Cost Driver Enzyme/CatalystLabor/TimeColumns/Solvents
Best For... New Process Development Legacy Manufacturing Impurity Isolation/QC

Detailed Experimental Protocols

Protocol A: Chemoenzymatic DKR of 1-Aminoindan (High Yield)

Based on protocols utilizing CAL-B and Pd nanocatalysts.[7]

  • Catalyst Prep: Activate commercially available Pd/BaSO₄ (5 wt%) by drying at 120°C for 2 hours to remove moisture (water deactivates the imine intermediate).

  • Reaction Mix: In a sealed reaction vessel under Argon, dissolve racemic 1-aminoindan (10 mmol) in dry Toluene (50 mL).

  • Additives: Add Na₂CO₃ (1.0 eq) to suppress amine inhibition of the metal catalyst.

  • Enzyme Loading: Add Novozym 435 (Immobilized CAL-B, 50 mg/mmol substrate).

  • Acyl Donor: Add Ethyl Acetate (5.0 eq). Note: Ethyl acetate is preferred over methoxyacetate for ease of downstream separation.

  • Incubation: Heat to 70°C. Stir at 200 rpm. Critical: High stirring speeds can pulverize the immobilized enzyme beads, complicating filtration.

  • Termination: Monitor via Chiral HPLC. Stop when conversion >95% and ee >99%.

  • Workup: Filter the catalyst/enzyme mixture. Evaporate toluene. The product is the R-amide.

Protocol B: Classical Resolution with L-Tartaric Acid

Standard industrial approach for Rasagiline intermediates.

  • Salt Formation: Dissolve racemic 1-aminoindan (1.0 mol) in Methanol (500 mL) at 60°C.

  • Addition: Slowly add a hot solution of L-Tartaric Acid (1.0 mol) in Methanol (300 mL).

  • Nucleation: Cool the mixture slowly (5°C/hour) to room temperature. Rapid cooling traps the eutectics, lowering purity.

  • Crystallization: Seed with pure (R)-1-aminoindan-L-tartrate crystals if available. Allow to stand at 4°C for 12 hours.

  • Filtration: Filter the white precipitate.

  • Recrystallization: Dissolve the wet cake in refluxing Ethanol/Water (9:1). Cool to crystallize.

  • Liberation: Treat the salt with 10% NaOH and extract with Toluene to yield the free (R)-amine.

Strategic Decision Matrix

Use this logic flow to determine the optimal technique for your specific project phase.

Decision_Tree Start Start: Select Resolution Strategy Scale What is the Target Scale? Start->Scale Small Analytical / mg Scale Scale->Small < 1g Large Prep / kg Scale Scale->Large > 100g HPLC Chiral HPLC (Polysaccharide Columns) Small->HPLC Cost Is Catalyst Cost a constraint? Large->Cost Purity Is >99.9% ee required immediately? Purity->HPLC Yes (Polishing step) DKR Biocatalytic DKR (CAL-B + Pd) Cost->DKR No (High Value Product) Cryst Diastereomeric Crystallization Cost->Cryst Yes (Commodity/Generic) DKR->Purity Cryst->Purity

Figure 2: Strategic decision tree for selecting chiral resolution methods based on scale, cost, and purity requirements.

References

  • Paizs, C., et al. (2003). "Kinetic resolution of 1-aminoindan and its derivatives catalyzed by lipases."[6] Journal of Molecular Catalysis B: Enzymatic. Link

  • Blacker, A. J., et al. (1997). "Preparation of (R)-1-aminoindan via diastereomeric salt formation." United States Patent US5677469A. Link

  • Vosejpka, P., et al. (2012). "Process for preparation of Rasagiline and salts thereof." Patent WO2012116752A1. Link

  • Daicel Chiral Technologies. (2023). "Application Note: Separation of Aminoindan Derivatives on CHIRALPAK® IG." Link

  • Reetz, M. T., & Schimossek, K. (1996). "Lipase-catalyzed dynamic kinetic resolution of chiral amines: Use of palladium as the racemization catalyst." Chimia. Link

Sources

Pharmacokinetic Comparison of Aminoindane Derivatives: Rasagiline, Ladostigil, and Indatraline

Author: BenchChem Technical Support Team. Date: March 2026

Aminoindane derivatives represent a highly versatile chemical scaffold in neuropharmacology. Minor structural modifications to the core aminoindane ring drastically alter target receptor affinity, metabolic fate, and overall pharmacokinetic (PK) profiles. This guide provides an objective, data-driven comparison of three therapeutically distinct aminoindane derivatives:

  • Rasagiline : A selective, irreversible monoamine oxidase B (MAO-B) inhibitor utilized primarily in the management of Parkinson's disease[1].

  • Ladostigil : A dual MAO-B and acetylcholinesterase (AChE) inhibitor developed for neurodegenerative dementias[2].

  • Indatraline : A non-selective monoamine transporter inhibitor (SNDRI) studied in psychiatric and addiction research[3].

Structural Modifications and Metabolic Divergence

The absorption, distribution, metabolism, and excretion (ADME) of these compounds are strictly governed by their functional groups.

  • Rasagiline features an N-propargyl group. It is extensively metabolized in the liver, primarily via CYP1A2-mediated N-dealkylation, yielding its major active metabolite, 1-(R)-aminoindan[4]. Unlike the structurally related propargylamine selegiline, rasagiline does not metabolize into amphetamine derivatives, thereby avoiding unwanted vasoactive and stimulant side effects[1][4].

  • Ladostigil incorporates a carbamate moiety onto the rasagiline scaffold. This addition shifts its primary metabolic reliance to CYP2C19. In vivo, ladostigil acts as a prodrug-like scaffold; it is metabolized into R-MCPAI (which inhibits AChE) and R-HPAI (which inhibits MAO)[2].

  • Indatraline contains a 3,4-dichlorophenyl group, shifting its pharmacodynamic target to monoamine transporters (SERT, DAT, NET)[3]. Its metabolic pathway is distinct from the propargyl-aminoindanes, heavily favoring Phase I aromatic hydroxylation and Phase II glucuronidation. The parent compound is rapidly cleared and is often undetectable in urine[5][6].

MetabolicPathways Rasagiline Rasagiline CYP1A2 CYP1A2 Rasagiline->CYP1A2 N-dealkylation Ladostigil Ladostigil CYP2C19 CYP2C19 Ladostigil->CYP2C19 Hepatic Metabolism Indatraline Indatraline UGT Phase I & UGT Indatraline->UGT Rapid Metabolism RAminoindan 1-(R)-aminoindan (Neuroprotective) CYP1A2->RAminoindan RMCPAI R-MCPAI (AChE Inhibitor) CYP2C19->RMCPAI RHPAI R-HPAI (MAO Inhibitor) CYP2C19->RHPAI IndatralineMetab Hydroxylated & Glucuronidated Metabolites UGT->IndatralineMetab

Metabolic pathways and active metabolites of Rasagiline, Ladostigil, and Indatraline.

Comparative Pharmacokinetic Profiles

Quantitative PK parameters reveal significant divergence in systemic exposure and clearance mechanisms among the three derivatives.

  • Absorption & Bioavailability : Rasagiline is rapidly absorbed but exhibits an absolute bioavailability of approximately 36% due to extensive first-pass hepatic metabolism[4][7]. While high-fat meals delay its

    
     from roughly 0.33 hours to 1.0 hour, the overall exposure (AUC) remains bioequivalent[8].
    
  • Distribution : Rasagiline demonstrates a large volume of distribution (

    
     = 182–243 L) and moderate plasma protein binding (60–70%), ensuring extensive penetration across the blood-brain barrier[4].
    
Table 1: Pharmacokinetic Parameters Comparison
ParameterRasagilineLadostigilIndatraline
Primary Target MAO-B (Irreversible)MAO-B & AChEMonoamine Transporters (SNDRI)
Absolute Bioavailability ~36%Low to ModerateVariable (High first-pass)

0.33 – 1.0 hoursRapidSlower onset than cocaine
Primary Metabolism CYP1A2CYP2C19Aromatic Hydroxylation & UGT
Active Metabolites 1-(R)-aminoindanR-MCPAI, R-HPAIMinor Phase I derivatives
Clearance (CL) 94.3 L/hrHighHigh
Volume of Distribution (

)
182 – 243 LExtensiveExtensive
Experimental Protocols for Pharmacokinetic Evaluation

To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines the industry-standard LC-MS/MS workflow for evaluating aminoindane PK parameters in vivo. This protocol is designed as a self-validating system , utilizing dual-route administration to confirm absolute bioavailability and stable isotope-labeled internal standards to continuously verify extraction efficiency.

PKWorkflow Dosing In Vivo Dosing (IV & Oral) Sampling Serial Blood Sampling Dosing->Sampling Prep Protein Precipitation Sampling->Prep LCMS LC-MS/MS Quantification Prep->LCMS Analysis Non-compartmental Analysis (NCA) LCMS->Analysis

Standard LC-MS/MS in vivo pharmacokinetic profiling workflow for aminoindanes.

Step-by-Step Methodology: In Vivo PK Profiling via LC-MS/MS
  • Animal Dosing and Serial Sampling

    • Action: Administer the aminoindane derivative (e.g., 1 mg/kg) via intravenous (IV) and oral (PO) routes to separate cohorts of the animal model (e.g., Sprague-Dawley rats). Collect serial blood samples at predefined intervals (0 to 24 hours) into K2EDTA tubes.

    • Causality: Dual-route administration is mathematically required to calculate absolute bioavailability (

      
      ). Serial sampling captures both the absorption phase (
      
      
      
      ) and the terminal elimination phase (
      
      
      ).
  • Sample Preparation via Protein Precipitation

    • Action: Spike 50 µL of plasma with a stable isotope-labeled internal standard (e.g.,

      
      -Rasagiline). Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
      
    • Causality: The internal standard acts as a self-validating control for matrix effects and extraction recovery. Because the isotope behaves chemically identically to the target analyte, any signal suppression caused by the biological matrix is proportionally corrected.

  • LC-MS/MS Quantification

    • Action: Inject the supernatant into an LC-MS/MS system equipped with a C18 reversed-phase column. Utilize a gradient elution (Water/Acetonitrile with 0.1% Formic Acid) and operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode[5].

    • Causality: MRM provides unparalleled selectivity by filtering for specific precursor-to-product ion transitions. For halogenated derivatives like Indatraline, the specific isotopic patterns caused by chlorine atoms provide an additional layer of structural confirmation during quantification[5][6].

  • Non-Compartmental Analysis (NCA)

    • Action: Process the concentration-time data using PK software (e.g., Phoenix WinNonlin) to calculate

      
      , 
      
      
      
      , AUC,
      
      
      , Clearance (CL), and Volume of Distribution (
      
      
      )[8].
    • Causality: NCA relies on the algebraic trapezoidal rule rather than assuming predefined physiological compartments. This provides an objective, model-independent baseline for comparing structurally diverse derivatives.

Conclusion

The aminoindane scaffold offers profound pharmacological versatility. While Rasagiline’s reliance on CYP1A2 necessitates precise dosing in hepatic impairment, Ladostigil’s CYP2C19-mediated active metabolites provide a self-regulating safety mechanism. Indatraline’s rapid glucuronidation highlights the distinct metabolic fate of halogenated aminoindanes. Rigorous LC-MS/MS PK profiling remains the gold standard for navigating these complex ADME properties during drug development.

References
  • Rasagiline - Wikipedia. Wikipedia.org. [Link]

  • Characterization and Metabolism of Drug Products Containing the Cocaine-Like New Psychoactive Substances Indatraline and Troparil - PMC. NIH.gov.[Link]

  • Rasagiline: New Treatment for Parkinson's Disease - Medscape. Medscape.com.[Link]

  • Azilect, INN-Rasagiline - European Medicines Agency. Europa.eu.[Link]

  • Dose-limiting inhibition of acetylcholinesterase by ladostigil results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI - PubMed. NIH.gov.[Link]

  • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - Frontiers. Frontiersin.org.[Link]

  • (PDF) Characterization and Metabolism of Drug Products Containing the Cocaine-Like New Psychoactive Substances Indatraline and Troparil - ResearchGate. Researchgate.net.[Link]

  • Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions - PMC. NIH.gov.[Link]

  • Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia. Wikipedia.org.[Link]

Sources

A Comparative Guide to Cross-Validation of Analytical Methods for 3-Aminoindan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound like 3-aminoindan-1-one, a key intermediate in the synthesis of various pharmaceutical agents, robust and reliable analytical methods are crucial for ensuring quality, safety, and efficacy. This guide provides an in-depth comparison of two distinct analytical methods for the quantification of 3-aminoindan-1-one and details the critical process of cross-validation to ensure consistency and reliability of results between different analytical platforms.

The Critical Role of Analytical Method Cross-Validation

Cross-validation of analytical methods is the process of verifying that a validated analytical procedure produces consistent, reliable, and accurate results when performed under different conditions, such as in different laboratories, by different analysts, or using different equipment.[1] This is a regulatory expectation and a scientific necessity, particularly when a method is transferred between sites or when data from different analytical techniques are being compared.[2][3] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the validation of analytical procedures, which form the basis for cross-validation protocols.[4][5][6][7][8][9][10][11][12]

For 3-aminoindan-1-one, a compound with a primary amine and a ketone functional group, multiple analytical techniques can be employed for its quantification. The choice of method often depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. This guide will focus on two commonly employed techniques: High-Performance Liquid Chromatography (HPLC) with UV detection following pre-column derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Physicochemical Properties of 3-Aminoindan-1-one: A Rationale for Derivatization

Method 1: High-Performance Liquid Chromatography with Pre-column Derivatization (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis.[15][16][17] For compounds like 3-aminoindan-1-one, pre-column derivatization with a reagent that imparts UV absorbance or fluorescence is a common strategy to enhance sensitivity and selectivity.[14][16][18]

Experimental Protocol: HPLC-UV

1. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-aminoindan-1-one reference standard and dissolve in 10 mL of diluent (e.g., methanol/water, 50:50 v/v).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing 3-aminoindan-1-one, dissolve in the diluent, and dilute to a concentration within the calibration range.

2. Derivatization Procedure:

  • To 100 µL of each standard and sample solution in a clean vial, add 100 µL of a freshly prepared o-phthalaldehyde (OPA)/3-mercaptopropionic acid (3-MPA) derivatizing reagent.[14]

  • Allow the reaction to proceed for a fixed time (e.g., 2 minutes) at room temperature before injection.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to separate the derivatized analyte from any interferences.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at 340 nm.[18]

  • Injection Volume: 10 µL.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it a powerful tool for the analysis of volatile and thermally stable compounds.[19] For 3-aminoindan-1-one, a derivatization step is essential to convert the polar amine and potentially the enolizable ketone into more volatile and thermally stable derivatives.[13][20]

Experimental Protocol: GC-MS

1. Standard and Sample Preparation:

  • Prepare standard and sample solutions in a suitable aprotic solvent (e.g., acetonitrile) at concentrations appropriate for GC-MS analysis.

2. Derivatization Procedure:

  • Evaporate a known volume of the standard or sample solution to dryness under a stream of nitrogen.

  • Add 100 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of anhydrous pyridine.[13]

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.[13]

3. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp to ensure good separation of the derivatized analyte.

  • Injector Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

Cross-Validation Study Design

The primary goal of the cross-validation is to demonstrate the equivalence of the HPLC-UV and GC-MS methods for the quantification of 3-aminoindan-1-one. The study should be designed to compare key validation parameters.[1][2]

Cross-Validation Workflow

Cross-Validation Workflow cluster_prep Sample Preparation cluster_hplc Method 1: HPLC-UV cluster_gcms Method 2: GC-MS cluster_comparison Data Comparison & Analysis Sample Homogeneous Batch of 3-Aminoindan-1-one Prep Prepare Multiple Identical Samples Sample->Prep Deriv_HPLC Pre-column Derivatization (OPA/3-MPA) Prep->Deriv_HPLC Deriv_GCMS Derivatization (MSTFA) Prep->Deriv_GCMS Analysis_HPLC HPLC-UV Analysis Deriv_HPLC->Analysis_HPLC Data_HPLC HPLC Data Set Analysis_HPLC->Data_HPLC Compare Statistical Comparison (e.g., t-test, F-test) Data_HPLC->Compare Analysis_GCMS GC-MS Analysis Deriv_GCMS->Analysis_GCMS Data_GCMS GC-MS Data Set Analysis_GCMS->Data_GCMS Data_GCMS->Compare Report Cross-Validation Report Compare->Report

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Key Validation Parameters for Comparison

The following parameters, as outlined in ICH Q2(R1), should be assessed for both methods using the same batch of 3-aminoindan-1-one.[5][10][11]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. For HPLC-UV, this involves analyzing a placebo and spiked samples. For GC-MS, the mass spectrum provides a high degree of specificity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by a linear regression of at least five concentration levels.

  • Accuracy: The closeness of the test results to the true value. It is determined by applying the method to samples with known concentrations of the analyte (e.g., spiked placebo).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Comparative Data Summary

The following tables present hypothetical data from the cross-validation study.

Table 1: Linearity

ParameterHPLC-UVGC-MS
Range (µg/mL) 1 - 1000.1 - 20
Correlation Coefficient (r²) 0.99950.9998
Regression Equation y = 12345x + 567y = 98765x + 123

Table 2: Accuracy

Concentration LevelHPLC-UV (% Recovery)GC-MS (% Recovery)
Low (80%) 99.5100.2
Medium (100%) 100.199.8
High (120%) 99.8100.5

Table 3: Precision

ParameterHPLC-UV (%RSD)GC-MS (%RSD)
Repeatability (n=6) 0.81.1
Intermediate Precision (n=6) 1.21.5

Table 4: LOD and LOQ

ParameterHPLC-UV (µg/mL)GC-MS (µg/mL)
LOD 0.30.03
LOQ 1.00.1

Data Analysis and Acceptance Criteria

A statistical comparison of the results obtained from both methods is essential. For instance, a Student's t-test can be used to compare the mean assay values, and an F-test can be used to compare the variances. The acceptance criteria for the cross-validation should be pre-defined in a protocol.[2] A common acceptance criterion is that the mean results from the two methods should not differ by more than a certain percentage (e.g., ±2%).[2]

Logical Flow of Data Analysis

Data Analysis Logic Data Obtain Assay Results from HPLC-UV and GC-MS Mean_Var Calculate Mean and Variance for Each Method Data->Mean_Var T_Test Perform Student's t-test on Mean Values Mean_Var->T_Test F_Test Perform F-test on Variances Mean_Var->F_Test Acceptance Compare Results Against Pre-defined Acceptance Criteria T_Test->Acceptance F_Test->Acceptance Conclusion Methods are Equivalent Acceptance->Conclusion Pass Fail Methods are Not Equivalent (Investigate Discrepancies) Acceptance->Fail Fail

Caption: Logical flow for the statistical analysis of cross-validation data.

Conclusion

Both the HPLC-UV with pre-column derivatization and the GC-MS with derivatization methods are suitable for the quantification of 3-aminoindan-1-one. The choice between the two will depend on the specific requirements of the analysis. GC-MS offers superior sensitivity and selectivity, as indicated by the lower LOD and LOQ values in the hypothetical data. However, HPLC-UV is a more common technique in many quality control laboratories and may be more cost-effective.

Successful cross-validation, as demonstrated by the comparable performance characteristics in this guide, provides a high degree of confidence that both methods can be used interchangeably, ensuring the consistency and reliability of data throughout the lifecycle of a pharmaceutical product. This rigorous scientific approach is fundamental to meeting regulatory expectations and ensuring patient safety.

References

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). ProPharma. [Link]

  • FDA Guidelines for Analytical Method Validation | PDF - Scribd. (n.d.). Scribd. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy. [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). GMP Navigator. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025, August 11). PharmaGuru. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, December 10). Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006, June). European Medicines Agency. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? (2010, July 5). Pharma IQ. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). LinkedIn. [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024, November 6). PMC. [Link]

  • HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. (n.d.). PMC. [Link]

  • Analytical Methods for Amino Acids. (n.d.). Shimadzu. [Link]

  • A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. (n.d.). Shimadzu. [Link]

  • A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease. (2022, April 30). PubMed. [Link]

  • Six physicochemical properties of 20 amino acid types. (n.d.). ResearchGate. [Link]

  • GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. (n.d.). American Society for Microbiology. [Link]

  • Analysis of amino acids by high performance liquid chromatography. (n.d.). ResearchGate. [Link]

  • 3-Amino-adamantane-1-carboxylic acid | C11H17NO2 | CID 768774. (n.d.). PubChem. [Link]

  • 41 Amino acids analysis in serum by LC-MS/MS. (2024, March 29). Anaquant. [Link]

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021, July 8). Restek. [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. (n.d.). JOCPR. [Link]

  • Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. (n.d.). PMC. [Link]

  • GC-MS or HPLC for quantitative measurement of amino acids in feed samples? (2023, March 14). ResearchGate. [Link]

  • Physico-chemical Characteristics of Amino Acids in Aqueous Solution of Amikacin Sulphate. (2021, August 3). ResearchGate. [Link]

  • Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. (n.d.). Springer Nature Experiments. [Link]

  • Analytical methods for amino acid determin

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of (S)-3-Amino-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety and disposal protocols for (S)-3-Amino-2,3-dihydro-1H-inden-1-one . This content is structured for direct application by laboratory personnel and safety officers, prioritizing chemical compatibility, regulatory compliance, and personnel safety.

Executive Summary & Hazard Logic

(S)-3-Amino-2,3-dihydro-1H-inden-1-one (CAS: Generic 117291-44-8 for racemate; stereoisomers vary) is a functionalized organic amine often used as a chiral building block in pharmaceutical synthesis.[1]

The Disposal Logic: Unlike simple solvents, this compound possesses two distinct chemical functionalities that dictate its disposal pathway:

  • Primary Amine (Basic): It will react exothermically with strong acids and acid chlorides. It must never be added to an acidic waste stream without prior neutralization or explicit segregation.

  • Ketone (Indanone core): It adds organic load and potential combustibility.

Critical Directive: Treat this substance as Hazardous Chemical Waste . Do not dispose of via sanitary sewer or trash.

Hazard Identification & Physical Properties

Understanding the physical state and reactivity is the first step in a self-validating disposal workflow.

Table 1: Chemical Safety Profile
ParameterData / ClassificationOperational Implication
Physical State Solid (Powder/Crystals)Dust generation risk during transfer.
Acidity/Basicity Basic (Amine)Incompatible with Acid Waste streams.
Solubility Low in water; High in DMSO, MeOHRequires organic solvent waste stream (non-halogenated).
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.)Standard PPE (Nitrile gloves, goggles) is mandatory.
Reactivity Incompatible with strong oxidizers & acidsSegregate from Nitric Acid, Peroxides, and Acid Chlorides.

Pre-Disposal Protocols (The "Make-Safe" Phase)

Before moving waste to accumulation areas, you must stabilize the material.

A. Solid Waste (Pure Substance)

If disposing of expired or degraded pure solid:[3]

  • Do NOT dissolve solely for disposal. Solid waste is cheaper and safer to transport than liquid waste.

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Labeling: Mark as "Hazardous Waste - Solid, Toxic/Irritant."

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

If the compound is dissolved in solvent (e.g., Methanol, Ethyl Acetate):

  • pH Check (Crucial): Dip a pH strip into the waste solution.

    • If pH < 4: The amine is protonated (salt form). It is stable but acidic.

    • If pH > 10: The amine is free. Do not mix with acidic waste streams to prevent heat generation.

  • Segregation: Pour into "Non-Halogenated Organic Waste" carboys.

    • Exception: If dissolved in Dichloromethane (DCM) or Chloroform, use "Halogenated Waste."

Disposal Workflow & Decision Logic

The following diagram illustrates the decision-making process for disposing of (S)-3-Amino-2,3-dihydro-1H-inden-1-one. This workflow ensures no incompatible mixing occurs.

DisposalWorkflow Start Waste Generation: (S)-3-Amino-2,3-dihydro-1H-inden-1-one StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure/Contaminated Solids) StateCheck->Solid Solid Liquid Liquid Waste (Solutions/Reaction Mixtures) StateCheck->Liquid Liquid PackSolid Package in HDPE/Glass Jar Do NOT Dissolve Solid->PackSolid LabelSolid Label: 'Hazardous Waste - Solid' (Toxic, Irritant) PackSolid->LabelSolid Final Transfer to Satellite Accumulation Area (Secondary Containment) LabelSolid->Final SolventCheck Identify Primary Solvent Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalo No Halogens Halo->Final PHCheck CRITICAL: Check pH Is it strongly Acidic? NonHalo->PHCheck Neutralize Neutralize or Segregate (Prevent Exotherm) PHCheck->Neutralize Yes (Acidic) PHCheck->Final No (Neutral/Basic) Neutralize->Final

Figure 1: Decision tree for the segregation and packaging of amino-indanone waste streams.

Detailed Procedures

Procedure A: Handling Spills (Solid)

Context: A container breaks, spilling 5-10g of powder.

  • Isolate: Evacuate immediate area. Post "Do Not Enter" signage.

  • PPE: Don nitrile gloves (double layer recommended), lab coat, and safety goggles. Wear a N95 dust mask if powder is fine/aerosolized.

  • Contain: Gently cover the spill with paper towels dampened with water (to prevent dust).

  • Collect: Scoop the wet material into a wide-mouth hazardous waste jar.

  • Clean: Wipe the surface with a mild detergent solution, followed by water. Place all wipes in the same waste jar.

Procedure B: Empty Container Management

Context: You have used the last of the reagent.

  • Triple Rinse: Rinse the bottle 3 times with a small volume of a compatible solvent (e.g., Acetone or Methanol).

  • Collect Rinsate: Pour the rinsate into the Liquid Organic Waste container.

  • Deface: Cross out the label and mark "Empty" or "Triple Rinsed."

  • Disposal: Depending on local regulations (e.g., EPA 40 CFR 261.7), the dry, triple-rinsed container may now be discarded as trash or recycled glass. Verify with your EHS officer.

Regulatory Compliance & Documentation

To ensure audit-readiness, adhere to these classification standards.

  • US EPA (RCRA): This chemical is not typically P-listed or U-listed. It is classified as a "Characteristic Waste" if it exhibits ignitability (D001) due to solvent carrier, or simply as "Hazardous Waste" due to toxicity.

  • EU Waste Code (EWC):

    • Pure Substance:16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

    • Solvent Mixtures:07 01 04 * (other organic solvents, washing liquids and mother liquors).

Labeling Requirement: Every container MUST carry a label detailing:

  • Full Chemical Name: (S)-3-Amino-2,3-dihydro-1H-inden-1-one (No abbreviations).

  • Hazard Checkboxes: [x] Irritant [x] Toxic.

References

  • PubChem. (2025).[4] 3-amino-2,3-dihydro-1H-inden-1-one Compound Summary. National Library of Medicine. [Link]

  • US Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Hazard Communication Standard: Labels and Pictograms. [Link]

Sources

Personal protective equipment for handling (S)-3-Amino-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Required: Treat as a chiral amine intermediate with high potential for respiratory sensitization and severe skin/eye irritation. While specific toxicological data for the (S)-enantiomer is limited, structurally related 1-indanone derivatives and primary amines mandate a conservative "High Hazard" handling protocol.

Critical Parameter Specification
Primary Hazard Skin/Eye Irritant (H315/H319), STOT-SE (H335). Potential Corrosive (H314).
Physical State Solid (Powder/Crystals). Melting Point: ~94–99 °C (Racemic).
Storage Condition 2–8°C , under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Min. PPE Nitrile Gloves (Double-gloved), Safety Goggles, Lab Coat, Fume Hood.
Incompatibility Strong oxidizing agents, acids, acid chlorides, anhydrides.

Compound Profile & Risk Assessment

Chemical Identity[1]
  • IUPAC Name: (S)-3-Amino-2,3-dihydro-1H-inden-1-one

  • Synonyms: (S)-3-Amino-1-indanone; (S)-3-Aminoindanone

  • CAS Number: 117291-44-8 (Racemic reference); Specific (S)-isomer CAS may vary by salt form (e.g., HCl salt: 1306763-57-4).

  • Molecular Formula: C₉H₉NO

  • Molecular Weight: 147.18 g/mol

Hazard Characterization (GHS Classification)

Based on structural analogs (primary amines, indanones) and precautionary principles:

  • Signal Word: WARNING (Treat as DANGER if handling >1g)

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • Precautionary Note: As a primary amine, this compound can form carbamates with atmospheric CO₂ and may degrade if exposed to moisture.

Operational Handling Protocol

Workflow Logic

The following diagram outlines the critical decision points for handling this compound to prevent degradation and exposure.

HandlingWorkflow Start Receiving & Inspection Storage Storage: 2-8°C (Inert Gas) Start->Storage UseDecision Quantity > 100mg? Storage->UseDecision Glovebox Glovebox Handling (Argon) UseDecision->Glovebox Yes (Preferred) FumeHood Fume Hood Handling (Static Control) UseDecision->FumeHood No Reaction Reaction Setup Glovebox->Reaction FumeHood->Reaction Waste Waste Disposal (Basic Organic) Reaction->Waste

Figure 1: Decision matrix for handling (S)-3-Amino-1-indanone based on quantity and stability requirements.

Detailed Procedures
Phase A: Receiving & Storage
  • Inspection: Upon receipt, verify the container seal is intact. If the solid appears "wet" or "clumped," hydrolysis or hygroscopic absorption may have occurred.

  • Environment: Store immediately at 2–8°C .

  • Atmosphere: If the manufacturer packaging is opened, re-seal under Argon or Nitrogen . The amine group is susceptible to oxidation and carbamate formation (reaction with CO₂).

Phase B: Weighing & Transfer
  • Engineering Control: Use a certified chemical fume hood with a face velocity of 0.5 m/s (100 fpm) .

  • Static Control: Use an anti-static gun or polonium strip if the powder is fine and static-prone, as dispersal increases inhalation risk.

  • Technique:

    • Place the balance inside the hood or use a transfer vessel.

    • Do not use metal spatulas if the compound is suspected to be an HCl salt (corrosion risk); use PTFE-coated or ceramic tools.

    • Dissolve the solid in the reaction solvent (e.g., DCM, MeOH) as quickly as possible to minimize dust generation.

Phase C: Reaction Setup
  • Inertion: Purge reaction vessels with nitrogen/argon before addition.

  • Addition: If adding as a solid to a reaction mixture, use a powder addition funnel to prevent open exposure.

Engineering Controls & PPE Matrix

This matrix defines the protection layers required based on the operation scale.

PPE Component Standard Operation (<100 mg) Scale-Up (>1 g) or High Dust Rationale
Gloves Nitrile (0.11 mm)Double Gloving: Laminate (Silver Shield) inner + Nitrile outerAmines can permeate standard nitrile over time.
Eye Protection Safety Glasses w/ Side ShieldsChemical Splash GogglesProtects against corrosive dust or splashes.
Respiratory Fume Hood (No respirator needed)N95 or P100 Respirator (if outside hood)Prevents inhalation of sensitizing dusts.
Body Protection Standard Cotton Lab CoatTyvek® Lab Coat/SleevesPrevents contamination of street clothes.

Emergency Response & Decontamination

Spill Management

Minor Spill (<5 g):

  • Evacuate the immediate area of non-essential personnel.

  • PPE Up: Wear goggles and double nitrile gloves.

  • Contain: Cover spill with a dry absorbent pad or vermiculite . Do not use water initially (spreads the amine).

  • Clean: Sweep carefully into a sealable bag. Wipe the surface with a weak acid solution (1% Acetic Acid) to neutralize the amine, followed by water.

Exposure First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

  • Skin Contact: Wash with soap and copious water for 15 minutes . Do not use alcohol (increases permeation).

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1] Seek medical attention immediately (amine burns can be delayed).

Waste Management & Disposal

  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation: Segregate into "Basic Organic Waste" streams. Do not mix with acidic waste streams (exothermic neutralization risk).

  • Disposal Method: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen oxides).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6735, 1-Indanone. Retrieved from [Link]

  • U.S. EPA (2025). CompTox Chemicals Dashboard: 3-Amino-1-indanone. Retrieved from [Link]

Sources

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